5-Ethyl-5-methylhydantoin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1020. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041368 | |
| Record name | 5-Ethyl-5-methylhydantoin | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5394-36-5 | |
| Record name | 5-Ethyl-5-methylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-methylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-methylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Ethyl-5-methylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-METHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethyl-5-methylhydantoin: Properties, Structure, and Synthesis
This document provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound of significant interest in chemical synthesis and various industrial applications. As researchers and development professionals, a deep understanding of a molecule's fundamental properties, structure, and synthesis pathways is paramount for its effective utilization. This guide moves beyond simple data recitation to offer field-proven insights into the causality behind its characteristics and the practicalities of its laboratory-scale preparation and analysis.
Core Chemical Identity and Structure
This compound, also known by synonyms such as MEH and 5-Methyl-5-ethylhydantoin, is a disubstituted hydantoin.[1][2] The hydantoin core, an imidazolidine-2,4-dione ring, is a privileged structure in medicinal chemistry, though this specific derivative finds its primary utility as a versatile chemical intermediate.[3]
| Identifier | Value | Source(s) |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |
| CAS Number | 5394-36-5 | [1][4][5][6] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][7][8] |
| Molecular Weight | 142.16 g/mol | [1][2][7][8] |
| Canonical SMILES | CCC1(C(=O)NC(=O)N1)C | [1] |
| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N | [1] |
Structural Elucidation
The structure of this compound is defined by a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. The key feature is the quaternary carbon at the C5 position, which is substituted with both an ethyl and a methyl group. This C5 carbon is a stereocenter, meaning the molecule is chiral. Commercially, it is typically supplied and utilized as a racemic mixture of its (R)- and (S)-enantiomers.[9] The presence of two N-H protons and two carbonyl groups allows for significant hydrogen bonding, which dictates many of its physical properties.
Physicochemical Properties: A Quantitative Overview
Understanding the physical properties of a compound is critical for process design, formulation, and predicting its behavior in various systems. The data below is synthesized from multiple authoritative sources to provide a reliable profile.
| Property | Value | Notes and Insights |
| Appearance | White crystalline powder or pellets/large crystals. | The morphology can depend on the crystallization conditions. For analytical purposes, a fine, homogenous powder is preferred. |
| Melting Point | 144–150 °C | [7][10][11] This relatively high melting point is indicative of a stable crystal lattice, reinforced by intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. |
| Solubility | Water: ~5 g/L at 25 °C.[4] Highly soluble in hot water.[12] | Moderate ambient water solubility is attributed to hydrogen bonding with water molecules. The significant increase in solubility with temperature is a key parameter for purification by recrystallization. |
| Density | ~1.095 g/cm³ | [4] This value is consistent with typical molecular packing for organic compounds of this size and structure. |
Synthesis: The Bucherer-Bergs Reaction
The most reliable and common method for synthesizing 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is valued for its operational simplicity and good yields. The choice of this pathway is based on the ready availability of the starting ketone (butan-2-one) and the reaction's robustness.
The overall transformation involves the reaction of a ketone with ammonium carbonate and a cyanide source, such as potassium cyanide. The industrial synthesis also employs this well-established method.[4]
Caption: Standard analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Spectra are typically recorded in DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton spectrum is expected to show:
-
A triplet (~0.8 ppm) for the three protons of the ethyl group's methyl (CH₃).
-
A quartet (~1.6-1.8 ppm) for the two methylene protons (CH₂) of the ethyl group.
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A singlet (~1.3 ppm) for the three protons of the C5-methyl group.
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Two broad singlets for the N-H protons of the hydantoin ring (variable chemical shift, ~7.8 and ~10.5 ppm in DMSO-d₆).
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton:
-
Signals for the ethyl group carbons (~8 ppm for CH₃, ~30 ppm for CH₂).
-
A signal for the C5-methyl carbon (~25 ppm).
-
A signal for the quaternary C5 carbon (~65 ppm).
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Two distinct signals for the two carbonyl carbons (C2 and C4) in the range of ~157 ppm and ~175 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. [13]A solid-state (KBr pellet or ATR) spectrum of this compound will prominently feature:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the amine N-H bonds in the hydantoin ring.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methyl groups.
-
C=O Stretching: Two strong, distinct absorption bands are expected in the region of 1700-1780 cm⁻¹. The presence of two peaks is characteristic of the asymmetric and symmetric stretching of the two carbonyl groups in the hydantoin ring. [14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) spectrum should show a molecular ion peak (M⁺) at an m/z of 142, corresponding to the molecular weight of the compound. [1][15]* Common fragmentation patterns would involve the loss of the ethyl group (M-29) or the methyl group (M-15).
Applications and Field Insights
While the hydantoin scaffold is common in pharmaceuticals, the primary application of this compound is as a chemical intermediate. [3]Its stable structure and reactive N-H groups make it a valuable building block for more complex molecules.
-
Water Treatment: A significant industrial use is in the synthesis of halogenated derivatives, such as 1,3-Dichloro-5-ethyl-5-methylhydantoin. [16]These N-halo compounds are stable solids that act as sources of free halogen in water, serving as effective disinfecting and sanitizing agents. [3]* Chemical Synthesis: It serves as a precursor in research and development for creating novel compounds. The N-H protons can be deprotonated and alkylated to introduce new functionalities, expanding its synthetic utility.
-
Antimicrobial Research: The compound itself has been investigated for potential antimicrobial properties, which are greatly enhanced upon halogenation. [4]
Safety and Handling
As with any chemical, proper handling is essential. This compound is harmful if swallowed. [1]* Handling: Work in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid creating dust. [17]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [17]* Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local regulations. [17]
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Synthesis pathways for 5-Ethyl-5-methylhydantoin
An In-depth Technical Guide to the Synthesis of 5-Ethyl-5-methylhydantoin
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the primary synthetic pathways for this compound (CAS: 5394-36-5), a key heterocyclic compound.[1][2] Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, justify methodological choices, and offer a comparative analysis of established and modern synthetic strategies.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₁₀N₂O₂, belongs to the hydantoin class of compounds, characterized by a five-membered imidazolidine-2,4-dione ring.[1][3] Its structure features ethyl and methyl groups at the C5 position, conferring specific physical and chemical properties. While recognized for its application as a biocidal agent in water treatment and as a component in corrosion inhibitors, its primary value in drug development and specialty chemical manufacturing lies in its role as a versatile chemical intermediate.[3][4] The stable yet reactive nature of the hydantoin scaffold makes it an attractive building block for the synthesis of more complex molecules and for the generation of compound libraries in drug discovery programs.[4][5]
The synthesis of 5,5-disubstituted hydantoins is a cornerstone of heterocyclic chemistry, with the Bucherer-Bergs reaction representing the most prominent and historically significant approach.[6][7] This guide will focus principally on this classical method while also exploring related pathways and modern advancements that offer improvements in reaction time, yield, and environmental impact.
The Bucherer-Bergs Reaction: A Classic, One-Pot Synthesis
The Bucherer-Bergs reaction, first patented by Bergs in 1929 and later refined by Bucherer, remains the most convenient and widely used method for preparing 5,5-disubstituted hydantoins.[6][8] It is a multicomponent reaction valued for its operational simplicity and the accessibility of its starting materials.[6][9]
Mechanistic Principles
The reaction condenses a ketone (in this case, 2-butanone) with potassium cyanide (or sodium cyanide) and ammonium carbonate to form the hydantoin ring in a single pot.[7][8] The mechanism, while seemingly direct, proceeds through several key intermediates:
-
Cyanohydrin Formation: The ketone, 2-butanone, reacts with cyanide to form the corresponding cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia (generated in situ from ammonium carbonate) to yield an α-aminonitrile.[5] This step is analogous to the first stage of the Strecker synthesis.[9]
-
Carbamic Acid Formation & Cyclization: The aminonitrile undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[8] This is followed by a rapid intramolecular ring-closing to a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one, via an isocyanate intermediate, to yield the thermodynamically stable this compound product.[8]
The causality behind this one-pot efficiency lies in the equilibrium dynamics of ammonium carbonate in the aqueous solution, which provides both the ammonia and carbon dioxide necessary to drive the reaction from the initial ketone to the final heterocyclic product.
Caption: The Bucherer-Bergs reaction pathway.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 5,5-disubstituted hydantoins.[10][11]
Materials:
-
2-Butanone (Methyl Ethyl Ketone)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-butanone (0.1 mol), sodium cyanide (0.15 mol), and ammonium carbonate (0.15 mol) in a mixture of 60 mL ethanol and 60 mL water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[11]
-
Heat the reaction mixture to 60-70°C and stir for 24 hours.[6][11] Industrial preparations may optimize this at 70-80°C for 2-5 hours.[3]
-
After the reaction period, cool the mixture to room temperature.
-
CRITICAL STEP (in fume hood): Slowly and carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-6.5 to neutralize excess carbonate and facilitate precipitation.[11]
-
Cool the mixture in an ice bath to maximize the precipitation of the crude product.
-
Filter the resulting white crystals using suction filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of boiling 50% ethanol or hot water.[10][11] For colored impurities, the hot solution can be treated with activated charcoal (Norit) and filtered hot before cooling.[10]
-
Dry the purified crystals under vacuum to obtain this compound.
Trustworthiness: This protocol is self-validating. The success of the reaction is indicated by the precipitation of a solid upon acidification. The purity can be readily assessed by measuring the melting point (literature: 144-150°C) and confirmed using standard analytical techniques.[2][12]
The Strecker Synthesis Pathway
The Strecker synthesis, discovered by Adolph Strecker in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones.[13][14] Its initial product, an α-aminonitrile, is a direct intermediate in the Bucherer-Bergs reaction, making the two syntheses mechanistically intertwined.[9][15]
Two-Stage Conceptual Framework
The synthesis of this compound via a Strecker-like approach can be envisioned as a two-part process:
-
α-Aminonitrile Formation: 2-butanone reacts with ammonia and hydrogen cyanide (or a cyanide salt) to form 5-amino-5-cyano-hexane.[13][16] This is the core Strecker reaction.
-
Cyclization: The resulting α-aminonitrile is then reacted with a source of carbonyl, such as carbon dioxide or phosgene, to introduce the C2 carbonyl of the hydantoin ring and induce cyclization.
Caption: Two-stage synthesis via a Strecker intermediate.
The Bucherer-Bergs reaction is essentially an elegant, one-pot telescoped version of this process where ammonium carbonate serves as the source for both the ammonia and the carbon dioxide equivalent required for cyclization.
Modern and Alternative Synthetic Methods
While the Bucherer-Bergs reaction is robust, research into process intensification and green chemistry has led to several alternative approaches.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the reaction. Studies show that the synthesis of this compound can be completed in just 2-5 minutes with yields ranging from 76-89%.[3] This method offers a significant advantage in terms of speed and energy efficiency, making it ideal for high-throughput synthesis in research settings.
-
Ultrasonic Irradiation: Another green chemistry approach involves ultrasonic-assisted synthesis. This method promotes the reaction through cavitation-induced enhancement, allowing it to proceed at room temperature with short reaction times (30-60 minutes) and high yields (75-98%).[3][8]
-
Modified Bucherer-Bergs Reactions: For creating diverse chemical libraries, modified versions of the Bucherer-Bergs reaction have been developed. One such variation involves treating nitriles with organometallic reagents (like Grignard or organolithium reagents) followed by the addition of KCN/(NH₄)₂CO₃ to generate 5,5'-disubstituted hydantoins with greater structural variety.[17]
Comparative Analysis of Synthesis Pathways
| Parameter | Bucherer-Bergs (Conventional) | Bucherer-Bergs (Industrial) | Microwave-Assisted | Ultrasonic Irradiation |
| Starting Materials | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ |
| Reaction Time | ~24 hours[11] | 2-5 hours[3] | 2-5 minutes[3] | 30-60 minutes[3] |
| Temperature | 60-70°C[6] | 70-80°C[3] | Elevated (Microwave specific) | Room Temperature[3] |
| Pressure | Atmospheric | 1-2 bar[3] | Sealed Vessel (Elevated) | Atmospheric |
| Typical Yield | Good to Excellent | 80-90%[3] | 76-89%[3] | 75-98%[3] |
| Key Advantages | Simplicity, one-pot, low cost | Optimized for scale, high throughput | Extremely rapid, energy efficient | Green method, mild conditions |
| Key Disadvantages | Long reaction time, use of toxic cyanide | Energy intensive, use of toxic cyanide | Requires specialized equipment | Requires specialized equipment |
Conclusion
The synthesis of this compound is dominated by the Bucherer-Bergs reaction, a testament to its efficiency, simplicity, and scalability.[7] This multicomponent reaction provides a direct and high-yielding route from readily available starting materials, making it the preferred method for both laboratory and industrial production.[3][6] Modern advancements using microwave and ultrasonic technologies offer compelling green alternatives that drastically reduce reaction times and energy consumption. For the practicing scientist, the choice of method will depend on the desired scale, available equipment, and time constraints, but the foundational chemistry of the Bucherer-Bergs pathway remains the central and most critical principle to master.
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An In-depth Technical Guide to 5-Ethyl-5-methylhydantoin: Properties and Protocols
Introduction
5-Ethyl-5-methylhydantoin, a derivative of the heterocyclic compound hydantoin, is a molecule of significant interest in synthetic and medicinal chemistry. Its structural motif is a cornerstone in the development of various biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
The hydantoin core, a five-membered ring containing two nitrogen atoms, imparts a unique combination of stability and reactivity. The substituents at the 5-position, in this case, an ethyl and a methyl group, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its biological activity and physical characteristics. This document will delve into these aspects, providing a robust technical resource for laboratory applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |
| Synonyms | 5-Methyl-5-ethylhydantoin, Methylethylhydantoin | [1] |
| CAS Number | 16820-12-5 (Active), 5394-36-5 (Deprecated) | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [2] |
| Molecular Weight | 142.16 g/mol | [2] |
| Appearance | White crystalline powder, liquid, or pellets/large crystals | [1] |
| Melting Point | 144-150 °C | [3] |
| Boiling Point | ~259.72 °C (estimated) | [4] |
| Density | ~1.095 - 1.23 g/cm³ | [4] |
| Solubility | Moderately soluble in water (~5 g/L at 25 °C) | [4] |
| pKa | (Not experimentally determined) |
Structure
The foundational structure of this compound is the imidazolidine-2,4-dione ring. The carbon at the 5-position is a chiral center, though the compound is typically supplied as a racemic mixture.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of related hydantoins. [5] Materials:
-
2-Butanone (Methyl ethyl ketone)
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 2-butanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically allowed to proceed for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done slowly and with caution, as it will generate hydrogen cyanide gas.
-
Isolation: The product will precipitate out of the solution upon cooling and acidification. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups, as well as the N-H protons of the hydantoin ring. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl group at the 5-position will appear as a singlet. The N-H protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons, the quaternary carbon at the 5-position, and the carbons of the ethyl and methyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O stretching: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the two carbonyl groups of the hydantoin ring.
-
C-N stretching: Bands in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will be dictated by the stability of the resulting carbocations. Common fragmentation pathways include the loss of the ethyl group (M-29) and the methyl group (M-15).
Chemical Stability and Degradation
The hydantoin ring is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative.
Studies on halogenated hydantoins have shown that they can undergo thermal decomposition, producing gases such as nitrogen oxides and cyanides. [5]While this compound is not halogenated, it is prudent to consider its thermal stability, especially if it is to be used in applications involving elevated temperatures. It is recommended to store the compound in a cool, dry place away from strong acids and bases to prevent degradation.
Conclusion
This compound is a valuable building block in organic synthesis with a well-defined set of physical and chemical properties. Its synthesis via the robust Bucherer-Bergs reaction is efficient and scalable. The analytical techniques described in this guide provide the necessary tools for its characterization and quality control. A thorough understanding of its properties and reactivity is essential for its successful application in research and development, particularly in the pursuit of novel therapeutic agents.
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An In-depth Technical Guide to 5-Ethyl-5-methylhydantoin (CAS: 5394-36-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound with significant applications as a chemical intermediate. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and safety protocols, offering field-proven insights to support research and development activities.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its IUPAC name 5-ethyl-5-methylimidazolidine-2,4-dione, is a disubstituted hydantoin derivative.[1] The hydantoin ring system is a notable scaffold in medicinal chemistry, often associated with a range of biological activities. The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups.
The specific substitutions at the C5 position—an ethyl and a methyl group—define its unique chemical identity and physical characteristics. These properties are critical for determining its reactivity, solubility, and appropriate handling and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5394-36-5 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][3][4] |
| Molecular Weight | 142.16 g/mol | [1][2][3] |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |
| Appearance | Off-white powder/solid; Pellets or Large Crystals | [1][5] |
| Melting Point | 144-150 °C | [2][3][4] |
| Water Solubility | Approx. 5 g/L at 25°C | [6] |
| SMILES | CCC1(C(=O)NC(=O)N1)C | [1][2] |
| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N |[1][2] |
Synthesis and Manufacturing Landscape
The primary industrial route for synthesizing this compound is the Bucherer-Bergs reaction . This well-established multicomponent reaction offers an efficient pathway to various 5,5-disubstituted hydantoins. The reaction's robustness and atom economy make it suitable for large-scale production.
The synthesis begins with butan-2-one (methyl ethyl ketone), which reacts with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The ketone serves as the source of the C5-substituents, while the cyanide and ammonium carbonate provide the core atoms for the hydantoin ring.
A generalized reaction scheme is as follows: Butan-2-one + KCN + (NH₄)₂CO₃ → this compound + Byproducts
This one-pot synthesis is a cornerstone of hydantoin chemistry. Industrial processes are optimized for temperature (typically 70-80°C) and pressure to achieve high yields, often in the range of 80-90%.[6] Modern, greener alternatives utilizing microwave or ultrasonic irradiation have also been explored to shorten reaction times and improve yields under milder conditions.[6]
A related, classical method involves the reaction of the corresponding cyanohydrin (methylethylketone cyanohydrin) with ammonium carbonate, which has been shown to produce the target compound in good yields.[7]
Below is a conceptual workflow for the synthesis and purification of this compound based on the Bucherer-Bergs reaction.
Caption: Standard analytical workflow for identity and purity confirmation.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as harmful if swallowed. [1][2] GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark) [2]* Signal Word: Warning [2]* Hazard Statement: H302: Harmful if swallowed [1][2]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust formation and inhalation. [4]2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses conforming to EN166 or NIOSH standards. [4][5] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. [4][5] * Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing. [4]3. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [4]* Skin Contact: Wash off with soap and plenty of water. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* Keep away from strong oxidizing agents. [5]* The designated storage class is 11 (Combustible Solids). [2]
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An In-depth Technical Guide to 5-Ethyl-5-methylhydantoin: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound of significant interest in chemical synthesis and material science. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and key applications of this versatile molecule. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Core Molecular Identity and Physicochemical Properties
This compound, also known as 5-ethyl-5-methyl-2,4-imidazolidinedione, belongs to the hydantoin class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms.[1][2] Its structure features ethyl and methyl substituents at the C5 position, rendering this carbon a stereocenter; the compound is typically supplied as a racemic mixture.[3] This substitution pattern dictates its physical properties and reactivity.
The stability of the hydantoin ring, combined with the reactivity of the N-H protons, makes it a valuable intermediate in organic synthesis.[4] Its molecular formula is C₆H₁₀N₂O₂ with a molecular weight of 142.16 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][5] |
| Molecular Weight | 142.16 g/mol | [1][2][5] |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [2] |
| CAS Number | 5394-36-5, 16820-12-5 | [5][6] |
| Melting Point | 144-150 °C | [5] |
| Appearance | Liquid; Pellets or Large Crystals | [2] |
| Water Solubility | Approx. 5 g/L (at 25°C) | [1] |
| SMILES | CCC1(C(=O)NC(=O)N1)C | [2] |
| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N | [2][3] |
Synthesis Methodologies: The Bucherer-Bergs Reaction
The most reliable and industrially prevalent method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This multi-component reaction is valued for its operational simplicity and use of readily available starting materials. The reaction proceeds by treating a ketone (in this case, 2-butanone or methyl ethyl ketone) with ammonium carbonate and a cyanide source, such as sodium or potassium cyanide.
The choice of this methodology is underpinned by its efficiency; it forms the complex hydantoin ring in a one-pot synthesis. The mechanism involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement, driven by carbon dioxide (from ammonium carbonate decomposition), yield the final hydantoin product. A 75% yield has been reported for this specific conversion.[7]
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from the robust and validated procedures for similar hydantoins.[7][8]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (0.5 mol), ammonium carbonate (1.1 mol), and 200 mL of a 1:1 ethanol/water mixture.
-
Addition of Cyanide: In a well-ventilated fume hood, carefully add sodium cyanide (0.75 mol) to the mixture. Causality Note: The use of a cyanide salt is critical for the formation of the intermediate cyanohydrin and aminonitrile. Strict safety precautions are mandatory.
-
Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically maintained for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl to pH 2-3 to decompose any unreacted cyanide and facilitate product precipitation.
-
Purification: Filter the crude solid product using a Büchner funnel and wash with cold water to remove inorganic salts.
-
Recrystallization: For enhanced purity, dissolve the crude product in a minimal amount of hot water or ethanol, treat with activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under a vacuum.
Synthesis Workflow Diagram
Caption: Bucherer-Bergs synthesis workflow for this compound.
Modern, greener alternatives such as microwave-assisted (2-5 minutes, 76-89% yield) and ultrasonic-assisted (30-60 minutes, 75-98% yield) syntheses offer significant advantages in terms of reduced reaction times and energy consumption.[1]
Analytical Characterization and Quality Control
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach provides a self-validating system for quality control.
-
Infrared (IR) Spectroscopy: FTIR analysis is a rapid method to confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations (~3200 cm⁻¹) and strong C=O stretching vibrations for the two carbonyl groups in the ring (~1710 and ~1770 cm⁻¹).[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The ¹H NMR spectrum will show distinct signals for the ethyl and methyl protons, while the ¹³C NMR will confirm the presence of the six unique carbon atoms, including the two characteristic carbonyl carbons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. A molecular ion peak [M]+ at m/z 142.16 would be expected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis and impurity profiling, a validated GC-MS method is highly effective. The methodology described for the analogous 5,5-dimethylhydantoin can be readily adapted.[9][10]
Protocol: Quantitative Analysis by GC-MS
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards (e.g., 1-50 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the test sample in methanol to a known concentration.
-
Extraction (if in matrix): For samples in complex matrices (e.g., biological fluids, food), extract the analyte using ethyl acetate. Evaporate the solvent and reconstitute the residue in methanol.[9] This step is crucial for removing interferences and concentrating the analyte.
-
GC-MS Analysis:
-
Column: Use a non-polar or mid-polarity column (e.g., DB-5ms).
-
Injection: 1 µL injection volume, splitless mode.
-
Oven Program: Start at 150°C, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic fragment ions.
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.
Analytical Workflow Diagram
Caption: GC-MS analytical workflow for this compound.
Applications and Industrial Significance
This compound serves as a key building block and active ingredient in various sectors.
-
Chemical Intermediate: Its primary role is as a versatile chemical intermediate.[4] The N-H protons can be substituted to create a wide range of derivatives. For example, chlorination of the nitrogen atoms yields 1,3-dichloro-5-ethyl-5-methylhydantoin, a potent fungicide, herbicide, and microbiocide used in water treatment and as a disinfectant.[1][11] This highlights the compound's utility as a scaffold for creating more complex molecules.
-
Antimicrobial Properties: The parent compound itself has been investigated for its antimicrobial properties.[1] Its ability to act as a precursor to halogenated derivatives, which release hypochlorous acid, is key to its efficacy in disinfectants and sanitizers.[1]
-
Industrial and Laboratory Uses: It is used as a laboratory chemical and as an ion exchange agent in various industrial processes.[2] The U.S. production volumes indicate its widespread use in chemical manufacturing sectors.[2]
Conclusion
This compound is a compound of significant practical importance, defined by its stable heterocyclic core and versatile reactivity. The Bucherer-Bergs reaction remains the cornerstone of its synthesis, offering a robust and scalable route from simple precursors. Modern analytical techniques, particularly GC-MS, provide the necessary tools for rigorous quality control, ensuring its suitability for high-purity applications. Its role as a key intermediate, especially in the production of disinfectants and specialty chemicals, underscores its continued relevance to researchers and industry professionals.
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Spectroscopic Characterization of 5-Ethyl-5-methylhydantoin: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Ethyl-5-methylhydantoin (CAS No. 5394-36-5), a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and comprehensive interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. By integrating data from authoritative spectral databases with fundamental scientific principles, this guide serves as a definitive reference for the structural elucidation and quality control of this important molecule.
Introduction: The Hydantoin Scaffold
The hydantoin moiety, an imidazolidine-2,4-dione ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably anticonvulsant drugs. This compound is a disubstituted derivative with a chiral center at the C5 position. Its chemical and physical properties make it a valuable building block in organic synthesis and a subject of interest in pharmacological studies.[1] Accurate and unambiguous structural confirmation is paramount for any research or development application, a task for which spectroscopic methods are indispensable.
Chemical Structure:
-
IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[1]
-
Molecular Formula: C₆H₁₀N₂O₂[2]
-
Molecular Weight: 142.16 g/mol [2]
-
SMILES: CCC1(C(=O)NC(=O)N1)C[1]
Fundamental Principles of Spectroscopic Analysis
A multi-spectroscopic approach is essential for unequivocal structure determination. Each technique provides a unique piece of the molecular puzzle.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, allowing for their identification. For this compound, IR spectroscopy is crucial for identifying the N-H and carbonyl (C=O) groups of the hydantoin ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: Detects the chemical environment of hydrogen atoms (protons). The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.
-
¹³C NMR Spectroscopy: Maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional type (e.g., alkyl, carbonyl).
-
Experimental Protocols: A Self-Validating Workflow
The integrity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data for this compound.
Sample Preparation
The choice of sample preparation method is dictated by the spectroscopic technique and the physical state of the sample. This compound is a solid at room temperature.[1]
-
NMR Sample Preparation (in DMSO-d₆):
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Insight: DMSO-d₆ is an excellent solvent for many hydantoin derivatives. Crucially, it is aprotic and its residual proton signal appears at a known chemical shift (~2.50 ppm), avoiding interference with most sample signals. It also allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O.
-
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
-
FTIR Sample Preparation (ATR Method):
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the clean, empty crystal.
-
Trustworthiness Principle: Recording a background spectrum is a critical self-validating step. It ensures that any signals from the atmosphere (like CO₂) or residual contaminants on the crystal are computationally removed from the final sample spectrum.
-
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
-
Acquire the spectrum.
-
Data Acquisition Parameters
The following are typical acquisition parameters on a standard 400 MHz NMR spectrometer and a modern FT-IR instrument.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30')
-
Number of Scans: 16-64 (averaged to improve signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (on a 400 MHz system)
-
Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30')
-
Number of Scans: 512 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
-
FT-IR Spectroscopy:
-
Technique: ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectroscopic Analysis Workflow Diagram
Caption: Workflow for the spectroscopic analysis of this compound.
Spectroscopic Data and Interpretation
The following data is based on the Spectral Database for Organic Compounds (SDBS), a trusted and authoritative source managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Infrared (IR) Spectrum Analysis
The IR spectrum provides clear evidence for the key functional groups within the hydantoin ring. The solid-state spectrum (KBr disk) shows characteristic absorptions.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3273, 3196 | Strong | N-H Stretch | Amide (N-H) |
| 2978, 2941, 2883 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1771, 1713 | Strong | C=O Stretch | Carbonyl (Amide) |
| 1416 | Medium | C-N Stretch | Amide |
| 1381 | Medium | C-H Bend (CH₃) | Alkyl |
Interpretation:
-
N-H Stretching: The two strong, slightly broad peaks at 3273 and 3196 cm⁻¹ are characteristic of N-H stretching vibrations in the solid state, where hydrogen bonding is present. This confirms the presence of the two amide groups in the hydantoin ring.
-
C-H Stretching: The peaks just below 3000 cm⁻¹ (2978, 2941, 2883 cm⁻¹) are definitive for sp³ C-H bonds, corresponding to the methyl and ethyl substituents.
-
Carbonyl (C=O) Stretching: The two very strong absorptions at 1771 and 1713 cm⁻¹ are unambiguous evidence for the two carbonyl groups of the dione structure. The presence of two distinct peaks is typical for cyclic imides, often attributed to symmetric and asymmetric stretching modes.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum details the proton environment, confirming the ethyl and methyl groups and their connectivity.
Table 2: ¹H NMR Data for this compound
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 10.58 | s (broad) | 1H | NH (Position 1) |
| b | 8.08 | s (broad) | 1H | NH (Position 3) |
| c | 1.70 | q | 2H | -CH₂ -CH₃ |
| d | 1.25 | s | 3H | C5-CH₃ |
| e | 0.72 | t | 3H | -CH₂-CH₃ |
Interpretation:
-
Amide Protons (a, b): The two downfield signals at 10.58 and 8.08 ppm are characteristic of the amide N-H protons. Their broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen.
-
C5-Methyl Protons (d): The sharp singlet at 1.25 ppm integrates to 3 protons. As it has no adjacent protons, it appears as a singlet and is assigned to the methyl group directly attached to the C5 quaternary carbon.
-
Ethyl Group Protons (c, e): The classic ethyl group pattern is observed. The signal at 0.72 ppm is a triplet, integrating to 3 protons, assigned to the terminal methyl group (-CH₃). It is split into a triplet by its two neighboring methylene protons. The signal at 1.70 ppm is a quartet, integrating to 2 protons, assigned to the methylene group (-CH₂-). It is split into a quartet by its three neighboring methyl protons. This mutual splitting pattern (quartet and triplet) is definitive proof of an ethyl group.
Caption: ¹H-¹H spin-spin coupling in the ethyl group of the molecule.
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the presence of all six carbon atoms in their unique chemical environments.
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 177.3 | C =O (Position 4) | Carbonyl |
| 156.9 | C =O (Position 2) | Carbonyl |
| 62.4 | C 5 | Quaternary |
| 30.0 | -CH₂ -CH₃ | Methylene |
| 22.1 | C5-CH₃ | Methyl |
| 8.1 | -CH₂-CH₃ | Methyl |
Interpretation:
-
Carbonyl Carbons: The two signals in the far downfield region at 177.3 and 156.9 ppm are characteristic of carbonyl carbons in an amide or imide environment. Their distinct shifts are due to the different electronic environments at the C2 and C4 positions of the ring.
-
Quaternary Carbon (C5): The signal at 62.4 ppm corresponds to the only quaternary sp³ carbon in the molecule, the chiral center C5, which is bonded to two nitrogen atoms, a methyl group, and an ethyl group.
-
Alkyl Carbons: The three upfield signals correspond to the alkyl carbons. The peak at 30.0 ppm is assigned to the methylene (-CH₂) carbon of the ethyl group. The peaks at 22.1 ppm and 8.1 ppm are assigned to the two methyl (-CH₃) carbons. The C5-methyl is slightly more deshielded than the terminal methyl of the ethyl group.
Integrated Spectroscopic Conclusion
The combined spectroscopic data provides an unambiguous confirmation of the structure of this compound.
-
IR spectroscopy confirms the presence of the core hydantoin functional groups: N-H bonds and two distinct C=O bonds, alongside the alkyl C-H bonds.
-
¹H NMR spectroscopy resolves the proton structure, clearly identifying the two amide protons and the characteristic triplet-quartet pattern of the ethyl group, as well as the singlet for the C5-methyl group. The integration values perfectly match the number of protons in each unique environment.
-
¹³C NMR spectroscopy accounts for all six carbon atoms in the molecule, distinguishing the two carbonyl carbons, the quaternary C5 carbon, the methylene carbon, and the two non-equivalent methyl carbons.
Collectively, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally supports the assigned structure of this compound, serving as a reliable benchmark for its identification and quality assessment.
References
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The Multifaceted Biological Activities of 5-Ethyl-5-methylhydantoin Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Hydantoin Scaffold
The hydantoin ring, a five-membered heterocyclic structure, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. Among the vast chemical space of hydantoin derivatives, those based on the 5-Ethyl-5-methylhydantoin core have emerged as a particularly promising class of molecules. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, presents field-proven experimental protocols, and offers a framework for the rational design and evaluation of novel this compound-based therapeutic agents. Our narrative is grounded in the principles of scientific integrity, providing not just procedural steps but the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating and robust.
Anticonvulsant Activity: Targeting Neuronal Hyperexcitability
Hydantoin derivatives have a long and successful history in the management of epilepsy. Phenytoin, a structurally related compound, is a cornerstone of anticonvulsant therapy. The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[1][2][3] By binding to the inactive state of these channels, they slow the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies.[3] This selective inhibition of high-frequency firing is crucial for suppressing the abnormal and excessive electrical discharges that characterize seizures, while preserving normal neuronal activity.[2]
Mechanism of Action: Stabilization of Inactivated Sodium Channels
The anticonvulsant effect of this compound derivatives is primarily attributed to their ability to stabilize the inactivated state of voltage-gated sodium channels. This action is both voltage- and use-dependent, meaning the blocking effect is more pronounced in neurons that are rapidly firing, a hallmark of epileptic seizures.[4] This targeted action minimizes global central nervous system depression, a significant advantage over less selective anticonvulsant agents.
Figure 1: Mechanism of anticonvulsant action of this compound derivatives.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) test is a widely accepted preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[5][6] The endpoint of this assay is the abolition of the tonic hindlimb extension phase of the induced seizure.[6]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Phenytoin)
-
Topical anesthetic (0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Compound Administration: Divide the animals into groups (n=5-10 per group). Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the corneas of each mouse.
-
Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[7]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. Calculate the percentage of protection in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.
Antimicrobial Activity: Disrupting Microbial Viability
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydantoin derivatives have demonstrated promising activity against a range of bacteria and fungi.[8] Their mechanisms of action are often multifaceted, targeting essential cellular processes in microorganisms.
Mechanisms of Antimicrobial Action
This compound derivatives can exert their antimicrobial effects through several mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Some derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[8][9][10]
-
Disruption of Protein Synthesis: By binding to bacterial ribosomes, these compounds can inhibit the translation of essential proteins.[8]
-
Membrane Permeabilization: Certain derivatives can disrupt the integrity of the microbial cell membrane, causing leakage of intracellular contents and cell death.[8][11]
Figure 2: Multifaceted antimicrobial mechanisms of this compound derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound derivative)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Serial Dilution of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium across the wells of the 96-well plate.[15]
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[14]
Anticancer Activity: Inducing Cell Death in Malignant Cells
The hydantoin scaffold has also been explored for its potential in cancer therapy.[16][17] Derivatives of this compound have shown promise in inhibiting the proliferation of various cancer cell lines.[18][19] Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and interference with key signaling pathways that are dysregulated in cancer.[20]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which hydantoin derivatives exert their anticancer effects is through the induction of apoptosis. This can be triggered by various cellular stresses, including DNA damage and the disruption of critical signaling pathways. The activation of caspases, a family of proteases, is a central event in the execution of apoptosis.[20]
Figure 3: Induction of apoptosis in cancer cells by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.[23]
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[24]
Synthesis of this compound Derivatives
The synthesis of 5,5-disubstituted hydantoins can be achieved through several established methods, with the Bucherer-Bergs reaction being a classic and versatile approach.[25][26] This one-pot, multicomponent reaction utilizes a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to construct the hydantoin ring.[27]
Experimental Protocol: Bucherer-Bergs Synthesis
This protocol provides a general procedure for the synthesis of a this compound derivative from butan-2-one.
Materials:
-
Butan-2-one
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve butan-2-one, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[27] The molar ratio of ketone:KCN:(NH₄)₂CO₃ is typically 1:2:2.[28]
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for several hours with stirring.[28]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7 to precipitate the hydantoin product. (Caution: This step should be performed in a well-ventilated fume hood as it may release toxic hydrogen cyanide gas).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Figure 4: Workflow for the Bucherer-Bergs synthesis of this compound.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, spanning anticonvulsant, antimicrobial, and anticancer effects, underscore the versatility of this chemical motif. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for each biological target. Furthermore, exploring the potential for dual-acting or multi-target derivatives could lead to the development of innovative therapies with improved efficacy and reduced potential for resistance. As our understanding of the molecular mechanisms of disease deepens, the rational design of this compound derivatives holds immense promise for addressing unmet medical needs.
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- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]
- Enantioselective catalytic Urech hydantoin synthesis. (2025). RSC Publishing. [Link]
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- Broth Dilution Method for MIC Determin
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50802. [Link]
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- Hydantoin synthesis. Organic Chemistry Portal. [Link]
- What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applic
- Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(10), 2975-2981. [Link]
- Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. (2014). Channels, 8(2), 146-158. [Link]
- Chin, E.-Z., et al. (2018). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 20(1), 19-27. [Link]
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI Encyclopedia. [Link]
- Bucherer-Bergs Hydantoin Synthesis. (2017).
- Declas, N., et al. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524-528. [Link]
- Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2023).
- Handzlik, J., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(23), 5626. [Link]
- Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation. (2023). Journal Pre-proofs. [Link]
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5-Ethyl-5-methylhydantoin mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Hydantoin-Class Anticonvulsants
A Note on Scope
Abstract
Epilepsy is a neurological disorder defined by excessive and hypersynchronous electrical discharges in the brain, leading to seizures.[1] The hydantoin class of drugs represents a cornerstone in the history of epilepsy pharmacotherapy, offering effective control over generalized tonic-clonic and partial seizures. Their therapeutic effect is not curative but symptomatic, aimed at suppressing seizure activity by redressing the balance between neuronal excitation and inhibition.[2] This guide provides a detailed examination of the core mechanism of action for hydantoin anticonvulsants, focusing on their interaction with voltage-gated sodium channels. We will explore the principles of use-dependent channel blockade, the critical role of active metabolites, and the experimental methodologies used to validate these mechanisms. By synthesizing data from electrophysiology, pharmacology, and clinical studies, this document serves as a technical resource for researchers and drug development professionals engaged in the field of neuroscience and anticonvulsant therapy.
Part 1: The Hydantoin Anticonvulsant Class: An Overview
The development of hydantoin derivatives marked a significant advancement from the sedative-hypnotic barbiturates previously used to manage seizures. Phenytoin, introduced in the 1930s, was the first nonsedating anticonvulsant, and Mephenytoin followed in the late 1940s.[3] Their success stems from an ability to limit the repetitive firing of neurons, a hallmark of seizure activity, without causing general depression of the central nervous system.[4][5]
Comparative Chemical Structures
The anticonvulsant activity of this class is intrinsically linked to the hydantoin ring structure, with substitutions at the 5-position being critical for efficacy. The presence of at least one phenyl group is a common feature among the most potent compounds.
| Compound | Structure | Key Features |
| 5-Ethyl-5-methylhydantoin | C6H10N2O2 | The queried compound. Lacks the phenyl group common to major hydantoin anticonvulsants. |
| Mephenytoin | C12H14N2O2 | Phenyl and ethyl groups at C-5; Methyl group at N-3. A prodrug for its active metabolite.[3][6] |
| Nirvanol | C11H12N2O2 | Phenyl and ethyl groups at C-5. The primary active and toxic metabolite of Mephenytoin.[3][7][8] |
| Phenytoin | C15H12N2O2 | Two phenyl groups at C-5. The most well-known hydantoin anticonvulsant.[5] |
Part 2: Primary Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
The predominant mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs).[6][7][9] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in neurons.[2][10][11]
The Inactivated State and Use-Dependency
VGSCs can exist in three main conformational states:
-
Resting (Closed): Ready to open in response to membrane depolarization.
-
Activated (Open): Open and allowing Na+ influx.
-
Inactivated (Closed): Automatically close after a brief activation period and cannot be immediately reopened.
Hydantoins like Mephenytoin and Phenytoin exhibit a high affinity for the inactivated state of the sodium channel.[4][9][12] This binding stabilizes the channel in its inactivated conformation, prolonging the refractory period during which the neuron cannot generate another action potential.[12]
This mechanism confers two crucial properties:
-
Voltage-Dependency: The drugs bind more readily to channels in neurons that are depolarized.
-
Use-Dependency (Frequency-Dependency): The blocking effect is more pronounced in neurons that are firing at a high frequency, as would occur during a seizure.[4] This is because rapid firing leads to a greater proportion of sodium channels entering the inactivated state, presenting more binding targets for the drug.
This selective targeting allows hydantoins to suppress the pathological, high-frequency discharges of a seizure while having minimal effect on normal, lower-frequency neuronal signaling, thus avoiding significant sedation.[4][13]
Caption: State-dependent binding of hydantoins to voltage-gated sodium channels.
Part 3: The Critical Role of Metabolism
The clinical pharmacology of Mephenytoin is inseparable from its metabolism. The parent drug is extensively metabolized in the liver, primarily through two pathways.[6][7]
-
N-demethylation: This process removes the methyl group at the N-3 position, converting Mephenytoin into Nirvanol (5-ethyl-5-phenylhydantoin) . This metabolite is not only active but possesses a very long half-life (95-144 hours) compared to the parent drug (~7 hours) and is responsible for a significant portion of the sustained anticonvulsant effect and toxicity.[3][7]
-
Aromatic Hydroxylation: This pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2C19 , adds a hydroxyl group to the phenyl ring, forming 4'-hydroxymephenytoin.[14]
The activity of CYP2C19 is subject to significant genetic polymorphism, leading to different metabolic phenotypes. Individuals classified as "Poor Metabolizers" (PMs) have reduced CYP2C19 function, leading to impaired clearance and potentially toxic accumulation of the drug.[14] This pharmacogenetic variability is a key consideration in the clinical use and study of Mephenytoin.
Caption: Metabolic pathway of Mephenytoin highlighting the formation of its active metabolite.
Part 4: Investigating the Mechanism: Key Experimental Protocols
The elucidation of the hydantoin mechanism of action relies on specific, validated experimental systems. The following protocols represent foundational techniques in the field.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Causality & Objective: This technique provides direct evidence of a drug's effect on ion channel function. The objective is to measure sodium currents in single neurons and determine how they are altered by the application of a hydantoin compound, thereby validating the use-dependent blockade hypothesis.
-
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., from rodent hippocampus or cortex) or use a cell line stably expressing a specific human sodium channel subtype (e.g., NaV1.2).
-
Patch-Clamp Setup: Position a glass micropipette onto the surface of a single neuron to form a high-resistance seal ("giga-seal"). Apply gentle suction to rupture the cell membrane, achieving the "whole-cell" configuration. This allows control of the membrane potential and measurement of ion currents.
-
Baseline Recording: Using a voltage-clamp amplifier, hold the neuron at a negative potential (e.g., -90 mV) where most sodium channels are in the resting state. Apply a series of depolarizing voltage steps to elicit sodium currents and record the baseline activity.
-
Use-Dependency Protocol: Apply a train of brief, repetitive depolarizing pulses (e.g., 20 pulses at 10 Hz). This protocol mimics high-frequency firing during a seizure. Measure the peak sodium current for each pulse.
-
Drug Application: Perfuse the bath with a solution containing the hydantoin compound (e.g., Mephenytoin or Phenytoin) at a clinically relevant concentration.
-
Post-Drug Recording: Repeat the use-dependency protocol (Step 4) in the presence of the drug.
-
Data Analysis: Compare the peak sodium currents from the baseline and post-drug recordings. A progressive reduction in current amplitude during the pulse train in the presence of the drug, but not in its absence, is the hallmark of use-dependent blockade.
-
Protocol 2: Maximal Electroshock Seizure (MES) Test
-
Causality & Objective: This in vivo model assesses a compound's ability to prevent seizure spread, a key feature of drugs effective against generalized tonic-clonic seizures. A positive result in the MES test strongly correlates with clinical efficacy for this seizure type and supports a mechanism involving the limitation of sustained, high-frequency neuronal firing.
-
Methodology:
-
Animal Preparation: Use adult male rodents (mice or rats). Administer the test compound (hydantoin) or vehicle control via the desired route (e.g., intraperitoneally, orally).
-
Waiting Period: Allow sufficient time for the drug to be absorbed and reach peak concentration in the brain (typically 30-60 minutes, determined by prior pharmacokinetic studies).
-
Electrode Placement: Place corneal or auricular electrodes on the animal.
-
Stimulation: Deliver a brief, high-frequency electrical stimulus (e.g., 60 Hz, 0.2 seconds in mice) of sufficient intensity to induce a maximal seizure in control animals.
-
Observation: Immediately observe the animal for the characteristic behavioral seizure pattern. The key endpoint is the presence or absence of the tonic hindlimb extension phase, which signifies the failure of the central nervous system to control the spread of the seizure.
-
Endpoint Assessment: The compound is considered protective if it prevents the tonic hindlimb extension phase.
-
Dose-Response Analysis: Test multiple doses of the compound to determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint.
-
Part 5: Quantitative Pharmacological Data
The following table summarizes key pharmacokinetic parameters for Mephenytoin and its primary active metabolite, Nirvanol. The long half-life of Nirvanol is particularly noteworthy as it dictates the sustained therapeutic action.
| Parameter | Mephenytoin | Nirvanol (Metabolite) | Reference |
| Time to Peak (Tmax) | ~1 hour | N/A (forms over time) | [7] |
| Elimination Half-Life (T½) | ~7 hours | ~96 hours (range 95-144) | [7] |
| Primary Metabolism | Hepatic (CYP2C19, etc.) | Hepatic (Hydroxylation) | [6][7][14] |
Part 6: Conclusion
The mechanism of action of hydantoin anticonvulsants like Mephenytoin is a well-defined paradigm of targeted pharmacological intervention. Their efficacy is overwhelmingly attributed to the use-dependent and voltage-dependent blockade of neuronal voltage-gated sodium channels . By preferentially binding to and stabilizing the inactivated state of these channels, hydantoins act as a filter against the high-frequency, pathological neuronal discharges that characterize generalized tonic-clonic and partial seizures. This elegant mechanism allows for the suppression of seizure activity while largely sparing normal brain function. Furthermore, the pharmacology of Mephenytoin underscores the critical importance of understanding drug metabolism, as its long-acting and potent metabolite, Nirvanol, is a principal driver of both its therapeutic and toxic effects. While newer agents with improved safety profiles have been developed, the foundational principles elucidated through the study of hydantoins remain central to the field of anticonvulsant drug discovery.
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Discovery and history of hydantoin compounds
An In-Depth Technical Guide to the Discovery and History of Hydantoin Compounds
Abstract
The hydantoin ring system, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its journey from a 19th-century laboratory curiosity to a foundational component of modern therapeutics is a compelling narrative of chemical discovery, synthetic innovation, and serendipitous pharmacological insight. This guide provides a technical exploration of the history of hydantoin, detailing its initial discovery, the development of cornerstone synthetic methodologies, its transformative role in epilepsy treatment, and its subsequent diversification into a wide array of therapeutic and industrial applications. Designed for researchers and drug development professionals, this document elucidates the key scientific milestones and the underlying chemical principles that have established hydantoin as a structure of enduring significance.
The Dawn of Hydantoin Chemistry: Initial Discovery and Structural Elucidation
The story of hydantoin begins in 1861 with the pioneering German chemist Adolf von Baeyer.[3][4] While investigating uric acid derivatives, Baeyer successfully synthesized the parent hydantoin compound through the hydrogenation of allantoin, a product of uric acid metabolism.[3][5] The name "hydantoin" itself is a portmanteau derived from hydr ogenated allantoin .[3]
While Baeyer's isolation marked the compound's discovery, it was Friedrich Urech who, in 1873, reported the first rational synthesis of a hydantoin derivative.[3] Urech synthesized 5-methylhydantoin by reacting alanine sulfate with potassium cyanate, demonstrating a foundational pathway from amino acids to the hydantoin core.[3][6] This method is now known as the Urech hydantoin synthesis.[6] Despite these early syntheses, the definitive cyclic structure of the hydantoin ring was not confirmed until 1913 by the work of Dorothy Hahn.[3]
Foundational Synthetic Methodologies: Building the Hydantoin Scaffold
The utility of the hydantoin scaffold is intrinsically linked to the development of robust and versatile synthetic methods. Several key reactions have become mainstays in organic and medicinal chemistry for constructing this heterocyclic core.
The Bucherer–Bergs Reaction
First reported by Bergs in a 1929 patent and later elaborated upon by Hans Theodor Bucherer in 1934, the Bucherer–Bergs reaction is a powerful multicomponent synthesis for producing 5-substituted and 5,5-disubstituted hydantoins.[7][8] The reaction's primary strength lies in its use of simple, readily accessible starting materials: a carbonyl compound (aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide like potassium cyanide.[9][10]
The causality behind this one-pot reaction is its elegant sequence of equilibria. The reaction proceeds through the in-situ formation of a cyanohydrin and an aminonitrile, which then undergoes cyclization to yield the hydantoin product.[10][11] This method provides direct access to a wide variety of hydantoins, making it exceptionally valuable for library synthesis in drug discovery.[11]
Experimental Protocol: Representative Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine acetone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent. The use of aqueous ethanol facilitates the dissolution of both the organic ketone and the inorganic salts.[7]
-
Heating: Heat the reaction mixture to 60-70°C with vigorous stirring.[7] This temperature provides the necessary activation energy for the sequential formation of the cyanohydrin and aminonitrile intermediates, followed by the final cyclization, without promoting significant side reactions.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction is typically complete within several hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. The crude 5,5-dimethylhydantoin is typically isolated by filtration.
-
Purification: The crystalline product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to afford the pure hydantoin.[11]
Caption: Mechanism of the Bucherer-Bergs reaction.
The Urech/Read Synthesis
The Urech synthesis, and the closely related Read reaction, provides a complementary route to hydantoins, starting from α-amino acids.[6][12] In this two-step process, an amino acid is first treated with potassium cyanate (or an isocyanate) to form a ureido acid intermediate, which is then cyclized under acidic conditions to furnish the hydantoin.[4][12] This method is particularly advantageous for creating chiral hydantoins, as the stereocenter of the starting amino acid can often be preserved.[4]
Experimental Protocol: Urech Synthesis of Hydantoin from Glycine
-
Ureido Acid Formation: Dissolve glycine (1.0 eq) in water and cool the solution in an ice bath. Separately, prepare a solution of potassium cyanate (1.1 eq) in water.
-
Reaction: Slowly add the potassium cyanate solution to the glycine solution while maintaining the low temperature (-5°C to 0°C).[12] The low temperature controls the exothermicity of the reaction and minimizes the hydrolysis of potassium cyanate. Stir for 2 hours.
-
Cyclization: After the formation of the ureido intermediate, add a strong acid, such as 37% hydrochloric acid, to the reaction mixture.[12] The acid catalyzes the intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbon.
-
Heating and Isolation: Heat the acidified mixture overnight (e.g., under reflux) to drive the cyclization to completion.[12]
-
Purification: Cool the solution to induce crystallization of the hydantoin product. Isolate the solid by filtration and recrystallize from water to obtain pure hydantoin.
Caption: Phenytoin's mechanism of action on sodium channels.
Modern Perspectives and Diversified Applications
The success of phenytoin spurred decades of research into hydantoin derivatives, revealing the scaffold's remarkable versatility. [13]While remaining a cornerstone of epilepsy treatment, the hydantoin core is now found in drugs and compounds across a broad spectrum of applications. [1][14]
-
Anticonvulsants: Besides phenytoin, other hydantoins like fosphenytoin (a prodrug of phenytoin), mephenytoin, and ethotoin have been developed. [3][14]* Antiarrhythmics: The same channel-stabilizing properties are useful in cardiology. Ropitoin is an example of an antiarrhythmic hydantoin. [3]* Muscle Relaxants: Dantrolene, a hydantoin derivative, is a critical drug used to treat malignant hyperthermia and spasticity by acting as a muscle relaxant. [3]* Antimicrobials: Nitrofurantoin is an important antibiotic used for treating urinary tract infections. [14]Iprodione is a widely used fungicide in agriculture. [3]* Anticancer Agents: The hydantoin scaffold is a key feature in modern oncology. Enzalutamide is a potent nonsteroidal antiandrogen used to treat prostate cancer. [1]Ongoing research is exploring novel hydantoin-chromene hybrids and other derivatives for their cytotoxic activity against various cancer cell lines. [15][16]* Industrial Chemicals: N-halogenated derivatives such as dichlorodimethylhydantoin (DCDMH) and bromochlorodimethylhydantoin (BCDMH) are used as disinfectants and biocides. [3]
Conclusion
From its initial characterization by Adolf von Baeyer to its establishment as a life-saving anticonvulsant through the systematic work of Merritt and Putnam, the history of hydantoin is a testament to the power of chemical synthesis and pharmacological screening. The development of robust synthetic routes like the Bucherer-Bergs and Urech reactions unlocked the scaffold's potential, enabling the creation of vast chemical diversity. Today, the hydantoin core continues to be a privileged structure in drug discovery, serving as the foundation for therapeutics in oncology, infectious disease, and neurology. Its story underscores a fundamental principle of medicinal chemistry: that a simple heterocyclic ring, through thoughtful chemical modification, can be tailored to modulate a remarkable array of biological targets, yielding profound benefits for human health.
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An In-depth Technical Guide to the Safe Handling of 5-Ethyl-5-methylhydantoin for Research and Development
This guide provides a comprehensive overview of the safety and handling precautions for 5-Ethyl-5-methylhydantoin, tailored for researchers, scientists, and drug development professionals. Moving beyond standard safety data sheet (SDS) information, this document delves into the rationale behind safety protocols, potential toxicological mechanisms, and practical, field-tested guidance to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a derivative of hydantoin, a heterocyclic organic compound. While specific toxicological data for this particular compound is limited, the broader class of hydantoins, which includes several pharmaceutical agents, provides valuable insights into its potential hazards.[1][2][3] The primary known hazard is that it is harmful if swallowed.[4][5]
Toxicological Profile: An Evidence-Based Approach
The hydantoin scaffold is biologically active and can be found in a variety of pharmaceuticals, including anticonvulsants like phenytoin.[2][6][7] The toxic effects of some hydantoin derivatives are linked to their interaction with biological systems, which can range from therapeutic to adverse depending on the dose and specific structure.[6] For this compound, the primary concern is acute oral toxicity.[5]
Animal studies on metabolites of similar compounds, such as 1,3-Dichloro-5-ethyl-5-methylhydantoin, have indicated non-specific toxicity at high doses, although there is limited evidence of mutagenicity and no evidence of carcinogenicity or reproductive toxicity.[8] Given this information, it is prudent to handle this compound with measures to prevent ingestion, inhalation of dust, and direct skin or eye contact.
Physicochemical Properties and Hazard Summary
| Property | Value | Source |
| Molecular Formula | C6H10N2O2 | [9] |
| Molecular Weight | 142.16 g/mol | [9] |
| Appearance | Colorless solid | [7] |
| Melting Point | 144-150 °C | [5] |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | [5] |
| Hazard Statement | H302: Harmful if swallowed | [4][5] |
Prudent Practices for Safe Handling and Storage
A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize exposure and mitigate risks associated with the handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles. All weighing and transfer operations should be conducted within the fume hood. For procedures with a risk of splashing, a sash shield should be utilized.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged handling or when dealing with solutions, heavier-duty gloves or double-gloving should be considered. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | A lab coat should be worn at all times. For larger quantities or in situations with a significant risk of spillage, a chemical-resistant apron is advised. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or if working outside of a fume hood, a NIOSH-approved respirator with particulate filters would be necessary. |
Diagram: Hierarchy of Controls for Handling this compound
Caption: Hierarchy of controls for mitigating risks.
Storage and Chemical Compatibility
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The hydantoin ring can be susceptible to alkylation under alkaline conditions.[10] Therefore, it should be stored separately from strong bases and oxidizing agents.
Emergency Procedures: Preparedness and Response
Even with stringent safety measures, accidents can happen. A well-defined emergency response plan is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
Spill Response Protocol
A chemical spill kit should be readily available in any laboratory where this compound is handled.
For a small, contained spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill with an absorbent material from the spill kit.
-
Gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Decontaminate the area using a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Package all contaminated materials for hazardous waste disposal.
For a large or uncontained spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide details of the spilled material to the emergency responders.
Diagram: Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Decontamination and Waste Disposal
Proper decontamination of laboratory surfaces and equipment, along with correct waste disposal, are the final steps in ensuring a safe work environment.
Decontamination Procedures
For routine decontamination of surfaces and equipment, a thorough wipe-down with a solvent in which this compound is soluble (e.g., ethanol or isopropanol) followed by a wash with soap and water is effective. All cleaning materials should be disposed of as hazardous waste. For more sensitive equipment, consult the manufacturer's guidelines for chemical compatibility.
Waste Disposal
All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Ensure waste containers are properly labeled and stored in a designated satellite accumulation area.
Conclusion
While this compound presents a moderate oral toxicity hazard, a comprehensive understanding of its properties and the implementation of robust safety protocols can effectively mitigate the risks associated with its handling. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely and confidently with this compound.
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Solubility of 5-Ethyl-5-methylhydantoin in different solvents
An In-Depth Technical Guide to the Solubility of 5-Ethyl-5-methylhydantoin for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 5394-36-5), a key chemical intermediate with applications ranging from organic synthesis to pharmaceutical research.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the fundamental principles, experimental methodologies, and theoretical models that are critical for its practical application. We will delve into the physicochemical properties of the compound, present available quantitative and qualitative solubility data, provide a detailed, self-validating protocol for experimental solubility determination, and discuss the utility of thermodynamic models for data correlation and prediction. This guide is intended for researchers, chemists, and drug development professionals who require a deep and actionable understanding of how this compound behaves in various solvent systems.
Introduction to this compound
Chemical Identity and Structure
This compound, also known by its IUPAC name 5-ethyl-5-methylimidazolidine-2,4-dione, is a heterocyclic organic compound belonging to the hydantoin class.[1] The hydantoin ring is a five-membered structure containing two nitrogen atoms and two carbonyl groups. The presence of both an ethyl and a methyl group at the C-5 position provides a unique steric and electronic environment that dictates its physical and chemical properties, including its solubility.
The molecular structure consists of a polar core—the hydantoin ring with its hydrogen bond donors (N-H) and acceptors (C=O)—and a nonpolar aliphatic portion (the ethyl and methyl groups). This amphiphilic nature is the primary determinant of its solubility behavior across a spectrum of solvents.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |
| CAS Number | 5394-36-5 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][4] |
| Molar Mass | 142.16 g/mol | [1][4] |
| Melting Point | 144-150 °C | [4][5] |
| Appearance | Pellets or Large Crystals | [1] |
Significance and Applications
This compound is more than a simple laboratory chemical; it is a versatile building block. Its applications include:
-
Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules and specialty chemicals.[2][6]
-
Pharmaceutical Research: Derivatives of hydantoins have been investigated for a range of biological activities, including anticonvulsant properties.[3] Understanding solubility is paramount in drug development for formulation and bioavailability studies.
-
Industrial Applications: It has been identified for use in water treatment formulations and as an ion exchange agent.[1][2]
Foundational Principles of Solubility
The dissolution of a solid in a liquid is a complex thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a useful heuristic, but a deeper understanding requires consideration of the specific factors at play.
Thermodynamic Basis of Dissolution
Solubility is an equilibrium process. When a solid solute is added to a solvent, molecules leave the crystal lattice and enter the solution. Simultaneously, dissolved solute molecules can redeposit onto the lattice. Saturation is reached when these two rates are equal. The energy changes involved include:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal.
-
Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy.
Key Factors Influencing Solubility
The solubility of this compound is not a static property but is influenced by several interconnected variables.
-
Solute-Solvent Interactions: The hydantoin ring can participate in hydrogen bonding with protic solvents (e.g., water, alcohols), while the ethyl and methyl groups favor interactions with less polar or nonpolar solvents via van der Waals forces.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature shifts the equilibrium toward dissolution.
-
Solvent Polarity: The polarity of the solvent dictates its ability to solvate the polar hydantoin core versus the nonpolar alkyl groups. A successful solvent must balance these interactions.
-
pH: The N-H protons on the hydantoin ring are weakly acidic. In basic solutions, deprotonation can occur, forming a salt that is typically much more soluble in aqueous media. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.[7]
-
Crystal Polymorphism: The existence of different crystal packing arrangements (polymorphs) can lead to significant differences in physical properties, including melting point and solubility. While specific data for this compound is scarce, it is a critical consideration in pharmaceutical development.[8]
Aqueous and Organic Solvent Solubility Profile
Quantitative Aqueous Solubility
Experimental data indicates that this compound has a moderate solubility in water of approximately 5 g/L at 25°C .[6] This level of solubility is attributed to the ability of the polar hydantoin ring to form hydrogen bonds with water molecules.
Solubility in Organic Solvents
| Solvent Class | Solvent | Relative Polarity | Expected Solubility | Rationale for Selection |
| Polar Protic | Water | 1.000 | Moderate (5 g/L @ 25°C) | H-bonding with hydantoin ring is favorable, but offset by nonpolar alkyl groups.[6] |
| Methanol | 0.762 | High | Good H-bonding ability and can solvate both polar and nonpolar moieties. | |
| Ethanol | 0.654 | High | Similar to methanol; an excellent choice for recrystallization.[10] | |
| Polar Aprotic | Acetone | 0.355 | Moderate to High | Good dipole-dipole interactions with the carbonyl groups of the hydantoin ring. |
| Acetonitrile | 0.460 | Moderate | Less effective than acetone but still a viable solvent. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. | |
| Ethyl Acetate | 0.228 | Moderate | Balances polarity, often used in solvent/anti-solvent recrystallization systems.[11] | |
| Nonpolar | Toluene | 0.099 | Low | Ineffective at solvating the polar hydantoin core. |
| Hexane / Heptane | 0.009 | Very Low / Insoluble | Primarily van der Waals forces, insufficient to overcome the crystal lattice energy. |
Note: Relative polarity values are from Reichardt, C.[12] Expected solubility is an estimation for practical guidance and should be confirmed experimentally.
Experimental Determination of Solubility: A Validated Protocol
For precise and reliable data, experimental determination is essential. The isothermal shake-flask method is considered the gold standard for measuring thermodynamic solubility, particularly for compounds with low to moderate solubility.[8]
Overview of Common Methodologies
-
Shake-Flask Method: An excess of the solid is equilibrated with the solvent at a constant temperature. The saturated solution is then filtered, and the concentration is determined. This measures thermodynamic equilibrium solubility.[8]
-
Gravimetric Method: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This is straightforward but requires non-volatile solutes.[13]
-
Kinetic Solubility Measurement: Often uses turbidimetry to determine the concentration at which a compound precipitates from a stock solution (e.g., in DMSO) upon addition to an aqueous buffer. It's a high-throughput method but may overestimate solubility compared to the equilibrium method.[14][15]
Detailed Protocol: Isothermal Shake-Flask Method
This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (purity > 97%)
-
Solvent of choice (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker/water bath
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in the isothermal shaker set to the desired temperature (e.g., 25°C ± 0.1°C). Agitate the vials for a predetermined time (e.g., 24-72 hours). Causality Insight: A sufficient equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium. A preliminary time-course experiment (measuring concentration at 12, 24, 48, and 72 hours) should be performed to determine when the concentration plateaus.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Trustworthiness Check: The filtration step is crucial to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. Pre-wetting the filter with the solvent can prevent loss of analyte due to adsorption.
-
Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Analytical Quantification
A robust analytical method is required to quantify the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for hydantoin derivatives.[16]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., ~210-220 nm).
-
Calibration: A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been collected at various temperatures, thermodynamic models can be used to correlate the data and calculate important thermodynamic parameters of dissolution.
Purpose of Thermodynamic Models
-
Data Correlation: To fit experimental data to a mathematical equation, allowing for interpolation and smoothing of results.
-
Prediction: To extrapolate solubility to temperatures where experiments were not conducted.
-
Thermodynamic Analysis: To calculate parameters like the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution, which provide insight into the nature of the process.
Overview of Common Models
For solid-liquid equilibria, several models are widely used in the literature for compounds similar to hydantoins:[9][17][18]
-
Modified Apelblat Equation: A semi-empirical model that relates mole fraction solubility to temperature. It is widely used due to its simplicity and good fitting accuracy.
-
van't Hoff Equation: A fundamental thermodynamic model that describes the temperature dependence of the equilibrium constant (in this case, solubility). It is used to determine the enthalpy of dissolution.
-
Jouyban-Acree Model: Useful for correlating solubility in binary solvent mixtures.
The calculated thermodynamic parameters can reveal whether the dissolution process is spontaneous (ΔG° < 0), endothermic or exothermic (sign of ΔH°), and whether it is driven by enthalpy or entropy.[18]
Conclusion and Future Outlook
This compound exhibits moderate aqueous solubility, a characteristic governed by the balance between its polar hydantoin core and nonpolar alkyl substituents. Its solubility in organic solvents is highly dependent on solvent polarity, with polar solvents like alcohols and DMSO being particularly effective. This guide has provided the foundational knowledge, practical experimental protocols, and theoretical framework necessary for researchers to confidently work with this compound.
The primary gap in the current literature is the lack of a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents at various temperatures. Future work should focus on generating this data using validated methods, such as the isothermal shake-flask protocol detailed herein. Such data would be invaluable for optimizing reaction conditions, developing robust crystallization procedures, and advancing the use of this compound in both industrial and pharmaceutical applications.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Ethyl-5-methylhydantoin
<
Abstract
This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of 5-Ethyl-5-methylhydantoin (C₆H₁₀N₂O₂). Designed for researchers, scientists, and drug development professionals, this document details the fundamental principles, a robust experimental protocol, and the interpretation of thermal decomposition data. By elucidating the causality behind experimental choices and grounding the methodology in established standards, this guide serves as an authoritative resource for ensuring the scientific integrity and reproducibility of TGA studies for this important hydantoin derivative.
Introduction: The Significance of Thermal Stability for this compound
This compound, also known as 5-ethyl-5-methylimidazolidine-2,4-dione, is a heterocyclic compound belonging to the hydantoin class.[1][2] Hydantoin scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of several clinical drugs and exhibiting a broad spectrum of pharmacological activities.[3] As a versatile chemical intermediate, this compound is utilized in the synthesis of more complex molecules, including potential pharmaceutical agents.[4]
In the context of drug development and chemical manufacturing, the thermal stability of a compound is a critical quality attribute. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as drying, milling, and formulation, which may involve heat. Thermogravimetric analysis (TGA) is an essential thermal analysis technique used to measure the mass change of a material as a function of temperature in a controlled atmosphere.[5][6] For this compound, TGA provides crucial data on its decomposition temperature, the presence of volatile impurities or moisture, and its overall stability profile, which are indispensable for regulatory submissions and ensuring product quality.[7][8]
This guide will provide the scientific foundation and a detailed, field-proven methodology for the TGA of this compound, enabling users to generate reliable and meaningful data.
Foundational Principles of Thermogravimetric Analysis (TGA)
TGA operates on a simple yet precise principle: a high-precision microbalance continuously measures the mass of a sample as it is subjected to a controlled temperature program in a furnace.[5][9] The resulting data is plotted as a TGA curve, showing mass (%) on the y-axis against temperature (°C) on the x-axis.[6]
Key information derived from a TGA curve includes:
-
Thermal Stability: The temperature at which the sample begins to lose mass, known as the onset temperature of decomposition (T_onset).
-
Compositional Analysis: Quantifying the percentage of different components in a sample, such as moisture, volatiles, and non-combustible filler (ash), based on mass loss in specific temperature ranges.[10][11]
-
Decomposition Kinetics: The rate of mass loss, often visualized by plotting the first derivative of the TGA curve (the DTG curve), which shows peaks at temperatures of the maximum rate of decomposition.[6]
The experimental atmosphere is a critical parameter. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition and pyrolysis, while a reactive atmosphere (e.g., air or oxygen) is used to investigate oxidative stability.[7][12]
Experimental Methodology: A Validated Protocol
This section outlines a robust, step-by-step protocol for the TGA of this compound. The choices herein are grounded in established standards such as ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[5][10]
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance (precision ≤ 1 µg) and a furnace capable of reaching at least 600°C with a linear heating rate.
-
Calibration:
-
Temperature: Calibrate the instrument's temperature sensor using certified reference materials (e.g., Indium, Tin, Zinc) with known melting points, following the instrument manufacturer's procedure.
-
Mass: Verify the microbalance's accuracy using certified calibration weights. This ensures that the measured mass loss is accurate.
-
Sample Preparation: The Key to Reproducibility
The physical form of the sample significantly impacts heat transfer and, consequently, the TGA results.
-
Source: Obtain a high-purity sample of this compound (assay ≥ 97%).[4] Note the lot number and any available certificate of analysis.
-
Grinding: If the sample consists of large crystals, gently grind it to a fine, uniform powder using an agate mortar and pestle. This ensures consistent heat distribution and avoids artifacts from thermal lag within large particles.[8]
-
Drying: To eliminate the influence of adsorbed moisture on the decomposition profile, pre-dry the powdered sample in a vacuum oven at a temperature well below its melting point (e.g., 40-50°C) for several hours or until a constant weight is achieved. The reported melting point of this compound is in the range of 144-150°C.[13]
TGA Experimental Protocol
This protocol is designed to assess the thermal decomposition of this compound in an inert atmosphere.
-
Crucible Selection: Place an empty, clean alumina or platinum crucible onto the TGA balance.
-
Taring: Tare the balance to zero.
-
Sample Loading: Accurately weigh 5–10 mg of the prepared this compound powder into the crucible. A smaller sample size minimizes thermal gradients within the sample.[5] Record the exact initial mass.
-
Instrument Setup: Place the crucible into the TGA furnace.
-
Atmosphere Purge: Begin purging the furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min. Allow the system to purge for at least 15-20 minutes before starting the analysis to ensure an inert atmosphere.
-
Temperature Program:
-
Initial Isotherm: Hold the temperature at 30°C for 5 minutes to allow for thermal equilibration.
-
Heating Ramp: Increase the temperature from 30°C to 600°C at a linear heating rate of 10 °C/min. A 10 °C/min rate is a common standard that provides a good balance between resolution and experiment time.[14]
-
-
Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.
The entire TGA workflow can be visualized as follows:
Data Interpretation and Expected Results
The analysis of the TGA curve provides quantitative insights into the thermal behavior of this compound.
The TGA and DTG Curves
Based on the thermal behavior of similar hydantoin derivatives, this compound is expected to be thermally stable up to temperatures well above its melting point.[15] A typical TGA curve will show a flat baseline at 100% mass until the onset of decomposition, followed by a sharp, single-step mass loss as the molecule breaks down.
The DTG curve will show a corresponding single peak, with the peak temperature (T_peak) indicating the point of the fastest decomposition rate.
Analysis of Key Thermal Events
-
Initial Baseline (30°C to ~200°C): A stable, flat baseline indicates the absence of moisture or volatile solvents. Any mass loss in this region would suggest the presence of these components.
-
Decomposition (~240°C onwards): Research on 5,5-dimethylhydantoin, a structurally similar compound, shows a single-step decomposition starting around 246°C.[15] Therefore, this compound is expected to exhibit a sharp mass loss in a similar, or slightly higher, temperature range. This mass loss corresponds to the fragmentation of the hydantoin ring and its substituents.
-
Residual Mass: The experiment can be continued to a higher temperature (e.g., 600°C) to determine the final residual mass. For a pure organic compound like this, the residual mass in an inert atmosphere should be very low, approaching 0%.
Quantitative Data Summary
The key quantitative results from the TGA of a high-purity this compound sample are expected to be as follows.
| Parameter | Expected Value | Significance |
| Volatiles/Moisture (Mass loss < 150°C) | < 0.5% | Indicates sample purity and dryness. |
| Onset of Decomposition (T_onset) | ~240 - 260 °C | The temperature at which significant thermal degradation begins; a key stability indicator. |
| Peak Decomposition Temp (T_peak) | ~270 - 290 °C | The temperature of the maximum rate of decomposition. |
| Total Mass Loss (at 500°C) | > 98% | Confirms the organic nature of the compound and the completeness of the decomposition. |
Note: These are illustrative values based on structurally similar compounds. Actual values must be determined experimentally.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. By following the detailed, validated protocol presented in this guide—encompassing proper instrument calibration, meticulous sample preparation, and controlled analytical conditions—researchers can obtain high-quality, reproducible data. The interpretation of the resulting TGA and DTG curves provides critical information on the onset of decomposition and compositional purity, which is vital for applications in pharmaceutical development, quality control, and chemical synthesis.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 5-Ethyl-5-methylhydantoin
Abstract
This document provides a comprehensive guide for the synthesis of 5-Ethyl-5-methylhydantoin from ethyl methyl ketone. The primary focus is on the robust and efficient Bucherer-Bergs reaction, a classic multicomponent synthesis that is highly valued in both academic and industrial settings for its reliability and the accessibility of its starting materials.[1] These application notes are designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, detailed experimental protocols, critical safety procedures, and practical troubleshooting advice. Our objective is to not only provide a reproducible methodology but also to impart a deeper understanding of the reaction's causality, enabling scientists to adapt and optimize the synthesis for their specific needs.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin (imidazolidine-2,4-dione) ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2][3] this compound serves as a key building block and intermediate in the synthesis of more complex molecules, particularly in the development of non-natural α-amino acids.[1]
The conversion of a simple, readily available starting material like ethyl methyl ketone into this valuable heterocyclic compound is most effectively achieved via the Bucherer-Bergs reaction.[4] This multicomponent reaction, first developed in the early 20th century, involves the condensation of a ketone with an alkali metal cyanide and ammonium carbonate in a one-pot process, making it an elegant and atom-economical synthetic strategy.[1][5][6]
Mechanistic Insights: The Bucherer-Bergs Reaction Pathway
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Bucherer-Bergs synthesis is not a simple condensation but a sophisticated sequence of equilibria and nucleophilic additions.
The overall transformation is as follows: Ethyl Methyl Ketone + KCN + (NH₄)₂CO₃ → this compound
The reaction proceeds through several key intermediates:[2][5][6]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN) to the electrophilic carbonyl carbon of ethyl methyl ketone. This equilibrium forms the corresponding cyanohydrin.
-
Aminonitrile Formation: Ammonium carbonate in the aqueous or alcoholic medium exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂). Ammonia reacts with the cyanohydrin via an SN2-type reaction, displacing the hydroxyl group to form an α-aminonitrile.
-
Carbamic Acid Formation: The primary amine of the α-aminonitrile acts as a nucleophile, attacking the carbon dioxide generated from the ammonium carbonate. This step forms a transient cyano-containing carbamic acid.
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate. This is followed by a rearrangement, via an isocyanate intermediate, to form the final, thermodynamically stable this compound product.[5][6]
Caption: Mechanism of the Bucherer-Bergs Reaction.
Critical Safety Protocols: Handling Cyanide
WARNING: Potassium cyanide (KCN) is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[7][8] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations of solid KCN and the entire reaction must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide (HCN) gas.[7][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[8]
-
Hand Protection: Wear double gloves, with a chemical-resistant nitrile glove over a standard exam glove.[9]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron is recommended.[9]
-
-
Chemical Incompatibility: NEVER allow potassium cyanide to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[7][10] The workup step involving acidification must be performed cautiously inside the fume hood.
-
Waste Disposal: All cyanide-containing waste is classified as acutely hazardous (P-listed waste). It must be collected in a dedicated, clearly labeled, and sealed waste container. Never mix cyanide waste with acidic waste.[8]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] All personnel must be aware of the location and use of a cyanide antidote kit and be trained in emergency procedures. Never work alone when handling cyanides.[9]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Ethyl methyl ketone | C₄H₈O | 72.11 | 78-93-3 | Liquid, Flammable |
| Potassium cyanide | KCN | 65.12 | 151-50-8 | Solid, Highly Toxic |
| Ammonium carbonate | (NH₄)₂CO₃ | 96.09 | 506-87-6 | Solid, moisture sensitive |
| Ethanol, 200 Proof | C₂H₅OH | 46.07 | 64-17-5 | Solvent, Flammable |
| Hydrochloric acid, conc. | HCl | 36.46 | 7647-01-0 | Liquid, Corrosive |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Ice bath
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a stopper in the third neck. Ensure all glassware is dry. The entire apparatus must be situated inside a chemical fume hood.
-
Charge Reagents: To the flask, add ammonium carbonate (77 g, 0.8 mol) and potassium cyanide (26 g, 0.4 mol) .
-
Add Solvent: Add a mixture of 150 mL of ethanol and 150 mL of deionized water . Begin stirring to dissolve the solids. A gentle warming may be applied if dissolution is slow.
-
Add Ketone: Add ethyl methyl ketone (14.4 g, 18 mL, 0.2 mol) to the stirring mixture. The recommended molar ratio of ketone:KCN:ammonium carbonate is approximately 1:2:4.[5][11]
-
Reaction Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) using the heating mantle. Maintain the reflux with continuous stirring for a minimum of 8 hours. The reaction can be monitored by TLC if desired, but running it overnight is common practice.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice bath to maximize the precipitation of the crude product.
-
Acidification (Workup): CAUTION: This step will generate CO₂ and potentially traces of HCN gas. Perform slowly and entirely within the fume hood. While the mixture is still cold and stirring, slowly and carefully add concentrated hydrochloric acid (HCl) dropwise. The purpose of acidification is to neutralize any remaining base and precipitate the hydantoin product fully. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3). Vigorous gas evolution (CO₂) will be observed.
-
Isolation: Isolate the white crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification
The most common and effective method for purifying this compound is recrystallization.[1][5]
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., start with 50% ethanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [12] |
| CAS Number | 5394-36-5 | [12] |
| Molecular Formula | C₆H₁₀N₂O₂ | [12][13] |
| Molecular Weight | 142.16 g/mol | [12][13] |
| Appearance | White crystalline solid | [12] |
| Melting Point | 144-150 °C (literature) | [13] |
-
Melting Point: A sharp melting point within the literature range is a strong indicator of purity.
-
FTIR Spectroscopy: Expect strong carbonyl (C=O) stretching vibrations around 1710-1770 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹.
-
¹H NMR Spectroscopy: Expect signals corresponding to the ethyl group (a quartet and a triplet) and the methyl group (a singlet), in addition to broad signals for the N-H protons.
-
¹³C NMR Spectroscopy: Expect signals for the two distinct carbonyl carbons, the quaternary C5 carbon, and the carbons of the ethyl and methyl groups.
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive potassium cyanide (degraded by moisture/CO₂ over time).2. Insufficient reaction time or temperature.3. Improper pH during workup (product remains dissolved). | 1. Use freshly purchased, finely ground KCN.[14]2. Ensure consistent reflux for at least 8 hours.3. Double-check the pH with litmus or pH paper during acidification to ensure complete precipitation. |
| Oily or Gummy Product | 1. Incomplete reaction, leaving starting materials.2. Presence of impurities. | 1. Extend the reflux time.2. Ensure thorough washing of the crude product. Attempt recrystallization from a different solvent system or consider purification by column chromatography. |
| Reaction Stalls | The pH of the reaction mixture is critical; it should be maintained around 8-9 by the ammonium carbonate buffer.[5] Strongly acidic or alkaline conditions can hinder the reaction. | Ensure the correct ratio of ammonium carbonate is used. Do not add any external acids or bases to the initial reaction mixture. |
References
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. [Link]
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- Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]- - Organic Syntheses Procedure. [Link]
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- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
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Application Notes and Protocols for the Synthesis of 5-Ethyl-5-methylhydantoin via the Bucherer-Bergs Reaction
Introduction: The Strategic Importance of the Bucherer-Bergs Reaction in Heterocyclic Chemistry
The Bucherer-Bergs reaction, a cornerstone in the synthesis of heterocyclic compounds, provides a robust and efficient pathway to 5,5-disubstituted hydantoins from readily available ketones or aldehydes.[1][2] First described by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction has become indispensable in medicinal and agrochemical research due to the diverse biological activities exhibited by the hydantoin scaffold, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][3][4] Hydantoins also serve as crucial precursors for the synthesis of non-natural α-amino acids, further broadening their utility in drug development and chemical biology.[4][5][6]
This document provides a comprehensive guide for the synthesis of 5-Ethyl-5-methylhydantoin from butan-2-one (methyl ethyl ketone), leveraging the Bucherer-Bergs reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Reaction Principle and Mechanism
The Bucherer-Bergs reaction is a one-pot synthesis that involves the condensation of a carbonyl compound, in this case, butan-2-one, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate.[2][3] The reaction proceeds through several key intermediates:
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of butan-2-one, forming a cyanohydrin intermediate.[3][7]
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated in situ from the decomposition of ammonium carbonate, to produce an aminonitrile.[2][7]
-
Cyclization and Rearrangement: The aminonitrile undergoes a series of reactions with carbon dioxide, also from ammonium carbonate, leading to the formation of a cyano-carbamic acid. This intermediate then cyclizes and rearranges to yield the stable 5,5-disubstituted hydantoin product.[2][3][8]
The overall mechanism is a testament to the efficiency of multicomponent reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
Figure 1: Simplified reaction mechanism of the Bucherer-Bergs synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from butan-2-one. All operations involving potassium cyanide must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Butan-2-one (MEK) | Reagent | Sigma-Aldrich | 78-93-3 | Ensure dryness |
| Potassium Cyanide (KCN) | ACS Reagent, ≥96.0% | Sigma-Aldrich | 151-50-8 | EXTREMELY TOXIC . Handle with extreme caution. |
| Ammonium Carbonate | ACS Reagent, ≥30.0% NH₃ basis | Sigma-Aldrich | 506-87-6 | |
| Ethanol, 200 proof | Anhydrous | Sigma-Aldrich | 64-17-5 | |
| Deionized Water | 7732-18-5 | |||
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 | For acidification |
| Round-bottom flask, 500 mL | ||||
| Reflux condenser | ||||
| Heating mantle with magnetic stirrer | ||||
| Buchner funnel and filter flask | ||||
| pH paper or pH meter |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ammonium carbonate (80 g, 0.83 mol) and 300 mL of deionized water. Stir the mixture until the ammonium carbonate is completely dissolved.
-
Addition of Reactants: To the aqueous solution, add 300 mL of ethanol. Subsequently, add butan-2-one (26.8 g, 0.37 mol) to the reaction mixture.
-
Potassium Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (28 g, 0.43 mol) in a minimal amount of water, ensuring complete dissolution. Caution: Potassium cyanide is highly toxic.[9][10] Wear double nitrile gloves, safety goggles, and a lab coat.[11] All manipulations must be performed in a well-ventilated chemical fume hood.[9][11] Slowly add the potassium cyanide solution to the reaction mixture in the round-bottom flask.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for a minimum of 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice-salt bath. The this compound product will precipitate out of the solution.
-
Acidification and Precipitation: Slowly and carefully acidify the cooled reaction mixture to a pH of approximately 6-7 using concentrated hydrochloric acid. This step should be performed in the fume hood as it may generate hydrogen cyanide gas. The acidification will promote further precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted salts and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. The product can be further purified by recrystallization from an ethanol/water mixture to obtain a white crystalline solid.[3]
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Considerations: Handling Potassium Cyanide
Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][11] Exposure to acids liberates highly toxic hydrogen cyanide gas.[9]
-
Engineering Controls: All work with potassium cyanide must be conducted in a properly functioning chemical fume hood.[9][11]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Ensure an eyewash station and safety shower are immediately accessible.[11]
-
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
-
Waste Disposal: All potassium cyanide waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.[11]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: The literature melting point is in the range of 144-150 °C.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the ethyl and methyl groups.
-
FTIR: To identify the characteristic functional groups, such as the C=O and N-H stretches of the hydantoin ring.
-
Mass Spectrometry: To determine the molecular weight of the compound (142.16 g/mol ).
-
Conclusion
The Bucherer-Bergs reaction offers a straightforward and efficient method for the synthesis of this compound. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of hydantoin derivatives, making it a powerful tool in the arsenal of the synthetic chemist.[4][6][12]
References
- Anonymous. Bucherer-Bergs Reaction.
- Bhaskar, V., & Kumar, K. S. (2011). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Princeton University Environmental Health and Safety. Potassium cyanide.
- Moodley, K., Sewpersad, C. L., & van der Westhuizen, J. H. (2014). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... ResearchGate.
- Hayashi Pure Chemical Ind., Ltd. (2009). Potassium cyanide.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed.
- Wikipedia. Bucherer–Bergs reaction.
- Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134.
- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE.
- New Jersey Department of Health and Senior Services. POTASSIUM CYANIDE HAZARD SUMMARY.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
- The Organic Chemistry Tutor. (2021). Bucherer-Bergs Reaction Mechanism. YouTube.
- Google Patents. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
- Google Patents. DE891259C - Process for the hydrolysis of hydantoins.
- Wang, Y., Zhang, X., Liu, Z., & Li, J. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH.
- NIOSH - CDC. Potassium Cyanide: Systemic Agent.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
- Wikipedia. Hydantoin.
- Organic Chemistry Portal. Hydantoin synthesis.
- Organic Chemistry Portal. Bucherer-Bergs Reaction.
- Semantic Scholar. SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
- Study.com. Synthesis of Hydantoin & Its Derivatives.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Tshiluka, T. P., Mbuyi, M. B., & Jonnalagadda, S. B. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar.
- Nikolova, I., Stoyanov, N., Shivachev, B., & Zlatkov, A. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.
- PubChem. This compound.
- Tshiluka, T. P., Mbuyi, M. B., & Jonnalagadda, S. B. (2022). Synthesis of new 5-benzylidene-hydantoin esters. ResearchGate.
- PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin.
- RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.
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Application Note: Quantitative Analysis of 5-Ethyl-5-methylhydantoin
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Ethyl-5-methylhydantoin Quantification
This compound is a chemical intermediate and a potential metabolite of various biologically active compounds. Its accurate quantification in diverse matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for drug development, metabolic studies, and safety assessments. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are founded on established analytical principles for structurally similar compounds and are presented with a framework for full method validation in accordance with international guidelines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| CAS Number | 16820-12-5 | [1] |
| Alternate Names | 5-Ethyl-5-methyl-2,4-imidazolidinedione | [1] |
| Melting Point | 144-150 °C | [3] |
Analytical Workflow for Quantification
The successful quantification of this compound hinges on a systematic workflow, from sample receipt to data interpretation. The following diagram illustrates the key stages of this process.
Figure 1: General analytical workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For hydantoin derivatives, it has proven to be a robust analytical choice.[4][5] The following protocol is adapted from validated methods for similar hydantoin structures.
Rationale for GC-MS
-
High Specificity: The mass spectrometer provides detailed structural information, allowing for confident identification of the analyte.
-
Excellent Sensitivity: GC-MS can achieve low limits of detection, making it suitable for trace analysis.
-
Established Methodology: The principles of GC-MS analysis for similar compounds are well-documented.[6]
Sample Preparation Protocol
-
Homogenization: For solid samples, ensure the sample is homogenized to achieve uniformity.
-
Extraction:
-
To 1 g of the homogenized sample, add 10 mL of ethyl acetate containing 0.1% formic acid.
-
Vortex for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solvent Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes.[7] |
| Injection Volume | 1 µL | |
| Injector Temp. | 260 °C | Ensures complete volatilization of the analyte. |
| Split Mode | 10:1 (adjustable based on concentration) | Prevents column overloading. |
| Carrier Gas | Helium at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 2 min; ramp 15°C/min to 250°C, hold 5 min | Optimized for separation of the target analyte from matrix components. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral resolution. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS.[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and specificity by monitoring characteristic ions. |
| Quantifier Ion | m/z 113 (Predicted: [M-C₂H₅]⁺) | |
| Qualifier Ions | m/z 142 (M⁺), m/z 98, m/z 70 (Predicted) | Used for confirmation of analyte identity. |
Note: The predicted mass fragments for this compound should be confirmed by analyzing a pure standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers a powerful alternative, particularly for complex matrices or when higher throughput is required.[8] This technique provides exceptional sensitivity and specificity.
Rationale for LC-MS/MS
-
High Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) significantly reduces background noise and enhances selectivity.
-
Versatility: Suitable for a wide range of sample matrices, including biological fluids.
-
Reduced Sample Preparation: Often requires less extensive sample cleanup compared to GC-MS.
Sample Preparation Protocol
-
Extraction:
-
To 0.5 mL of a liquid sample (e.g., plasma, urine) or 0.5 g of a homogenized solid sample, add 2 mL of acetonitrile.
-
Vortex for 2 minutes to precipitate proteins and extract the analyte.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Dilution and Filtration:
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separations. |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) | Standard for reversed-phase chromatography.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | Provides efficient elution and separation. |
| Flow Rate | 0.4 mL/min | |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. |
| Precursor Ion | m/z 143.08 ([M+H]⁺) | |
| Product Ions | To be determined by infusion of a pure standard. | |
| MRM Transitions | Quantifier and qualifier transitions to be optimized. |
Method Validation: A Cornerstone of Reliable Data
The validation of any analytical method is essential to ensure its suitability for the intended purpose.[10][11][12] The following parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, must be assessed.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for drug product; 80-120% for bioanalytical methods.[10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day): RSD ≤ 2%; Intermediate Precision (inter-day): RSD ≤ 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[13] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in parameters (e.g., pH, temperature). |
The following diagram illustrates the relationship between key validation parameters.
Figure 2: Interrelation of key analytical method validation parameters.
Conclusion and Recommendations
The GC-MS and LC-MS/MS methods outlined in this application note provide a robust starting point for the reliable quantification of this compound. The choice between the two techniques will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. It is imperative that a full method validation be performed in the target matrix to ensure the generation of high-quality, defensible data. For routine analysis, the use of an appropriate internal standard is strongly recommended to enhance the accuracy and precision of the results.
References
- Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (2025). Food Science and Biotechnology, 34(6), 1309-1316. [Link]
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- Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp.
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Using 5-Ethyl-5-methylhydantoin as a building block in organic synthesis
An In-Depth Guide to 5-Ethyl-5-methylhydantoin as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
This compound (CAS: 5394-36-5), a 5,5-disubstituted imidazolidine-2,4-dione, is a highly stable and versatile chemical intermediate.[1][2] While recognized for its use in applications such as water treatment and as a laboratory chemical, its true potential lies in its utility as a foundational building block for more complex molecular architectures.[1][2] The hydantoin ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anticonvulsant drug phenytoin.[3][4][5] The presence of two reactive N-H bonds and its potential for ring-opening to yield valuable α,α-disubstituted amino acids make this compound an attractive starting material for researchers in drug discovery and synthetic chemistry.[4][6]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the synthesis of non-proteinogenic amino acids and as a scaffold for creating novel bioactive molecules. The protocols described herein are designed to be robust and informative, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [2][7] |
| Molar Mass | 142.16 g/mol | [2] |
| CAS Number | 5394-36-5 | |
| Melting Point | 144-150 °C | |
| Appearance | Pellets or Large Crystals | [2] |
| Synonyms | 5-Ethyl-5-methylimidazolidine-2,4-dione, Methylethylhydantoin | [2] |
The most common and efficient method for synthesizing 5,5-disubstituted hydantoins like this compound is the Bucherer–Bergs reaction.[6] This one-pot multicomponent reaction involves treating a ketone (in this case, butan-2-one) with potassium cyanide and ammonium carbonate, offering a straightforward and high-yielding route to the core scaffold.[6]
Application I: Synthesis of α-Ethyl-α-methylglycine, a Non-Proteinogenic Amino Acid
Non-proteinogenic amino acids are critical components in peptide-based drugs and asymmetric synthesis. The hydrolysis of 5,5-disubstituted hydantoins provides a classic and reliable route to α,α-disubstituted amino acids, which are valuable for introducing conformational constraints in peptides.[6][8][9] this compound serves as a direct precursor to α-ethyl-α-methylglycine.
Mechanism: Hydantoin Ring Opening
The hydrolysis of the hydantoin ring proceeds in two main steps. First, the cleavage of one of the amide bonds (typically at the C4-N3 position) forms an N-carbamoyl amino acid intermediate (an α-ureido acid).[10][11] Subsequent hydrolysis of the carbamoyl group releases the desired α-amino acid, carbon dioxide, and ammonia.[12] This process can be achieved through harsh chemical conditions (strong acid or base) or under mild conditions using specific enzymes.[9][10]
Caption: Hydrolysis pathway of this compound.
Protocol 1: Base-Catalyzed Chemical Hydrolysis
This protocol employs strong basic conditions to drive the hydrolysis reaction to completion. The choice of a strong base like sodium hydroxide is crucial as it facilitates the nucleophilic attack of hydroxide ions on the carbonyl carbons of the hydantoin ring.[9][12] Elevated temperatures are required to overcome the stability of the hydantoin ring and hydrolyze the stable N-carbamoyl intermediate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of this compound in 100 mL of a 20% (w/v) aqueous sodium hydroxide solution (contains ~0.5 mol NaOH).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain vigorous stirring. The high concentration of hydroxide is necessary to ensure both ring-opening and subsequent hydrolysis of the intermediate.[9]
-
Reaction Monitoring: Continue refluxing for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by periodically taking aliquots, neutralizing them, and spotting on a silica plate.
-
Acidification: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature in an ice bath. Carefully acidify the solution to pH 6.0 by the slow, dropwise addition of concentrated HCl. This step neutralizes the excess NaOH and protonates the amino acid, bringing it to its isoelectric point to minimize its solubility.
-
Isolation: The product, α-ethyl-α-methylglycine, will precipitate out of the solution. If precipitation is slow, the solution can be stored at 4 °C overnight.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual salts and organic impurities.
-
Drying: Dry the purified amino acid in a vacuum oven at 60 °C to a constant weight.
| Parameter | Value |
| Starting Material | 14.2 g (0.1 mol) |
| Base | 20% NaOH (aq) |
| Temperature | Reflux (~100-110 °C) |
| Reaction Time | 18-24 hours |
| Expected Yield | 75-85% |
Protocol 2: The Hydantoinase Process (Enzymatic Hydrolysis)
The "Hydantoinase Process" is an industrially significant method for producing optically pure amino acids.[8] It utilizes a cascade of enzymes: a hydantoin racemase, a stereoselective hydantoinase for ring-opening, and an N-carbamoylase for the final hydrolysis step.[8][13] This approach is environmentally friendly and operates under mild conditions, though it requires specific enzymes which may not be commercially available for all substrates.[10][13] This protocol outlines a general workflow.
Rationale:
-
Mild Conditions: Enzymatic reactions proceed at or near room temperature and neutral pH, preserving sensitive functional groups.
-
Stereoselectivity: By choosing a D- or L-specific hydantoinase, one can produce enantiomerically pure amino acids from a racemic hydantoin starting material.[8]
General Procedure (Conceptual):
-
Biocatalyst Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing the hydantoinase and N-carbamoylase enzymes (often co-expressed in a recombinant microorganism like E. coli).
-
Substrate Addition: Add this compound to the enzyme solution to a final concentration of 50-100 mM.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the formation of the amino acid using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction reaches completion, terminate it by denaturing the enzymes (e.g., by heating or pH shift).
-
Purification: Remove the denatured protein by centrifugation or filtration. The desired amino acid can then be isolated from the supernatant by ion-exchange chromatography or crystallization.
Application II: A Scaffold for Novel Anticonvulsant Agents
The hydantoin core is a cornerstone in the development of anticonvulsant drugs.[5][14] The activity of drugs like phenytoin (5,5-diphenylhydantoin) and mephenytoin (5-ethyl-5-phenylhydantoin) highlights the importance of the 5,5-disubstituted pattern for efficacy against generalized tonic-clonic seizures.[4][14][15] this compound provides a readily available scaffold to synthesize novel derivatives, primarily through N-alkylation at the N-1 and N-3 positions, in a search for new central nervous system agents.[4][16]
Caption: Drug discovery workflow using the hydantoin scaffold.
Protocol 3: N-Alkylation of this compound
N-alkylation of the hydantoin ring is a key transformation for modifying its pharmacological properties.[16] The reaction proceeds via an SN2 mechanism where the hydantoin anion acts as a nucleophile.[17] A non-nucleophilic base is required to deprotonate the N-H group without competing in the alkylation reaction.[17][18] Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal for this transformation as they solvate the cation of the base while leaving the hydantoin anion highly reactive.[19]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.42 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF via syringe. Stir the suspension vigorously for 15 minutes at room temperature. Potassium carbonate is a suitable base for this reaction, providing sufficient basicity to deprotonate the hydantoin N-H while being heterogeneous and easily removable.[20]
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.71 g, 10 mmol) dropwise to the stirred suspension. Caution: Alkyl halides are often lachrymators and should be handled in a fume hood.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. The reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) to track the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-alkylated hydantoin derivative.
| Alkylating Agent | Product (Expected) | Typical Conditions |
| Benzyl Bromide | 3-Benzyl-5-ethyl-5-methylhydantoin | K₂CO₃, DMF, 60 °C |
| Ethyl Iodide | 3-Ethyl-5-ethyl-5-methylhydantoin | NaH, THF, rt |
| Propargyl Bromide | 3-Propargyl-5-ethyl-5-methylhydantoin | K₂CO₃, Acetonitrile, Reflux |
References
- Martínez-Rodríguez, S., et al. (2015). Optically pure alpha-amino acids production by the "Hydantoinase Process". PubMed.
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
- ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate.
- ResearchGate. (n.d.). Hydantoinase process for the synthesis of chiral D- or L-α-amino acids. ResearchGate.
- Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Intermediate Advantage: Sourcing this compound. Pharma-Sources.
- Google Patents. (n.d.). Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. Google Patents.
- Tan, S. Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry.
- PubChem. (n.d.). This compound. PubChem.
- Kumar, V., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Thieme Chemistry.
- ResearchGate. (n.d.). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate.
- Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. ResearchGate.
- Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI.
- Słoczyńska, K., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI.
- Nefzi, A., et al. (2004). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry.
- Al-Hussain, S. A., & Al-Salahi, R. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemistry & Biodiversity.
- Atanasova, M., et al. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances.
- ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate.
- Kornet, M. J., & Crider, A. M. (1982). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Journal of Medicinal Chemistry.
- Lee, S., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry.
- PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com.
- ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI.
- Ramirez, F., et al. (1967). A new synthesis of 5-acylhydantoins, precursors of beta-keto-alpha-amino acids. Journal of the American Chemical Society.
- Martínez, R., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.
- d'Hérouël, A. F., et al. (2014). An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. ACS Synthetic Biology.
- El-Faham, A., et al. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- ResearchGate. (n.d.). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. ResearchGate.
- Sun, S., et al. (2014). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences.
- Clavel, C., et al. (2022). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews.
- Ober, M., & Gasser, G. (2019). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. CHIMIA International Journal for Chemistry.
- D'Ambrosi, N., & Rossi, S. (2022). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI.
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Application Notes & Protocols: 5-Ethyl-5-methylhydantoin as a Precursor for α,α-Disubstituted Amino Acid Synthesis
Introduction: The Significance of α,α-Disubstituted Amino Acids and their Hydantoin Precursors
In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids have emerged as critical building blocks for creating novel therapeutics with enhanced properties. Among these, α,α-disubstituted α-amino acids are of particular interest. The presence of a quaternary carbon at the α-position introduces significant steric hindrance, which can lock the peptide backbone into specific conformations and increase resistance to enzymatic degradation.[1] This structural feature is invaluable for designing peptides and small molecules with improved stability, bioavailability, and receptor-binding affinity.[1][2]
5-Ethyl-5-methylhydantoin stands out as a key precursor for the synthesis of α-ethyl-α-methylglycine, also known as isovaline.[3][4] Isovaline is a non-proteinogenic amino acid that has been identified in meteorites and is of interest in studies on the origin of life.[5] From a pharmaceutical perspective, its unique structural properties make it a valuable component in the design of peptidomimetics and other bioactive molecules.[6]
This guide provides a comprehensive overview of the synthetic routes from this compound to α,α-disubstituted amino acids, focusing on the underlying chemical principles, detailed experimental protocols, and potential applications in research and development.
Core Synthetic Strategy: From Ketone to Amino Acid via the Bucherer-Bergs Reaction and Subsequent Hydrolysis
The synthesis of 5,5-disubstituted hydantoins is classically achieved through the Bucherer-Bergs reaction, a robust and efficient multicomponent reaction.[7][8][9][10][11] This reaction utilizes a ketone, in this case, butan-2-one, along with potassium cyanide and ammonium carbonate to construct the hydantoin ring system.[7][9] The resulting this compound can then be hydrolyzed under basic or acidic conditions to yield the desired α,α-disubstituted amino acid, isovaline.[3][12]
Mechanism of the Bucherer-Bergs Reaction
The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement lead to the stable hydantoin product.[7][9]
Figure 1: Simplified workflow of the Bucherer-Bergs reaction.
Hydrolysis of this compound
The hydrolysis of the hydantoin ring is a critical step to liberate the amino acid. This is typically achieved by heating the hydantoin in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.[12][13][14] The reaction proceeds via the opening of the hydantoin ring to form an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to the final amino acid, carbon dioxide, and ammonia.[15]
Figure 2: Hydrolysis of this compound to Isovaline.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Bucherer-Bergs Reaction
This protocol details the synthesis of this compound from butan-2-one.
Materials and Reagents:
-
Butan-2-one
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butan-2-one (0.1 mol), potassium cyanide (0.15 mol), and ammonium carbonate (0.45 mol).
-
Solvent Addition: Add a mixture of 100 mL of ethanol and 100 mL of water to the flask.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring. Maintain this temperature for 4-6 hours. The reaction mixture will become a clear solution and then may form a precipitate as the reaction progresses.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved.
-
Cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water.
-
-
Purification: Recrystallize the crude this compound from a minimal amount of hot water or ethanol-water mixture to obtain a pure product.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Summary Table:
| Parameter | Value |
| Starting Ketone | Butan-2-one |
| Key Reagents | KCN, (NH₄)₂CO₃ |
| Reaction Temperature | 60-70°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Appearance | White crystalline solid |
Protocol 2: Hydrolysis of this compound to Isovaline
This protocol describes the conversion of the synthesized hydantoin to the corresponding amino acid.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
pH meter or pH paper
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ion-exchange chromatography column (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.1 mol) in a 2 M solution of sodium hydroxide (at least 3 molar equivalents).[13]
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) for 12-24 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with concentrated hydrochloric acid to the isoelectric point of isovaline (around pH 6). The amino acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude isovaline by vacuum filtration and wash with a small amount of cold water.
-
-
Purification:
-
For general use, recrystallization from hot water or an ethanol-water mixture is sufficient.
-
For high-purity applications, the crude product can be purified by ion-exchange chromatography.
-
-
Drying: Dry the purified isovaline in a vacuum oven.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Hydrolysis Agent | 2 M NaOH or KOH |
| Reaction Temperature | Reflux (100-110°C) |
| Reaction Time | 12-24 hours[13] |
| Typical Yield | 80-95%[13] |
| Appearance | White crystalline solid |
Applications in Research and Drug Development
The synthesis of isovaline and other α,α-disubstituted amino acids from hydantoin precursors is a cornerstone of modern medicinal chemistry. These non-natural amino acids are incorporated into peptides to:
-
Induce stable secondary structures: The steric bulk of the α,α-disubstituted center restricts the conformational freedom of the peptide backbone, promoting the formation of stable helices or turns.
-
Enhance proteolytic stability: The quaternary α-carbon protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.
-
Modulate receptor binding: The unique side chains and conformational constraints can lead to enhanced binding affinity and selectivity for specific biological targets.[2]
Furthermore, the hydantoin intermediates themselves possess a wide range of biological activities and are considered privileged structures in medicinal chemistry, with applications as anticonvulsants, antiarrhythmics, and antibacterial agents.[16][17][18]
Conclusion
The synthetic pathway from readily available ketones to valuable α,α-disubstituted amino acids via 5,5-disubstituted hydantoin intermediates is a powerful and versatile tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols outlined in this guide provide a reliable and efficient method for the preparation of this compound and its subsequent conversion to isovaline. The unique properties of the resulting amino acid offer significant advantages in the design of next-generation therapeutics.
References
- Advances in Enzymatic Synthesis of D-Amino Acids - MDPI.
- EP0177072A2 - Preparation of amino acids from unsaturated hydantoins - Google Patents.
- Possible hydrolysis mechanism for the production of isovaline from its... - ResearchGate.
- Hydantoin synthesis - Organic Chemistry Portal.
- Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - PMC - NIH.
- Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids - PMC - NIH.
- Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega.
- Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - RSC Publishing.
- DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
- Bucherer–Bergs reaction - Wikipedia.
- Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI.
- Bucherer-Bergs Reaction - Organic Chemistry Portal.
- 3: Chemical synthesis of C-5-monosubstituted hydantoins by... - ResearchGate.
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics | The Journal of Organic Chemistry - ACS Publications.
- Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. - ResearchGate.
- Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties - Indian Academy of Sciences.
- Enantioselective synthesis of 3,5-disubstituted thiohydantoins and hydantoins.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
- D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 - Fengchen.
- Isovaline | Request PDF - ResearchGate.
- Stereospecific synthesis of alpha-methylated amino acids - PubMed.
- Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - NASA.
- Stereospecific synthesis of α-methylated amino acids - ResearchGate.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed.
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI.
- Glycine - Wikipedia.
- CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents.
- Ethylene glycol - Wikipedia.
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Application Note and Detailed Protocol: N-Alkylation of 5-Ethyl-5-methylhydantoin
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Hydantoins
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-alkylation of the hydantoin ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This fine-tuning is paramount in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Ethyl-5-methylhydantoin, a readily accessible starting material, serves as a versatile platform for generating diverse libraries of N-alkylated derivatives for screening and lead optimization. This guide provides a detailed protocol for the N-alkylation of this compound, with a focus on a robust and scalable phase-transfer catalysis method, while also discussing alternative approaches and the chemical principles governing the reaction's regioselectivity.
Underlying Principles: Regioselectivity in Hydantoin Alkylation
The hydantoin ring possesses two secondary amine functionalities at the N1 and N3 positions, both of which are susceptible to alkylation. However, the acidity of the protons on these nitrogens is not equivalent. The N3 proton is generally more acidic due to its proximity to two carbonyl groups, making it more readily deprotonated under basic conditions.[3][4][5] Consequently, alkylation often preferentially occurs at the N3 position.
Achieving selective alkylation at the N1 position is more challenging and typically requires stronger bases to effect double deprotonation, or specialized conditions that favor reaction at the more sterically hindered N1 site.[3][6] The choice of base, solvent, and reaction temperature all play a crucial role in determining the regiochemical outcome of the alkylation reaction.
The N-alkylation of hydantoins is analogous to the well-established Williamson ether synthesis, proceeding via an SN2 mechanism where a deprotonated hydantoin anion acts as a nucleophile, attacking an alkyl halide electrophile.[7][8][9]
Recommended Protocol: N3-Alkylation via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a highly efficient, cost-effective, and environmentally benign approach for the N-alkylation of hydantoins.[10][11][12] This method facilitates the transfer of the hydantoin anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. Tetrabutylammonium bromide (TBAB) is a commonly employed and effective phase-transfer catalyst for this transformation.[10][13]
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN) or Toluene
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the chosen base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add the solvent, for example, acetonitrile (10 mL per 1 mmol of hydantoin).
-
-
Addition of Alkylating Agent:
-
To the stirring suspension, add the alkylating agent (1.1-1.2 eq) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated this compound.
-
Visualizing the Workflow
Caption: Workflow for the N-alkylation of this compound.
Reaction Parameters and Expected Outcomes
The choice of reagents and conditions can be adapted for various alkylating agents. The following table provides a general guide.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 60-80 | 4-8 | Good to Excellent |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 50-70 | 2-6 | Excellent |
| Propargyl Bromide | KOH (aq) | Toluene | Room Temp | 1-3 | High |
| Allyl Bromide | KOH (aq) | Toluene | Room Temp | 1-3 | High |
Note: Reaction times and yields are illustrative and can vary based on the specific substrate and reaction scale.
Reaction Mechanism
The N-alkylation reaction proceeds through a nucleophilic substitution mechanism (SN2).
Caption: Generalized SN2 mechanism for N3-alkylation of hydantoin.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently active base- Low reaction temperature- Inactive alkylating agent | - Use a stronger base (e.g., NaH, KOH)- Increase the reaction temperature- Use fresh or purified alkylating agent |
| Mixture of N1 and N3 Alkylated Products | - Use of a very strong base leading to double deprotonation | - Use a milder base (e.g., K₂CO₃)- Carefully control the stoichiometry of the base |
| Formation of Side Products | - Elimination reaction with secondary or tertiary alkyl halides- Decomposition of starting material or product | - Use primary alkyl halides- Lower the reaction temperature- Reduce the reaction time |
| Difficult Purification | - Similar polarity of starting material and product | - Optimize the chromatographic conditions (try different solvent systems or use a gradient elution) |
Conclusion
The N-alkylation of this compound is a fundamental transformation for the generation of diverse chemical entities with potential therapeutic applications. The phase-transfer catalysis protocol detailed herein offers a reliable, efficient, and scalable method for achieving this transformation, with a high degree of regioselectivity for the N3 position. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize a wide array of N-alkylated hydantoin derivatives to advance their drug discovery programs.
References
- Sobahi, T., Hassan, M., et al. (2008). Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Semantic Scholar.
- Phase-Transfer-Catalyzed Alkyl
- (PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins. (n.d.).
- Phase-Transfer-Catalyzed Alkyl
- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Templ
- 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. (1992). PubMed - NIH.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au.
- Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. (n.d.).
- Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. (2019). RSC Publishing.
- Izquierdo, J., Etxabe, J., et al. (2018).
- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Templ
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (n.d.).
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (n.d.). PubMed.
- Direct N 1 -Selective Alkylation of Hydantoins Using Potassium Bases. (2021). J-Stage.
- Scope of Hydantoins. Reaction conditions: 3‐aryl‐5,5‐dimethylhydantoin... (n.d.).
- Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. (2020). Organic Letters.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Williamson Ether Synthesis. (2014).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). [Source not further specified].
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica.
- N-Alkylated derivatives of 5-fluorouracil. (n.d.). PubMed.
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- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Ethyl-5-methylhydantoin
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Ethyl-5-methylhydantoin. The method is suitable for a range of applications, including quality control, stability testing, and research and development within the pharmaceutical industry. The developed isocratic method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2][3][4]
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development due to its core hydantoin structure, a scaffold present in several anticonvulsant drugs. Accurate and reliable quantification of this compound is critical for ensuring product quality and consistency in manufacturing and for characterizing its behavior in various formulations.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[5][6][7] Reversed-phase HPLC, in particular, is a versatile approach for separating compounds with varying polarities.[5][8] However, the analysis of relatively polar molecules like this compound can sometimes be challenging, requiring careful method development to achieve adequate retention and peak shape.[9][10][11]
This application note provides a comprehensive guide to developing and validating an HPLC method for this compound. It outlines the logical steps taken, from understanding the analyte's properties to optimizing chromatographic conditions and performing a full validation according to current regulatory expectations.[12][13][14][15][16]
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Structure: 5-ethyl-5-methylimidazolidine-2,4-dione[17]
-
Solubility: Moderately soluble in water (approx. 5 g/L at 25°C) and soluble in polar organic solvents like methanol and acetonitrile.[21]
The presence of both non-polar (ethyl and methyl groups) and polar (amide and carbonyl groups) functionalities, along with its moderate water solubility, makes this compound an ideal candidate for reversed-phase chromatography.
HPLC Method Development Workflow
The development of this method followed a systematic approach to ensure it is fit for its intended purpose. The workflow is illustrated below.
Caption: A systematic workflow for HPLC method development and validation.
Materials and Methods
4.1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
4.2. Instrumentation
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 214 nm |
| Run Time | 10 minutes |
Justification of Choices:
-
Column: A C18 column was chosen due to its wide applicability in reversed-phase chromatography, providing sufficient hydrophobic interaction for the retention of this compound.
-
Mobile Phase: A simple acetonitrile/water mobile phase was selected for its low UV cutoff and good elution strength. The 30:70 ratio was optimized to achieve a retention time of approximately 4-5 minutes, allowing for good separation from the solvent front without an excessively long run time.
-
Detection Wavelength: A UV scan of this compound in the mobile phase showed a lambda max around 214 nm, providing good sensitivity for the analyte.
Experimental Protocols
5.1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
5.2. Sample Preparation
-
Accurately weigh a portion of the sample matrix containing this compound.
-
Disperse/dissolve the sample in a known volume of mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines.[1][2][3][4]
Caption: Key parameters for analytical method validation.
6.1. System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
6.2. Specificity
Specificity was evaluated by analyzing a placebo (matrix without the analyte) and a spiked sample. No interfering peaks were observed at the retention time of this compound in the placebo, demonstrating the method's specificity.
6.3. Linearity and Range
The linearity of the method was determined by analyzing seven concentrations ranging from 1 µg/mL to 100 µg/mL.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
6.4. Accuracy
Accuracy was assessed by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.9% |
| 100% | 100.2 | 0.7% |
| 120% | 99.8 | 0.8% |
6.5. Precision
-
Repeatability (Intra-day precision): The %RSD for six replicate injections of the 50 µg/mL standard was 0.9%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD was 1.2%.
6.6. Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The results showed that minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile) did not significantly affect the results, with all system suitability parameters remaining within the acceptance criteria.
Conclusion
This application note presents a straightforward, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has proven to be linear, accurate, precise, specific, and robust. This validated method is well-suited for routine quality control and research applications in the pharmaceutical industry.
References
- Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
- U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. [Link]
- AMSbiopharma. (2025).
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. [Link]
- ChemBK. (2024). This compound. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- SIELC Technologies. (n.d.). Separation of Hydantoin on Newcrom R1 HPLC column. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- SIELC Technologies. (n.d.). Polar Compounds. [Link]
- gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2)
- Wikipedia. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- PubChem. (n.d.). This compound. [Link]
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
- CASSS. (2023).
- Korea Science. (n.d.). Development of analytical method of DMDM hydantoin, Sorbic acid, Phenoxy ethanol in Cosmetics. [Link]
- ResearchGate. (2025). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]
- Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2011). HPLC Determination of 1,3-Dihydroxymethyl-5,5-dimethylhydantoin in Cosmetics Added as Formaldehyde-releasing Retardant. [Link]
- Stenutz. (n.d.). This compound. [Link]
- MDPI. (n.d.). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. [Link]
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Quantitative Analysis of 5-Ethyl-5-methylhydantoin in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the identification and quantification of 5-Ethyl-5-methylhydantoin using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as Nirvanol or Methylethylhydantoin, is a chemical compound of interest in pharmaceutical research and toxicology. The methodology herein describes a robust workflow, including sample preparation from biological matrices, derivatization to enhance analytical performance, optimized GC-MS parameters, and data analysis. This guide is designed to provide researchers, scientists, and drug development professionals with a scientifically sound and validated protocol, grounded in established analytical principles for hydantoin derivatives.
Introduction and Analyte Profile
This compound is a derivative of hydantoin, a heterocyclic organic compound. It belongs to a class of compounds that includes several anticonvulsant drugs, such as phenytoin. Understanding its metabolic fate, pharmacokinetic profile, and presence in biological systems is crucial for drug development and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[1][2]
The inherent polarity of the hydantoin ring, due to the presence of N-H groups, can lead to poor chromatographic peak shape and reduced volatility. To overcome this, a derivatization step, such as silylation, is often employed to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups, thereby improving analytical performance.[3]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [4] |
| Synonyms | Nirvanol, Methylethylhydantoin, MEH | [4][5] |
| Molecular Formula | C₆H₁₀N₂O₂ | |
| Molecular Weight | 142.16 g/mol | [6] |
| CAS Number | 5394-36-5 | [6] |
| Melting Point | 144-150 °C | [6] |
| Structure | CCC1(C(=O)NC(=O)N1)C (SMILES) | [4] |
Principle of the Method
The analytical workflow involves the extraction of this compound and a suitable internal standard from a biological matrix (e.g., plasma, urine). This is followed by a chemical derivatization step to create the corresponding trimethylsilyl (TMS) derivative, which is more volatile and thermally stable. The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the analyte is separated from other matrix components based on its boiling point and interaction with the capillary column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI), fragmented into characteristic ions, and detected. Quantification is achieved by comparing the peak area of a specific analyte ion to that of the internal standard.
Experimental Workflow Diagram
The overall analytical process is outlined below. This workflow ensures sample cleanup, analyte derivatization for optimal chromatographic performance, and selective detection by mass spectrometry.
Caption: Figure 1. Overall GC-MS Analytical Workflow
Materials and Reagents
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate (HPLC or GC grade)
-
Reagents:
-
Consumables:
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
2 mL autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
Pipettes and tips
-
Nitrogen evaporator
-
Detailed Protocols
Preparation of Standards and Quality Controls
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of the deuterated internal standard in the same manner.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the standard.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for anticonvulsant extraction from plasma or serum.[1][7]
-
Sample Pre-treatment: Pipette 1 mL of plasma/serum into a glass tube. Add 20 µL of the 1 µg/mL IS working solution. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% formic acid in water, followed by 2 mL of methanol to remove interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of BSTFA (+1% TMCS) and 50 µL of acetonitrile to the dried residue. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use. Using an inert inlet liner with glass wool is recommended to aid vaporization and protect the column from non-volatile residues.[8]
Table 2: Suggested GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Provides good chromatographic efficiency and is inert. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) | A standard non-polar column offering excellent separation for a wide range of compounds. |
| Oven Program | Initial 80°C, hold 1 min; Ramp 15°C/min to 280°C; Hold 5 min | Provides good separation from matrix components and ensures elution of the analyte. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating reference-comparable mass spectra. |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| MS Quad Temp. | 150 °C | Standard setting for stable quadrupole performance. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full Scan for initial identification; SIM for enhanced sensitivity and quantification. |
Data Analysis and Expected Results
Analyte Identification
The identity of this compound is confirmed by its retention time and its mass spectrum. The derivatized analyte will have a higher molecular weight due to the addition of TMS groups.
Mass Spectrum and Fragmentation
Upon electron impact ionization, the underivatized this compound molecule (MW=142) is expected to fragment. The molecular ion peak [M]⁺˙ will be at m/z 142. A major fragmentation pathway is the loss of the ethyl group (•C₂H₅, mass 29), resulting in a stable fragment ion.
-
Molecular Ion [M]⁺˙: m/z 142
-
Base Peak [M - C₂H₅]⁺: m/z 113[4]
For the di-TMS derivative (assuming both N-H protons are replaced), the molecular weight would be 142 - 2 + (2 * 73) = 286 g/mol . The fragmentation pattern will be different, but will still likely show characteristic losses.
Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity and selectivity.
Table 3: Suggested Ions for SIM Mode Analysis (Underivatized)
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 113 | 142, 85 |
| This compound-d5 (IS) | 118 (Expected) | 147 (Expected) |
Note: The exact m/z values for the internal standard will depend on the position of the deuterium labels. The ions listed are hypothetical and should be confirmed experimentally.
A calibration curve is constructed by plotting the ratio of the analyte quantifier peak area to the internal standard quantifier peak area against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.
Method Validation and Trustworthiness
To ensure the reliability of results, the method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve (e.g., R² > 0.995).
-
Precision and Accuracy: Determined by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day).[1][7]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
Conclusion
This application note presents a comprehensive and robust GC-MS method for the analysis of this compound in biological matrices. The protocol emphasizes proper sample preparation, including an essential derivatization step, and provides optimized instrumental parameters for sensitive and selective detection. By incorporating a stable isotope-labeled internal standard and following rigorous validation procedures, this method can deliver highly accurate and reliable quantitative data suitable for pharmaceutical research, clinical chemistry, and forensic toxicology applications.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82162, this compound.
- ChemBK (2024). This compound.
- Anderson, F. D., & Bogema, S. C. (2000). Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(8), 685–690.
- Anderson, F. D., & Bogema, S. C. (2000). Analysis of Six Anticonvulsant Drugs using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography. Journal of Analytical Toxicology.
- Clarke, C. (2018). Analysis of Selected Anticonvulsants by High Performance Liquid Chromatography-Tandem Mass Spectrometry. In Clinical Applications of Mass Spectrometry. Springer Nature.
- van der Merwe, P. J., Hundt, H. K., & Müller, F. O. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263–275.
- Lopes, B. R. P., et al. (2023). Determination of Antiepileptics in Biological Samples—A Review. Molecules, 28(15), 5899.
- Nikolaou, P., et al. (2022). Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Journal of Chromatographic Science.
- ResearchGate. (n.d.). Hydantoin and Its Derivatives.
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- Pollnitz, A. P., et al. (2003). Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine. Analytical and Bioanalytical Chemistry, 375(4), 517–522.
- de Souza, R. A., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30.
- Pollnitz, A. P., et al. (2003). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine. ResearchGate.
- Burrows, C. J., et al. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical Research in Toxicology, 14(7), 899–908.
- Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.
- Tan, Y. L., et al. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv.
- Kind, T. (2013). Mass spectrometry meets Cheminformatics - Course 5: Concepts for GC-MS. ResearchGate.
- Wüst, M., et al. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 10(1), 27.
- Barron, D., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1132(1-2), 263–268.
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Application Notes and Protocols: The Strategic Use of 5-Ethyl-5-methylhydantoin in the Synthesis of Novel Anticonvulsant Candidates
Introduction: The Hydantoin Scaffold in Anticonvulsant Drug Discovery
The hydantoin moiety, a five-membered heterocyclic ring containing a ureide functional group, is a cornerstone in the architecture of numerous anticonvulsant drugs. The discovery of phenytoin's efficacy in the 1930s marked a turning point in epilepsy treatment, establishing the 5,5-disubstituted hydantoin structure as a critical pharmacophore.[1][2] These compounds primarily exert their therapeutic effect by modulating the activity of voltage-gated sodium channels in neurons.[3][4] By stabilizing these channels in their inactivated state, hydantoins limit the repetitive firing of action potentials that underlies seizure activity.[1][3]
This guide focuses on the synthetic utility of 5-Ethyl-5-methylhydantoin , a versatile and readily accessible building block for the development of new anticonvulsant agents. While not an active anticonvulsant itself, its 5,5-disubstituted aliphatic structure provides a robust scaffold for further chemical modification, particularly at the N-1 and N-3 positions. Such derivatization allows for the systematic exploration of structure-activity relationships (SAR), enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties to enhance efficacy and minimize adverse effects.
This document provides detailed protocols for the synthesis of the this compound core, its subsequent derivatization to generate a library of potential anticonvulsant candidates, and the preliminary screening methodologies to evaluate their efficacy.
I. Synthesis of the this compound Scaffold via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and ammonium carbonate.[4][5][6] This method is particularly advantageous due to the ready availability of starting materials and the often crystalline nature of the product, simplifying purification.[6]
A. Underlying Principles and Rationale
The reaction proceeds through several key steps. First, the ketone (in this case, 2-butanone) reacts with cyanide to form a cyanohydrin intermediate. Concurrently, ammonium carbonate provides both ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile. This aminonitrile is then carboxylated by carbon dioxide, and subsequent intramolecular cyclization and rearrangement yield the stable hydantoin ring.[4][7]
B. Visualizing the Synthetic Pathway
Caption: Workflow for the one-pot Bucherer-Bergs synthesis.
C. Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butanone | 72.11 | 7.21 g (8.9 mL) | 0.1 |
| Potassium Cyanide (KCN) | 65.12 | 13.02 g | 0.2 |
| Ammonium Carbonate | 96.09 | 19.22 g | 0.2 |
| Ethanol (95%) | - | 150 mL | - |
| Water | - | 150 mL | - |
| Concentrated HCl | - | As needed | - |
Safety Precautions:
-
EXTREME HAZARD: Potassium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[8][9] Always handle KCN in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[10][11]
-
ACID INCOMPATIBILITY: Never allow potassium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[8]
-
WASTE DISPOSAL: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols. Keep cyanide waste at a pH > 9.[12]
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 150 mL of 95% ethanol and 150 mL of water.
-
Addition of Reagents: To the solvent mixture, add 19.22 g (0.2 mol) of ammonium carbonate and 13.02 g (0.2 mol) of potassium cyanide. Stir the mixture until the salts are mostly dissolved.
-
Addition of Ketone: Add 7.21 g (0.1 mol) of 2-butanone to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[8] Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.
-
CRITICAL STEP: In a well-ventilated fume hood, slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This will precipitate the this compound.
-
Collect the white precipitate by vacuum filtration and wash the solid with cold water.
-
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound. Dry the crystals in a vacuum oven. The expected melting point is in the range of 144-150°C.[13]
II. Derivatization of the this compound Scaffold
The core this compound structure serves as a platform for creating a library of potential anticonvulsant drugs through N-alkylation or N-acylation. The introduction of various substituents at the N-1 and N-3 positions can significantly impact the compound's lipophilicity, metabolic stability, and interaction with the sodium channel binding site.[2] For example, the methylation of 5-ethyl-5-phenylhydantoin at the N-3 position yields mephenytoin, a known anticonvulsant.[14]
A. General Protocol for N-Alkylation
This protocol describes a general method for introducing alkyl groups to the hydantoin nitrogen atoms using alkyl halides under basic conditions.
Caption: General workflow for N-alkylation of the hydantoin scaffold.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Alkylating agent (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)
-
Ethyl acetate
-
Hexanes
-
Brine solution
Safety Precautions:
-
Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or mutagenic. Handle with extreme care in a fume hood and wear appropriate PPE.[15]
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the hydantoin.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add the base (e.g., NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The choice of base and solvent can influence the regioselectivity of alkylation (N-1 vs. N-3).[16]
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Potential Alkylating Agents and Rationale:
| Alkylating Agent | R-Group | Potential Impact on Properties |
| Iodomethane | -CH₃ | Increases lipophilicity; mimics mephenytoin structure. |
| Ethyl Bromide | -CH₂CH₃ | Further increases lipophilicity; mimics ethotoin structure. |
| Benzyl Bromide | -CH₂Ph | Introduces an aromatic ring, potentially enhancing binding via π-stacking interactions. |
| 3-Bromopropionitrile | -CH₂CH₂CN | Introduces a polar nitrile group, potentially modulating solubility and metabolism. |
III. Pharmacological Screening of Synthesized Compounds
Once a library of derivatives is synthesized, a preliminary assessment of their anticonvulsant activity is necessary. The two most common and well-validated in vivo screening models are the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3][17]
A. Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[18][19] It assesses a compound's ability to prevent the spread of a seizure.
Protocol:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[3]
-
Drug Administration: Administer the test compound, positive control (e.g., phenytoin), and vehicle control to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).
-
Anesthesia and Stimulation: At the predetermined time of peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse.[3][18] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[3]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[18] An animal is considered protected if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).
B. Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for clonic seizures (myoclonic and absence seizures) and identifies compounds that can raise the seizure threshold.[4]
Protocol:
-
Animal Model: Male CF-1 mice are typically used.[4]
-
Drug Administration: Administer the test compound, positive control (e.g., ethosuximide), and vehicle control to different groups of animals.
-
Chemoconvulsant Injection: At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously into the midline of the neck.[4]
-
Observation: Observe the animals for 30 minutes.
-
Endpoint: The endpoint is the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[4] An animal is considered protected if no such seizure occurs.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
IV. Analytical Quality Control: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of the synthesized hydantoin derivatives and for quantifying them in various matrices.[20][21]
A. General HPLC Protocol
This protocol provides a starting point for the analysis of novel this compound derivatives. Method validation is required for each new analyte.[1]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffer (e.g., phosphate buffer, pH 6) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known quantity of the synthesized product in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of novel anticonvulsant candidates. The Bucherer-Bergs reaction provides a straightforward entry to this core scaffold, which can then be readily diversified through N-alkylation and other modifications. By employing systematic derivatization and established preclinical screening models like the MES and scPTZ tests, researchers can efficiently explore the structure-activity relationships of this compound class. This strategic approach, grounded in robust synthetic and analytical protocols, facilitates the discovery and development of the next generation of hydantoin-based antiepileptic drugs.
References
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- National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106. [Link]
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- Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
- Löscher, W. (2011). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & Behavior, 22(1), 8-23. [Link]
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- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH CYANIDE SALTS AT AMHERST COLLEGE.
- Clayden, J., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(12), 3408–3412. [Link]
- ResearchGate. (n.d.). Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10.
- CSIC. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.
- Hashimoto, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 363-368. [Link]
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- PubMed Central. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.
- Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- CSIC. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.
- PubChem. (n.d.). Mephenytoin.
- Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
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- ResearchGate. (n.d.). N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst.
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Application Notes & Protocols: 5-Ethyl-5-methylhydantoin as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide on the use of 5-Ethyl-5-methylhydantoin (EMH) as a ligand in coordination chemistry. Hydantoin and its derivatives represent a critical class of five-membered heterocyclic compounds, renowned for their diverse biological activities and applications in medicinal chemistry.[1][2] This guide moves beyond theoretical discussion to provide field-proven insights and detailed experimental protocols for the synthesis of the EMH ligand, its subsequent complexation with a representative transition metal, and the essential characterization techniques required to validate these structures. We will explore the nuanced coordination behavior of EMH, explain the causality behind critical experimental steps, and discuss the potential applications of the resulting metal complexes in catalysis and drug development.[1][3]
Introduction: The Significance of this compound in Ligand Design
This compound, systematically named 5-ethyl-5-methylimidazolidine-2,4-dione, is a stable, crystalline solid belonging to the hydantoin family.[4][5] Its structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with ethyl and methyl substituents at the C5 position.
The true potential of EMH in coordination chemistry lies in its multiple potential donor sites. The hydantoin ring possesses two amide-like nitrogen atoms (N1 and N3) and two carbonyl oxygen atoms (at C2 and C4). The protons on N1 and N3 are acidic and can be removed with a suitable base, creating anionic nitrogen donors which are excellent for coordinating to metal centers. This ability to act as a neutral or anionic ligand, combined with its multiple donor atoms, allows EMH to exhibit versatile coordination modes, including monodentate, bidentate, and bridging fashions.[1] This versatility is paramount for the rational design of metal complexes with specific geometries and electronic properties, which in turn dictates their function in applications ranging from homogeneous catalysis to the development of novel metallodrugs.[6][7]
Synthesis and Purification of the Ligand: this compound
A reliable supply of high-purity ligand is the bedrock of any coordination chemistry research. While EMH is commercially available, in-house synthesis is often a cost-effective and instructive starting point. The most common and robust method for synthesizing 5,5-disubstituted hydantoins is a variation of the Bucherer-Bergs reaction.[2][8]
Protocol 2.1: Synthesis of this compound
This protocol details the one-pot synthesis from butan-2-one.
Principle: The reaction proceeds via the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonium carbonate. The resulting aminonitrile undergoes cyclization and rearrangement to form the stable hydantoin ring. The use of a sealed vessel is critical due to the in-situ formation of ammonia and carbon dioxide, which drives the reaction equilibrium towards the product.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water (Deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Parr Reactor or a sealed, pressure-rated vessel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine butan-2-one (0.1 mol), potassium cyanide (0.15 mol), and ammonium carbonate (0.3 mol) in a mixture of 75 mL of ethanol and 75 mL of deionized water within a pressure-rated vessel.
-
Causality: Ethanol is used as a co-solvent to ensure miscibility of the organic ketone with the aqueous solution of inorganic salts. The excess ammonium carbonate provides the necessary ammonia and CO₂ to drive the reaction forward.
-
-
Reaction Conditions: Seal the vessel securely. Place it in an oil bath pre-heated to 60-65°C and stir the mixture vigorously for 24 hours.
-
Causality: Heating accelerates the reaction rate. A sealed system is essential to maintain the pressure generated by NH₃ and CO₂, which is required for the cyclization step.[8]
-
-
Work-up and Isolation: a. Cool the reaction vessel to room temperature, and then further in an ice bath before carefully opening it in the fume hood. b. Transfer the reaction mixture to a large beaker. Slowly and carefully acidify the mixture with concentrated HCl to a pH of approximately 6.
-
Causality: Acidification protonates any remaining basic species and neutralizes the reaction mixture, causing the desired hydantoin product, which is less soluble in acidic aqueous media, to precipitate. c. A white crystalline precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. d. Collect the crude product by vacuum filtration, washing the solid with cold water.
-
-
Purification: a. Recrystallize the crude product from a hot 50% ethanol-water mixture. b. Dissolve the solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. c. Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
Expected Yield: 60-70% Expected Melting Point: 144-150°C
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry: Synthesis of a Metal-EMH Complex
The deprotonation of one or both N-H protons of the hydantoin ring is typically required for stable complex formation. This is usually achieved by adding a base or by using a metal salt that can promote deprotonation.
Protocol 3.1: Synthesis of a Bis(5-ethyl-5-methylhydantoinato)copper(II) Complex
This protocol describes the synthesis of a representative Cu(II) complex.
Principle: In this synthesis, two equivalents of the deprotonated EMH ligand will coordinate to a Cu(II) center. Sodium hydroxide is used as the base to deprotonate the N3-H of the hydantoin ring, creating an anionic ligand that readily coordinates with the positively charged Cu²⁺ ion.
Materials:
-
This compound (EMH), synthesized as per Protocol 2.1
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Methanol
Procedure:
-
Ligand Solution: Dissolve EMH (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask. Add a solution of NaOH (2 mmol) in 5 mL of methanol dropwise while stirring.
-
Causality: Methanol is an excellent solvent for both the ligand and the metal salt. The addition of a stoichiometric amount of NaOH deprotonates the most acidic proton (typically N3-H), forming the sodium salt of the ligand in situ and making it ready for coordination.
-
-
Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in 15 mL of methanol.
-
Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution. A color change and/or precipitation should be observed almost immediately.
-
Causality: The molar ratio of ligand to metal is set at 2:1 to favor the formation of the bis-ligand complex, [Cu(EMH)₂].
-
-
Reaction Completion: Stir the resulting mixture at room temperature for 4 hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. Reduce the solvent volume to approximately one-third using a rotary evaporator. b. Collect the resulting precipitate by vacuum filtration. c. Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying. d. Dry the complex in a desiccator under vacuum.
Caption: General workflow for the synthesis of a metal-EMH complex.
Physicochemical Characterization of the Ligand and Complex
Confirming the identity and structure of both the synthesized ligand and the final metal complex is a critical, self-validating step. A combination of spectroscopic and analytical techniques is required.
| Technique | This compound (Ligand) | [Cu(EMH)₂] (Complex) | Rationale for Change |
| FT-IR (cm⁻¹) | ~3250 (N-H stretch), ~1770 & ~1710 (asymm. & symm. C=O stretch)[9] | N-H stretch absent or significantly shifted, C=O stretches shift to lower wavenumbers (e.g., ~1700 & ~1650) | Disappearance of the N-H band confirms deprotonation and coordination via nitrogen. The shift in C=O frequencies indicates a change in the electronic environment of the carbonyls, often due to coordination or changes in hydrogen bonding. |
| ¹H NMR | Signal for N-H protons, distinct signals for ethyl and methyl groups.[4] | N-H signal disappears. Possible broadening of ligand signals due to the paramagnetic Cu(II) center. | The absence of the N-H proton signal is direct evidence of deprotonation. Paramagnetic metal ions can cause significant line broadening in NMR spectra. |
| Elemental Analysis | C, H, N values consistent with C₆H₁₀N₂O₂. | C, H, N values consistent with the formula for the bis-ligand complex (e.g., C₁₂H₁₈N₄O₄Cu). | Confirms the stoichiometry of the final product and rules out the presence of significant impurities or residual solvent. |
| X-ray Crystallography | N/A (unless single crystals are grown) | Provides definitive 3D structure, bond lengths, bond angles, and coordination geometry around the Cu(II) center.[10][11] | This is the gold standard for structural elucidation of coordination complexes in the solid state.[12] |
Potential Coordination Modes of EMH
The EMH ligand can adopt several coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. Understanding these possibilities is key to interpreting characterization data.
Caption: Simplified representation of EMH coordination modes.
-
Monodentate: The ligand binds to the metal center through a single deprotonated nitrogen atom. This is common when steric hindrance is a factor or when other competing ligands are present.
-
Bidentate Chelate: The ligand binds to a single metal center through one deprotonated nitrogen and one adjacent carbonyl oxygen, forming a stable five-membered chelate ring.[10]
-
Bidentate Bridging: The ligand bridges two different metal centers, typically coordinating to one via a deprotonated nitrogen and to the other via a carbonyl oxygen. This can lead to the formation of polynuclear complexes or coordination polymers.
Applications and Future Perspectives
The development of metal complexes with hydantoin-based ligands is a rapidly advancing field.[13] By modifying the metal center and the substituents on the hydantoin ring, researchers can fine-tune the properties of the resulting complexes for specific applications.
-
Medicinal Inorganic Chemistry: Metal complexes, particularly those of platinum, have shown significant potential as anticancer agents.[10][14] The coordination of a ligand like EMH to a metal can enhance its bioavailability, tune its reactivity, and potentially overcome resistance mechanisms associated with existing drugs like cisplatin.[3]
-
Homogeneous Catalysis: Transition metal complexes are powerful catalysts for a wide range of organic transformations.[15][16] EMH-metal complexes could be explored as catalysts for reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions, like the Henry reaction.[7][17]
-
Materials Science: The ability of EMH to act as a bridging ligand opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.
The protocols and insights provided in this guide serve as a foundational platform for researchers to explore the rich coordination chemistry of this compound. The versatility of this ligand, coupled with the vast possibilities offered by the periodic table of metals, ensures that this will remain a fertile ground for discovery and innovation.
References
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Faculty of Science, University of Kragujevac.
- This compound. (n.d.). PubChem.
- Progress on the coordination chemistry and application of hydantoins and its derivatives as anticorrosive materials for steel: A review. (2021). ResearchGate.
- Synthesis, Spectroscopic Properties, Crystal Structure And Biological Evaluation of New Platinum Complexes with 5-methyl-5-(2-thiomethyl)ethyl Hydantoin. (2019). PubMed.
- Single crystal X-ray structure of complex 5: a) partial view of packing... (n.d.). ResearchGate.
- Synthesis, Spectroscopic Properties, Crystal Structure And Biological Evaluation of New Platinum Complexes with 5-methyl-5- (2-thiomethyl)ethyl Hydantoin. (2019). ResearchGate.
- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI.
- The Chemical Intermediate Advantage: Sourcing this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- [Applications of metal ions and their complexes in medicine I]. (2001). PubMed.
- Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. (2019). MDPI.
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- Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. (2022). National Institutes of Health (NIH).
- Applications of metal ions and their complexes in medicine I. (2001). ResearchGate.
- This compound. (n.d.). Stenutz.
- This compound. (n.d.). Análisis Vínicos.
- Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. (2012). ResearchGate.
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2021). MDPI.
- Coordination Chemistry of Transition Metals. (2020). LibreTexts.
- Transition Metals Meet Scorpiand-like Ligands. (2023). MDPI.
- Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. (2013). Indian Academy of Sciences.
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2021). ResearchGate.
- Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphen... (n.d.). International Union of Crystallography. Retrieved from https://journals.iucr.org/e/issues/2018/02/00/gz2133/index.html
- Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (n.d.). IJTSRD.
- Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. (2023). Dalton Transactions.
- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. (2024). ResearchGate.
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Application Notes and Protocols for the Derivatization of 5-Ethyl-5-methylhydantoin for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Hydantoin Scaffold
The hydantoin ring system, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] From the well-established anticonvulsant activity of phenytoin to applications as anticancer, antimicrobial, and anti-inflammatory agents, the versatility of the hydantoin core is undeniable.[2][3] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the hydantoin ring, particularly at the N-1, N-3, and C-5 positions.[4]
5-Ethyl-5-methylhydantoin serves as an excellent and readily available starting material for the construction of diverse chemical libraries aimed at high-throughput screening (HTS). Its simple, yet strategically substituted C-5 position provides a stable anchor, allowing for systematic chemical modifications at the more synthetically accessible nitrogen atoms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the rationale behind key synthetic strategies, provide detailed, field-proven protocols for N-alkylation, N-acylation, and N-aminomethylation (via the Mannich reaction), and discuss the principles of library design for effective biological screening.
Core Rationale: Why Derivatize this compound?
The primary motivation for derivatizing this compound is to explore and expand its therapeutic potential by systematically altering its physicochemical properties. Structure-activity relationship (SAR) studies on hydantoin derivatives have consistently shown that modifications to the N-1 and N-3 positions can significantly impact potency, selectivity, and pharmacokinetic profiles.[5][6] For instance, N-alkylation can modulate lipophilicity, which in turn affects a compound's ability to cross biological membranes, such as the blood-brain barrier—a critical factor for anticonvulsant activity.[6] N-acylation introduces hydrogen bond acceptors and can alter the electronic nature of the molecule, potentially leading to new interactions with biological targets. The Mannich reaction allows for the introduction of a basic amino group, which can enhance aqueous solubility and provide a handle for further derivatization.[7]
By creating a library of derivatives from a common core structure, researchers can systematically probe the chemical space around the hydantoin scaffold, leading to the identification of novel hits and leads for drug discovery programs.[8][9]
Strategic Derivatization Pathways
The derivatization of this compound primarily focuses on the two nitrogen atoms of the hydantoin ring. The protons on these nitrogens are acidic and can be selectively removed by appropriate bases to facilitate reactions with various electrophiles.
Caption: Key derivatization strategies for this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Purification of products can be achieved by recrystallization or column chromatography on silica gel.[10][11]
-
The structure and purity of all synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
Protocol 1: N-Alkylation of this compound
N-alkylation is a robust method to introduce a wide variety of alkyl and benzyl groups onto the hydantoin nitrogen atoms. The choice of base and reaction conditions can influence the selectivity between N-1 and N-3 alkylation, although for library synthesis, mixtures of mono- and di-alkylated products are often generated and can be separated chromatographically. Due to the higher acidity of the N-3 proton, it is generally more readily alkylated under basic conditions.
Principle: A base is used to deprotonate one or both nitrogen atoms of the hydantoin ring, creating a nucleophilic anion that subsequently reacts with an alkyl halide via an SN2 reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol for mono-alkylation, 2.2 mmol for di-alkylation) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome: This protocol typically yields a mixture of N-1, N-3, and N-1,3-disubstituted products, which can be separated and characterized. The ratio of these products will depend on the stoichiometry of the alkyl halide and the reaction conditions.
| Parameter | Typical Value |
| Reaction Scale | 0.5 - 5 mmol |
| Temperature | 60 - 80 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 40 - 85% (combined) |
Protocol 2: N-Acylation of this compound
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the molecule. This can lead to new binding interactions with biological targets. Acyl chlorides or anhydrides are common acylating agents.[3]
Principle: The nucleophilic nitrogen of the hydantoin attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). A base is used to neutralize the acidic byproduct (HCl or a carboxylic acid).
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or anhydride (e.g., acetic anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
Add the acyl chloride (1.2 mmol) or anhydride (1.2 mmol) dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Typical Value |
| Reaction Scale | 0.5 - 5 mmol |
| Temperature | 0 °C to room temp. |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 60 - 95% |
Protocol 3: N-Aminomethylation (Mannich Reaction) of this compound
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the hydantoin nitrogen.[2] This modification introduces a basic center, which can improve aqueous solubility and provide a point for further functionalization.
Principle: The reaction involves the aminoalkylation of the acidic N-H proton of the hydantoin. Formaldehyde reacts with a secondary amine to form an electrophilic iminium ion, which is then attacked by the nucleophilic hydantoin anion.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)
-
Ethanol
-
Hydrochloric Acid (for product isolation if desired)
Procedure:
-
To a suspension of this compound (1.0 mmol) in ethanol (10 mL), add the secondary amine (1.1 mmol).
-
Add aqueous formaldehyde (1.2 mmol of a 37% solution) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Expected Outcome: This reaction typically provides the N-3 substituted Mannich base in good yield. The basic nature of the product allows for the formation of hydrochloride salts to improve handling and solubility.
| Parameter | Typical Value |
| Reaction Scale | 1 - 10 mmol |
| Temperature | Room temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
Library Design and High-Throughput Screening (HTS)
The goal of derivatizing this compound is to generate a library of compounds for HTS. A well-designed library should exhibit structural diversity to maximize the chances of identifying a "hit."[3][8][9]
Workflow for Library Generation and Screening:
Caption: A typical workflow from scaffold derivatization to hit validation.
When selecting reagents for derivatization (alkyl halides, acyl chlorides, amines), consider the following to maximize diversity and drug-like properties:
-
Varying Lipophilicity: Include a range of alkyl chains, aromatic rings, and polar functional groups.
-
Modulating Electronics: Incorporate electron-donating and electron-withdrawing groups on aromatic rings.
-
Introducing Hydrogen Bond Donors/Acceptors: Use reagents containing hydroxyl, amino, or amide functionalities.
-
Conformational Restriction: Employ cyclic amines or bulky groups to limit conformational flexibility.
The synthesized library of this compound derivatives can then be screened against a variety of biological targets. For example, given the known anticonvulsant properties of hydantoins, an initial screen could involve assays for sodium channel modulation or using in-vivo models such as the maximal electroshock (MES) seizure test. For potential anticancer activity, cell viability assays (e.g., MTT assay) against a panel of cancer cell lines can be employed.
Conclusion
This compound is a versatile and cost-effective starting material for the generation of diverse chemical libraries for biological screening. The synthetic protocols outlined in this application note for N-alkylation, N-acylation, and the Mannich reaction provide robust and reproducible methods for derivatization. By systematically exploring the chemical space around the hydantoin scaffold, researchers can uncover novel compounds with significant therapeutic potential, thereby accelerating the drug discovery process. The key to success lies in the thoughtful design of the compound library and the implementation of appropriate biological assays to identify and validate promising hits.
References
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 171-177.
- Datar, P. A., & Srivastava, A. K. (2006). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Bioorganic & Medicinal Chemistry, 14(15), 5244-5252.
- Malawska, B., Kulig, K., & Stark, J. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie, 344(11), 713-722.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia.
- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2023).
- SAR of Anticonvulsant Drugs. (2016). SlideShare.
- Compound Library Design. (n.d.). Sygnature Discovery.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). Current Protocols in Chemical Biology, 5(4), 293-315.
- Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2017).
- SAR of Hydantoins. (n.d.). CUTM Courseware.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au, 2(4), 312-317.
- Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2023).
- A high yield synthesis of phenytoin and related compounds using microwave activation. (2007). African Journal of Biotechnology, 6(2), 173-177.
- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). Molecules, 26(11), 3329.
- Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides. (n.d.). BenchChem.
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry, 87(21), 14389-14402.
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- Design, synthesis and biological evaluation of hydantoin derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(9), 1-5.
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- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2014). Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 195-213.
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- Hydantoin synthesis. (n.d.). Organic Chemistry Portal.
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- Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). Annals of Medicinal Chemistry and Research, 2(1), 1016.
- Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2015).
- N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (2022). ACS Omega, 7(38), 34185-34202.
- Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2007). Asian Journal of Chemistry, 19(6), 4441-4446.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(2), 65-74.
- Chemical structures of some biologically active compounds and natural products containing a hydantoin moiety. (n.d.). ResearchGate.
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- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. (2022). Molecules, 27(1), 229.
- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Templ
- Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin. (2014).
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Application Notes & Protocols: Leveraging 5-Ethyl-5-methylhydantoin as a Scaffold for Novel Antimicrobial Agent Development
Introduction: A Renewed Focus on a Classic Scaffold
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the exploration of novel therapeutic strategies.[1][2] One promising avenue is the reinvestigation and modification of established chemical scaffolds that possess inherent, albeit sometimes moderate, antimicrobial activity and a lower propensity for developing resistance.[1][3] The hydantoin (imidazolidinedione) ring system, a core structure in various bioactive compounds, has garnered significant interest for this reason.[1][4][5]
5-Ethyl-5-methylhydantoin, a readily accessible disubstituted hydantoin, serves as an excellent starting point for chemical diversification. While its intrinsic antimicrobial activity may be limited, its true potential lies in its use as a rigid, three-dimensional scaffold. By strategically functionalizing this core, researchers can develop derivatives with significantly enhanced potency and novel mechanisms of action, capable of combating even multi-drug resistant pathogens.
This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for utilizing this compound in the discovery and development of next-generation antimicrobial agents.
Section 1: The Rationale for Derivatization: From Scaffold to Potent Antibiotic
The fundamental principle behind using this compound as a lead structure is the rational design of derivatives that mimic the properties of natural host-defense peptides (HDPs).[1][4][6] These peptides typically feature two key components: cationic charges and hydrophobic (lipophilic) domains. This combination allows them to selectively target and disrupt the integrity of bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to single-enzyme inhibition.[1][4]
The hydantoin core itself provides a stable and synthetically tractable framework. The key to unlocking its potential is the introduction of:
-
Cationic Groups: Appending positively charged moieties (e.g., quaternary ammonium salts, protonated amines) to the hydantoin structure enhances its initial electrostatic interaction with the negatively charged components of bacterial membranes (like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).
-
Hydrophobic Tails: Incorporating lipophilic chains (e.g., alkyl or aryl groups) facilitates the insertion of the molecule into the lipid bilayer of the bacterial membrane, leading to destabilization, pore formation, and ultimately, cell death.[1][2][3]
By systematically varying the nature and length of these appended groups, a chemical library of this compound derivatives can be created and screened for optimal activity and selectivity.
Section 2: General Synthetic Strategy for this compound Derivatives
The synthesis of novel antimicrobial agents from this compound typically involves a multi-step process aimed at introducing the desired pharmacophoric elements. A common and versatile approach involves N-functionalization of the hydantoin ring.
Caption: General workflow for synthesizing cationic hydantoin derivatives.
Protocol 2.1: Exemplar Synthesis of an N-Alkylated, Cationic Derivative
Causality Note: This protocol outlines a two-step process. The first step introduces a reactive handle (a terminal halide) at one of the nitrogen atoms. The second step uses this handle to append a tertiary amine, which is then quaternized to create the essential cationic charge.
Step 1: N-Alkylation with a Dihaloalkane
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as Sodium Hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the hydantoin nitrogen.
-
Alkylation: Add a dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the N-alkylated intermediate.
Step 2: Introduction of the Cationic Group
-
Amination: Dissolve the purified N-alkylated intermediate (1.0 eq) in a polar solvent like acetonitrile.
-
Nucleophilic Substitution: Add a tertiary amine (e.g., N,N-dimethyl-n-octylamine, 1.5 eq) and a catalytic amount of a phase-transfer catalyst if necessary.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC. This step forms the quaternary ammonium salt.
-
Isolation: Cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration and wash with a cold non-polar solvent (e.g., diethyl ether). If no precipitate forms, concentrate the solvent and purify the resulting residue, often by recrystallization, to obtain the final cationic derivative.
Section 3: In Vitro Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, they must be evaluated for their antimicrobial efficacy. The standard methods involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8]
Caption: Postulated mechanism for membrane-active hydantoin derivatives.
Protocol 4.1: Membrane Permeabilization Assay using Propidium Iodide (PI)
Causality Note: This assay provides direct evidence of membrane damage. PI is a fluorescent dye that cannot cross the membrane of live cells. If a compound damages the membrane, PI can enter the cell, bind to DNA, and fluoresce, providing a quantitative measure of membrane integrity loss.
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase and wash twice with PBS. Resuspend the bacterial pellet in PBS to an OD600 of 0.1.
-
Assay Setup: In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Compound Addition: Add 50 µL of the hydantoin derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (PBS).
-
Dye Addition: Add Propidium Iodide to each well to a final concentration of 10 µM.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~617 nm) every 5 minutes for 1-2 hours.
-
Analysis: A rapid increase in fluorescence in the presence of the compound compared to the negative control indicates membrane permeabilization.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel antimicrobial agents. By applying principles of rational drug design—specifically by mimicking the structure of host-defense peptides through the addition of cationic and hydrophobic moieties—researchers can transform this simple heterocyclic compound into a potent weapon against drug-resistant bacteria. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these promising next-generation antibiotics.
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High-Throughput Screening Assays for the Identification of Novel Anticonvulsant Agents: Application Notes for 5-Ethyl-5-methylhydantoin
Introduction
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with significant biological activity.[1][2] Its importance is underscored by several clinically successful drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide.[2] The hydantoin core offers multiple sites for substitution, allowing for the fine-tuning of pharmacological properties.[2][3]
5-Ethyl-5-methylhydantoin (MEH) is a derivative within this valuable chemical class.[4] Given the established role of hydantoin-containing compounds in treating epilepsy, it is hypothesized that MEH and its analogs may act as modulators of neuronal excitability.[2] Key targets for antiepileptic drugs are voltage-gated ion channels, particularly sodium (Nav) channels, which are critical for initiating and propagating action potentials in neurons.[5][6][7]
This guide provides a comprehensive, multi-tiered high-throughput screening (HTS) strategy designed to identify and characterize the potential anticonvulsant activity of this compound. The workflow progresses from a rapid, large-scale primary screen to more detailed, higher-content secondary and in vivo assays, ensuring both efficiency and data integrity.
Part 1: Primary HTS via Fluorescence-Based Membrane Potential Assay
Scientific Principle
For a primary screen of a large compound library, speed and scalability are paramount. A fluorescence-based membrane potential assay is an ideal starting point as it provides an indirect but robust measure of ion channel function in a high-throughput format.[8][9] This assay utilizes voltage-sensitive dyes, often in a Fluorescence Resonance Energy Transfer (FRET) pair, to detect changes in the electrical potential across the cell membrane.
In this protocol, we use a cell line stably expressing a specific voltage-gated sodium channel subtype implicated in epilepsy (e.g., Nav1.1, Nav1.2, or Nav1.7).[5][10] A chemical activator, such as veratridine, is used to force the channels into an open state, leading to an influx of Na+ ions and subsequent membrane depolarization. This depolarization causes a change in the fluorescence signal. A compound like MEH that blocks the sodium channel will prevent this ion influx, thus inhibiting the depolarization and the corresponding change in fluorescence.[5] This method allows for the rapid identification of "hits" that modulate channel activity.
Workflow for Primary Fluorescence-Based Screening
Caption: Workflow for the primary HTS fluorescence-based assay.
Detailed Protocol: Membrane Potential Assay
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the human Nav1.x subtype of interest in appropriate media.
-
Harvest cells and seed them into 384-well, black-walled, clear-bottom microplates at a density that will yield a 90-95% confluent monolayer after 24 hours.
-
Incubate plates at 37°C, 5% CO2.
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to create a concentration range for testing (e.g., 0.1 µM to 100 µM).
-
Use an acoustic liquid handler to transfer nanoliter volumes of MEH, a known Nav channel blocker (Positive Control, e.g., Tocainide), and DMSO (Vehicle/Negative Control) to the assay plate.[5]
-
-
Assay Execution:
-
Prepare the voltage-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR® Membrane Potential Assay Kit).
-
Remove cell culture media from the plates and add the dye loading buffer.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
Place the assay plate into a kinetic plate reader (e.g., FLIPR® Tetra).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the activator solution (e.g., Veratridine) to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the kinetic fluorescence response for 2-3 minutes.
-
-
Data Analysis and Quality Control:
-
Calculate the percentage of inhibition for each well containing MEH by normalizing the fluorescence change to the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive])
-
To ensure the reliability of the screen, calculate the Z-prime (Z') factor, a statistical measure of assay quality.[11] An assay with a Z' factor ≥ 0.5 is considered excellent for HTS.[11] Z' = 1 - (3 * [SD_Positive + SD_Negative]) / |Mean_Positive - Mean_Negative|
-
Compounds demonstrating inhibition above a defined threshold (e.g., >50% at 10 µM) are classified as primary hits and selected for further validation.
-
Assay Parameters Summary
| Parameter | Recommendation | Rationale |
| Cell Line | HEK-293 expressing human Nav1.x | Provides a consistent and robust system for studying a specific channel subtype.[5] |
| Plate Format | 384-well, black-wall, clear-bottom | Standard for HTS, minimizing well-to-well crosstalk and maximizing throughput. |
| Assay Kit | FLIPR® Membrane Potential Assay Kit | Commercially available and widely validated for ion channel HTS.[12] |
| Positive Control | Tocainide or other known Nav blocker | Validates that the assay can detect known inhibitors of the target.[5] |
| Negative Control | DMSO (0.1%) | Accounts for any effects of the compound vehicle on the assay signal. |
| Activator | Veratridine | A specific sodium channel activator that forces channels open, creating a robust signal window.[5] |
| QC Metric | Z' Factor ≥ 0.5 | Ensures the separation between control signals is large enough to confidently identify hits.[11] |
Part 2: Hit Confirmation and Characterization via Automated Patch Clamp (APC)
Scientific Principle
While fluorescence assays are excellent for primary screening, they are indirect and can produce false positives.[12] Automated patch clamp (APC) electrophysiology is the gold standard for studying ion channels, providing a direct measurement of the ionic current flowing through the channel.[13][14] Modern APC systems offer sufficient throughput to serve as a secondary screening platform, enabling the confirmation of primary hits and detailed pharmacological characterization.[10][15][16]
This technique uses planar patch-clamp technology where cells in suspension are automatically positioned over micro-apertures. A high-resistance "giga-seal" is formed between the cell membrane and the substrate, allowing for precise measurement of ion channel currents in response to defined voltage protocols.[13] This allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50) and provides insights into the compound's mechanism of action (e.g., state-dependence).[6][16]
Principle of Automated Patch Clamp
Caption: Conceptual diagram of the automated patch clamp process.
Detailed Protocol: IC50 Determination on an APC Platform
-
Cell Preparation:
-
Solutions and Compound Plates:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate sodium currents.
-
Prepare a compound source plate containing serial dilutions of this compound (e.g., 8-point concentration-response curve, 3-fold dilutions starting from 100 µM).
-
-
APC Instrument Run:
-
Load the cell suspension, solutions, and compound plate onto the APC instrument.
-
Initiate the automated experimental run. The instrument will perform the following steps for each cell:
-
Cell trapping and seal formation.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit sodium currents (e.g., a step from a holding potential of -120 mV to 0 mV).
-
Recording of baseline currents.
-
Application of MEH at a specific concentration.
-
Recording of inhibited currents.
-
-
-
Data Analysis:
-
The instrument software automatically measures the peak sodium current before and after compound application.
-
Calculate the percent inhibition for each concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Response = Bottom + (Top-Bottom) / (1 + 10^([LogIC50-X]*HillSlope))
-
Hypothetical Selectivity Data for MEH
| Ion Channel Subtype | IC50 (µM) | Rationale for Testing |
| Nav1.1 | 15.2 | Implicated in genetic epilepsies like Dravet syndrome.[18] |
| Nav1.2 | 25.8 | Associated with early-onset epileptic encephalopathies. |
| Nav1.6 | 18.5 | Widely expressed in the central nervous system. |
| Nav1.5 (Cardiac) | >100 | Crucial for assessing potential cardiotoxicity (off-target effects).[12] |
| hERG (Potassium) | >100 | A critical off-target screen to de-risk potential for cardiac arrhythmias.[12] |
Part 3: In Vivo Phenotypic Screening in a Zebrafish Epilepsy Model
Scientific Principle
An in vivo model provides crucial, systems-level validation of a compound's activity, assessing its efficacy in a whole organism.[19] The zebrafish (Danio rerio) larva is a powerful model for HTS due to its small size, rapid development, genetic tractability, and optical transparency.[20][21]
Seizure-like behavior can be reliably induced in zebrafish larvae using the GABAA antagonist pentylenetetrazol (PTZ).[22] This results in a characteristic pattern of hyperactivity, including rapid, convulsive movements.[18] This behavior can be automatically tracked and quantified in a multi-well plate format.[22] By pre-treating the larvae with this compound, we can assess its ability to prevent or reduce the severity of the PTZ-induced seizure phenotype, providing strong evidence of its anticonvulsant potential in vivo.[23]
Workflow for Zebrafish Phenotypic Screening
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Application Notes and Protocols: 5-Ethyl-5-methylhydantoin as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Hydantoin Scaffold in Drug Discovery
The hydantoin ring, a five-membered heterocyclic structure, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a variety of biological targets. Notable examples of drugs featuring the hydantoin core include the anti-epileptic agent phenytoin, the antibiotic nitrofurantoin, and the anti-androgen enzalutamide.[1][2] The hydantoin scaffold offers several key advantages for drug design and combinatorial chemistry:
-
Structural Rigidity and Defined Vectorial Display: The heterocyclic ring provides a rigid framework that allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.
-
Multiple Points for Diversification: The hydantoin core possesses two nitrogen atoms (N1 and N3) that can be readily functionalized, providing two independent vectors for the introduction of chemical diversity.[3]
-
Favorable Physicochemical Properties: Hydantoin derivatives often exhibit drug-like properties, including metabolic stability and the potential for oral bioavailability.
-
Synthetic Tractability: The synthesis of the hydantoin core and its subsequent derivatization are well-established, making it an amenable scaffold for the construction of large combinatorial libraries.[4]
This application note focuses on 5-Ethyl-5-methylhydantoin , a specific 5,5-disubstituted hydantoin, as a versatile starting point for the generation of combinatorial libraries aimed at the discovery of novel therapeutic agents.
The this compound Scaffold: Properties and Advantages
This compound (CAS No: 5394-36-5) is a white crystalline solid with a molecular weight of 142.16 g/mol and a melting point of 144-150 °C.[4][5] Its structure is characterized by the presence of an ethyl and a methyl group at the C5 position of the hydantoin ring. This substitution pattern offers distinct advantages for combinatorial library design:
-
Chirality Avoidance: The gem-disubstitution at the C5 position eliminates a potential stereocenter, simplifying synthesis and characterization of the final compounds.
-
Modulation of Lipophilicity: The ethyl and methyl groups provide a degree of lipophilicity that can be a favorable starting point for optimizing the pharmacokinetic properties of the resulting library members.
-
Metabolic Stability: The quaternary carbon at C5 can enhance metabolic stability by blocking a potential site of oxidative metabolism.
Combinatorial Library Synthesis Workflow
The generation of a combinatorial library from this compound typically involves the sequential or parallel derivatization of the N1 and N3 positions of the hydantoin ring. A general workflow is depicted below:
Caption: General workflow for combinatorial library synthesis using the this compound scaffold.
Protocols for Derivatization of this compound
The following protocols provide detailed methodologies for the key chemical transformations used to build a combinatorial library based on the this compound scaffold.
Protocol 1: N3-Alkylation of this compound
The N3 position of the hydantoin ring is more acidic and sterically more accessible than the N1 position, making it the more reactive site for alkylation under standard basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N3-alkylated this compound.
Protocol 2: Selective N1-Alkylation of this compound
Selective alkylation at the less reactive N1 position can be achieved by using stronger bases that facilitate the formation of the dianion, followed by reaction with an electrophile.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) or Potassium hexamethyldisilazide (KHMDS)
-
Alkyl halide (e.g., methyl iodide, allyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated product.
Protocol 3: N-Acylation of this compound
Acyl groups can be introduced at the N3 position to further increase the chemical diversity of the library.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation: Representative Library of this compound Derivatives and their Biological Activities
| Compound ID | R1 (N1-substituent) | R3 (N3-substituent) | R5 Substituents | Biological Activity | Reference |
| 1 | H | H | Ethyl, Phenyl | Anticonvulsant | [3] |
| 2 | H | Methoxymethyl | Ethyl, Phenyl | Anticonvulsant (MES and PTZ screens) | [3] |
| 3 | H | Acetoxymethyl | Ethyl, Phenyl | Anticonvulsant (MES screen) | [3] |
| 4 | H | H | Diphenyl | Anticonvulsant (Phenytoin) | [6] |
| 5 | Methoxymethyl | Methoxymethyl | Diphenyl | Anticonvulsant | [3] |
MES: Maximal Electroshock Seizure test; PTZ: Pentylenetetrazol-induced seizure test.
Structure-Activity Relationships (SAR)
The data from screening combinatorial libraries of hydantoin derivatives allows for the elucidation of structure-activity relationships (SAR), which are crucial for lead optimization.
Caption: Key positions on the this compound scaffold for SAR analysis.
Conclusion
This compound represents a valuable and synthetically accessible scaffold for the construction of diverse combinatorial libraries. The ability to readily functionalize the N1 and N3 positions allows for a systematic exploration of chemical space to identify novel bioactive compounds. The protocols and conceptual framework provided in this application note serve as a comprehensive guide for researchers in drug discovery to leverage the potential of this privileged heterocyclic system for the development of new therapeutics.
References
- Stella, V., & Hirwe, S. (1974). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 63(6), 954-957.
- Deng, X., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(8), 1935-1943.
- Abida, A. M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Andrus, A., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7321.
- Orjales, A., et al. (2012). Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade.
- Google Patents. (2008). Hydantoin compounds and pharmaceutical compositions thereof. US8183251B2.
- Beilles, S., et al. (2001). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: this compound. Chemical Engineering Science, 56(7), 2281-2294.
- Peykov, P., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(52), 32964-32978.
- e-EROS Encyclopedia of Reagents for Organic Synthesis. (Various Years).
- Google Patents. (1998). 5,5-Disubstituted hydantoins. US5767140A.
- Popova, J., et al. (2017). Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns in 5,5′-substituted hydantoins. Crystallography Reports, 62(5), 757-765.
- AA Blocks. (Various Years). L-Isoleucine.
- Benci, K., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Pharmaceuticals, 17(9), 1259.
- Benci, K., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Pharmaceuticals, 17(9), 1259.
- DrugPatentWatch. (2023). The Evolution of Patent Claims in Drug Lifecycle Management.
- Fedyanin, I. V., et al. (2013). Crystal properties of N-alkyl-substituted glycolurils as the precursors of chiral drugs. Journal of Molecular Structure, 1049, 345-350.
- DrugPatentWatch. (2023).
- Minssen, T., & Schwartz, R. (2014).
Sources
- 1. aablocks.com [aablocks.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pcbiochemres.com [pcbiochemres.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-5-methylhydantoin
Welcome to the technical support center for the synthesis of 5-Ethyl-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you optimize your reaction conditions, increase yields, and ensure the purity of your final product.
I. Overview of this compound Synthesis
This compound is a heterocyclic organic compound with applications in various fields, including its use as a precursor in the synthesis of other chemicals and as a component in biocides.[1] The most common and versatile method for synthesizing 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[2][3][4][5] This multicomponent reaction involves heating a ketone (in this case, butan-2-one) with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent, typically aqueous ethanol.[3][4][6][7]
Bucherer-Bergs Reaction Mechanism
The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia (generated from ammonium carbonate) to form an α-aminonitrile.[5][7][8]
-
Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone intermediate.[6][7]
-
Rearrangement: This intermediate then rearranges to the more stable this compound.[6]
Caption: Simplified workflow of the Bucherer-Bergs reaction for this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and their recommended ratios for the Bucherer-Bergs synthesis of this compound?
A1: The primary starting materials are butan-2-one, an alkali metal cyanide (potassium or sodium cyanide), and ammonium carbonate. A commonly recommended molar ratio is 1:2:2 for the ketone:cyanide:ammonium carbonate.[7] Using an excess of cyanide can sometimes lead to the formation of side products.
| Reagent | Molar Ratio | Purpose |
| Butan-2-one | 1 | Ketone starting material |
| Potassium Cyanide (KCN) | 2 | Source of cyanide |
| Ammonium Carbonate ((NH₄)₂CO₃) | 2 | Source of ammonia and carbon dioxide |
Q2: What is the optimal temperature and reaction time?
A2: The reaction is typically carried out by heating the mixture at 60-70°C.[3][4] However, for certain ketones, including those that are less reactive, higher temperatures (e.g., 110°C in a closed vessel) may be necessary to achieve good yields.[3] Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions and scale of the reaction.[3][9] Continuous flow microreactor technology has been shown to achieve near-quantitative conversions in about 30 minutes at 120°C and 20 bar.[8]
Q3: Which solvent is most suitable for this reaction?
A3: A mixture of water and ethanol (typically 50% ethanol) is a commonly used and effective solvent system.[6] This solvent mixture helps to dissolve the organic ketone and the inorganic salts. For substrates with poor solubility in aqueous ethanol, alternative solvents like acetamide or dimethylformamide have been recommended.[3]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
A low yield of this compound is a frequent issue. Several factors can contribute to this problem.
Potential Causes & Solutions
-
Suboptimal Temperature:
-
Explanation: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed very slowly or not at all.
-
Solution: Ensure the reaction mixture is maintained within the optimal range of 60-70°C.[3][4] For stubborn reactions, consider cautiously increasing the temperature or using a sealed reaction vessel to prevent the loss of volatile components like ammonia.[3]
-
-
Incorrect pH:
-
Explanation: The pH of the reaction mixture is critical. Ammonium carbonate acts as a buffer, typically maintaining a pH of around 8-9.[7] If the pH is too acidic, the formation of the cyanohydrin intermediate is hindered. If it is too alkaline, cyanide can degrade.
-
Solution: Verify the quality of the ammonium carbonate. It should be freshly powdered.[10] Monitor the pH of the reaction if possible and adjust if necessary, though the buffer system is generally robust.
-
-
Poor Quality of Reagents:
-
Explanation: The purity of the starting materials is paramount. Old or degraded butan-2-one or ammonium carbonate can significantly impact the yield.
-
Solution: Use freshly distilled butan-2-one and freshly powdered ammonium carbonate.[10] Ensure the cyanide salt is of high purity.
-
-
Insufficient Reaction Time:
-
Explanation: The Bucherer-Bergs reaction can be slow. Insufficient time for the reaction to reach completion will naturally result in a low yield.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time. Some syntheses may require up to 90 hours for completion.[3]
-
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
Problem 2: Product Purity Issues - Presence of Side Products
The final product may be contaminated with unreacted starting materials or side products.
Potential Causes & Solutions
-
Formation of Ureido Acids or Amides:
-
Explanation: In some cases, the reaction can yield ureido acids or amides as the main products instead of the desired hydantoin.[3] This can occur if the final cyclization and rearrangement steps are incomplete.
-
Solution: Ensure the reaction is heated for a sufficient duration to drive the reaction to completion. Acidification of the reaction mixture during workup can sometimes help to promote the final cyclization.
-
-
Polymerization:
-
Explanation: Side reactions, including polymerization, can occur, especially with prolonged heating at high temperatures.
-
Solution: Careful control of the reaction temperature is crucial. The use of ultrasonication has been reported to accelerate the reaction, potentially reducing the required reaction time and temperature, thereby minimizing side reactions.[6]
-
Problem 3: Difficulties in Product Isolation and Purification
Isolating a pure, crystalline product can be challenging.
Potential Causes & Solutions
-
Improper Workup Procedure:
-
Explanation: The workup procedure is critical for isolating the product. This compound is typically isolated by acidifying the reaction mixture to precipitate the product.
-
Solution: After the reaction is complete, cool the mixture and carefully acidify with an acid like hydrochloric acid.[11] The hydantoin should precipitate out of the solution.
-
-
Suboptimal Recrystallization:
-
Explanation: Recrystallization is often necessary to obtain a high-purity product. Choosing the right solvent is key.
-
Solution: Water or ethanol-water mixtures are commonly used for the recrystallization of hydantoins.[7][10] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. If the product is colored, treatment with activated charcoal (Norit) during recrystallization can help to decolorize it.[10]
-
Detailed Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine butan-2-one (1 mole equivalent), potassium cyanide (2 mole equivalents), and ammonium carbonate (2 mole equivalents) in a 1:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to 60-70°C with stirring for 6-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture. If necessary, treat the hot solution with activated charcoal to remove colored impurities before filtering and allowing it to crystallize. Dry the purified crystals under vacuum. A 75% yield of 5-methyl-5-ethylhydantoin has been reported using a similar procedure with methylethylketone cyanohydrin.[10]
IV. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Retrieved from [Link]
-
Barnes, K. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com. Retrieved from [Link]
-
Svárovská, D., & Kappe, C. O. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(7), 1767. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
Lee, S. H., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 36-44. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]
-
Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Tshiluka, C. L., et al. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research, 46(7-8), 585-591. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Retrieved from [Link]
-
Análisis Vínicos. (n.d.). This compound. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Retrieved from [Link]
-
ResearchGate. (2025). One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. Retrieved from [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]
Sources
- 1. Buy this compound | 5394-36-5 [smolecule.com]
- 2. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of Crude 5-Ethyl-5-methylhydantoin
Welcome to the technical support center for the purification of crude 5-Ethyl-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Starting Material: Crude this compound
Crude this compound, often synthesized via the Bucherer-Bergs reaction, typically contains a variety of impurities that can interfere with subsequent synthetic steps or biological assays.[1][2][3][4][5][6] Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities in Crude this compound:
| Impurity | Origin | Rationale |
| Unreacted Starting Materials | Bucherer-Bergs Synthesis | Incomplete reaction can leave residual butan-2-one, cyanide salts, and ammonium carbonate. |
| α-Amino-α-methylbutyronitrile | Bucherer-Bergs Intermediate | This aminonitrile is a key intermediate in the Bucherer-Bergs reaction.[2] |
| α-Ureido-α-methylbutyric acid | Hydrolysis of Hydantoin | The hydantoin ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding ureido acid.[1] |
| Polymeric Byproducts | Side Reactions | Polymerization can occur under the reaction conditions, leading to intractable materials. |
A general workflow for the purification of crude this compound is outlined below. This guide will provide detailed troubleshooting for the critical steps of this process.
FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Recrystallization Troubleshooting
Recrystallization is often the most effective and scalable method for purifying this compound.[1][4] However, its success is highly dependent on the choice of solvent and the technique employed.
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
Troubleshooting Steps:
-
Re-dissolve the oil: Add a small amount of additional hot solvent until the oil completely redissolves.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool or a beaker of hot water. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Use a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. A mixed solvent system can often resolve this issue.
Q2: I'm struggling to find a suitable single solvent for recrystallization. How do I select and use a mixed solvent system?
A2: A mixed solvent system is ideal when your compound is too soluble in one solvent and poorly soluble in another. The goal is to find two miscible solvents, one in which this compound is highly soluble (the "good" solvent) and one in which it is sparingly soluble (the "bad" solvent).
Solvent Selection Strategy:
-
"Good" Solvents (High Solubility): Based on the polar nature of the hydantoin ring, polar solvents like ethanol, methanol, and acetone are good starting points.
-
"Bad" Solvents (Low Solubility): Water and non-polar solvents like hexanes or toluene can be effective "bad" solvents.
Recommended Mixed Solvent Systems for this compound:
| "Good" Solvent | "Bad" Solvent |
| Ethanol | Water |
| Acetone | Hexanes |
| Methanol | Diethyl Ether |
Step-by-Step Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "bad" solvent.
Chromatography Troubleshooting
For removing closely related impurities or when recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step.
Q3: How do I develop a Thin Layer Chromatography (TLC) method to monitor the purification of this compound?
A3: TLC is an invaluable tool for assessing the purity of your crude material and for developing an effective solvent system for column chromatography.
Step-by-Step TLC Method Development:
-
Prepare a Sample Solution: Dissolve a small amount of your crude this compound in a suitable solvent like methanol or acetone.
-
Select Initial Solvent Systems: Based on the polarity of this compound, start with solvent systems of varying polarity. Good starting points include mixtures of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).
-
Spot the TLC Plate: Use a capillary tube to spot your crude sample, a co-spot (crude sample and pure standard if available), and the pure standard on the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system.
-
Visualize the Spots: Use a UV lamp (if the compound is UV active) or a chemical stain (such as potassium permanganate or iodine) to visualize the separated spots.
-
Optimize the Solvent System:
-
If the Rf value is too low (spots don't move far): Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rf value is too high (spots move with the solvent front): Decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate).
-
Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on a column.
-
Recommended TLC Solvent Systems to Screen:
| Solvent System | Ratio (v/v) | Polarity |
| Hexane : Ethyl Acetate | 1:1 to 1:4 | Moderate |
| Dichloromethane : Methanol | 98:2 to 90:10 | High |
| Toluene : Acetone | 4:1 to 1:1 | Moderate |
Q4: I need to perform flash column chromatography to purify my compound. How do I choose the right conditions?
A4: The solvent system you optimized for TLC will be your starting point for flash column chromatography.
Step-by-Step Flash Chromatography Protocol:
-
Select the Column and Stationary Phase: For this compound, a standard silica gel column is appropriate. The size of the column will depend on the amount of crude material you need to purify.
-
Pack the Column: Pack the column with silica gel as a slurry in the chosen mobile phase.
-
Load the Sample: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elute the Column: Run the mobile phase through the column under positive pressure.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to determine which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Column Chromatography Issues:
-
Poor Separation:
-
Solution: The polarity of your mobile phase may be too high. Try a less polar solvent system. A gradient elution (gradually increasing the polarity of the mobile phase during the run) can also improve separation.
-
-
Compound Won't Elute:
-
Solution: The mobile phase is likely not polar enough. Increase the polarity of your solvent system. For very polar compounds, a small amount of a polar modifier like methanol in dichloromethane can be effective.[7]
-
-
Streaking of Spots on TLC:
-
Solution: This can be due to overloading the TLC plate or interactions with the stationary phase. Try spotting a more dilute sample. If streaking persists on the column, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.
-
Purity Assessment
Q5: How can I confidently assess the purity of my final this compound product?
A5: A combination of analytical techniques should be used to confirm the purity of your final product.
Recommended Purity Assessment Methods:
| Method | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity. |
| Melting Point Analysis | A pure compound will have a sharp melting point range. The literature melting point for this compound is around 144-150 °C.[8][9] A broad melting range suggests the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.[10] You can also use quantitative NMR (qNMR) for a precise purity determination.[11] |
| High-Performance Liquid Chromatography (HPLC) | HPLC can provide a quantitative measure of purity by separating and detecting all components in a sample. |
References
- Bhushan, R., Mahesh, V. K., & Mallikharjun, P. V. (1989). Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids.
- Černe, D., & Šmit, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024.
- Déprez, B., & Laconde, G. (2001). Solid-Phase Preparation of Hydantoins through a New Cyclization/Cleavage Step.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carlotto, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14389–14404.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
- Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Coquerel, G., Beilles, S., & Cardinael, P. (2001). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: this compound. Journal of Crystal Growth, 232(1-4), 237-245.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Beilles, S., et al. (2001). Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring. The Journal of Physical Chemistry B, 105(48), 12153-12159.
- Nokhodchi, A., & Farid, D. (2001).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134.
- ChemBK. (n.d.). This compound.
- King Group. (n.d.). Successful Flash Chromatography.
- Scilit. (n.d.). Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring.
- Carlotto, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14389-14404.
- National Center for Biotechnology Information. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024.
- Khan, A. S., & Iqbal, M. (2006). Thin Layer Chromatographic (TLC) Determination of Phenytoin in Pharmaceutical Formulations and Identification of its Hydroxylated Urinary Metabolites. Journal of the Chemical Society of Pakistan, 28(4), 379-382.
- Jetir. (2019).
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts.
- Medenica, M., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 62.
- Name Reactions. (n.d.). Bucherer-Bergs Reaction.
- Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2145-2149.
- Medenica, M., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 62.
- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
- Stenutz, R. (n.d.). This compound.
- ResearchGate. (n.d.). Unravelling conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group.
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Technical Support Center: Synthesis of 5-Ethyl-5-methylhydantoin
Welcome to the technical support center for the synthesis of 5-Ethyl-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Impurity Profile
Question 1: My reaction yield is significantly lower than expected. What are the most common causes for a low yield of this compound in a Bucherer-Bergs synthesis?
Answer: Low yields in the Bucherer-Bergs synthesis of this compound can typically be attributed to several critical factors, primarily revolving around suboptimal reaction conditions and the formation of side products. The core of this reaction is the efficient formation of the aminonitrile intermediate from butan-2-one.
Causality & Troubleshooting:
-
Suboptimal pH: The pH of the reaction medium is crucial. An ideal pH range is between 8 and 9, which is typically maintained by the ammonium carbonate buffer.[1]
-
Too Acidic (pH < 8): Hinders the formation of the cyanohydrin intermediate, a key precursor.
-
Too Alkaline (pH > 9): Can lead to the degradation of the cyanide reactant.
-
Solution: Monitor the pH of your reaction mixture. If necessary, adjust with careful addition of a base (e.g., ammonia solution) or acid (e.g., dilute HCl), although the ammonium carbonate should self-buffer.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is heated appropriately, typically at reflux in a water or ethanol solvent (80-100°C), for a sufficient duration.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Formation of Side Products: Several side reactions can compete with the formation of the desired hydantoin, consuming your starting materials and reducing the final yield. These are discussed in detail in the following questions.
Question 2: I've identified a significant impurity in my crude product. What are the most likely side products in the synthesis of this compound?
Answer: The impurity profile of your this compound synthesis is largely dictated by the reactivity of the intermediates. The primary side products to be aware of are the cyanohydrin of butan-2-one, hydrolyzed forms of the hydantoin ring, and potentially polymeric materials.
Common Side Products:
-
2-Hydroxy-2-methylbutyronitrile (Butan-2-one cyanohydrin): This is a key intermediate but can become a major byproduct if the subsequent reaction to the aminonitrile is slow. Its formation is favored in conditions of low ammonia concentration.
-
5-Ethyl-5-methylhydantoic acid: This results from the hydrolysis of the hydantoin ring, particularly during workup under harsh acidic or basic conditions. Hydantoins are cyclic amides and are susceptible to ring-opening.
-
2-Amino-2-methylbutanamide and 2-Amino-2-methylbutanoic acid: These are formed from the hydrolysis of the aminonitrile intermediate or further hydrolysis of hydantoic acid.
-
Polymeric Byproducts: While less defined, polymerization can occur, especially with aliphatic ketones under the reaction conditions. This can result from self-condensation of the starting ketone or polymerization of unstable intermediates.
Question 3: How can I minimize the formation of the cyanohydrin byproduct?
Answer: The formation of 2-hydroxy-2-methylbutyronitrile (the cyanohydrin of butan-2-one) is a competing equilibrium reaction. To favor the formation of the desired aminonitrile intermediate and subsequently the hydantoin, you need to push the equilibrium away from the stable cyanohydrin.
Strategies to Minimize Cyanohydrin Formation:
-
Ensure High Ammonia Concentration: The conversion of the cyanohydrin to the aminonitrile is dependent on the concentration of ammonia. The Bucherer-Bergs reaction utilizes ammonium carbonate as a source of both ammonia and carbon dioxide.[2]
-
Protocol: Ensure you are using a sufficient molar excess of ammonium carbonate. Some protocols suggest a 1:2:2 molar ratio of ketone to cyanide to ammonium carbonate for balanced reactivity.[1]
-
Advanced Tip: For challenging reactions, conducting the synthesis in a sealed vessel can help maintain a high concentration of ammonia, which is volatile.
-
-
Order of Reagent Addition: The order in which you add your reagents can influence the reaction pathway.
-
Recommended Procedure: It is often beneficial to have the ammonia source present in the reaction mixture before the addition of the cyanide. This ensures that as the cyanohydrin is formed, it is rapidly converted to the aminonitrile.
-
Question 4: My final product shows signs of hydrolysis (e.g., presence of hydantoic acid). How can I prevent this?
Answer: Hydrolysis of the hydantoin ring to form 5-Ethyl-5-methylhydantoic acid is a common issue, often occurring during the workup and purification stages.
Preventing Hydrolysis:
-
Controlled Workup pH: After the reaction is complete, the hydantoin product is typically precipitated by acidification.[1] It is critical to control this acidification.
-
Protocol: Acidify the reaction mixture slowly with an acid like HCl, monitoring the pH. Avoid strongly acidic or strongly basic conditions for prolonged periods. Aim for a pH that allows for precipitation of the product without promoting significant hydrolysis.
-
-
Temperature During Workup: Perform the workup and filtration at or below room temperature to minimize the rate of hydrolysis.
-
Recrystallization Solvent: When recrystallizing the crude product, choose a solvent system that does not require excessive heating for long durations. Ethanol/water mixtures are often suitable.[1]
Purification & Analysis
Question 5: What is the recommended method for purifying crude this compound?
Answer: The most common and effective method for purifying this compound is recrystallization.
Purification Protocol:
-
Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization. The ideal solvent system will dissolve the hydantoin at an elevated temperature and allow it to crystallize upon cooling, while leaving the impurities dissolved.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
-
-
Chromatography: For very impure samples or to isolate small quantities of high-purity material, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a reasonable starting point for method development.
Question 6: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis.
Analytical Methods:
-
Thin Layer Chromatography (TLC): An excellent tool for monitoring the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediates, and the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A C18 column with a water/acetonitrile or water/methanol gradient is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups of the hydantoin ring (C=O and N-H stretches).
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Butan-2-one
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butan-2-one (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).[1]
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to dissolve the reagents.
-
Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a well-ventilated fume hood, slowly and carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 6-7. The product will precipitate out of solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 100 °C | Ensures efficient reaction progress.[1] |
| pH | 8 - 9 | Optimal for cyanohydrin and aminonitrile formation.[1] |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2 : 2 | Balances reactivity and minimizes side products.[1] |
Visualizing Reaction Pathways and Troubleshooting
Bucherer-Bergs Reaction Mechanism for this compound
Caption: A systematic approach to troubleshooting low yields in the synthesis.
References
- Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis.
- Wikipedia. (2023). Bucherer–Bergs reaction.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- Arote, R. B., & Kumbhar, A. S. (n.d.). Bucherer-Bergs Reaction.
- Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
- Ager, D. J. (1984). The synthesis of α-amino acids. In Amino Acids, Peptides and Proteins (Vol. 15, pp. 1-19). The Royal Society of Chemistry.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 2,4-Imidazolidinedione, 5-ethyl-5-methyl-.
- Kim, H. J., et al. (2020). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 29(8), 1119–1126. [Link]
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- Ramachandran, B., & Tejwani, G. A. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
- PubChem. (n.d.). 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
- Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
- Munday, L. (1961). The stereochemistry of the Bucherer–Bergs and Strecker reactions of 4-tert-butylcyclohexanone. Journal of the Chemical Society, 4372-4379.
- Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528. [Link]
- Beilstein Journal of Organic Chemistry. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water.
- ResearchGate. (n.d.). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone | Request PDF.
- Stanimirova, I., et al. (2021).
- El-Hiti, G. A. (2018). Recent Developments in Hydantoin Chemistry. Current Organic Synthesis, 15(4), 464-483.
- Al-Hope, A. M., & Al-Farhan, K. A. (2017). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 15(40), 8568-8576. [Link]
- Gerlt, J. A., & Gassman, P. G. (1983). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Biochemistry, 22(2), 296-302. [Link]
- Wikipedia. (2023). Cyanohydrin reaction.
- Organic Chemistry Class Notes. (n.d.). Nucleophilic Addition of HCN: Cyanohydrin Formation.
- Aponte, J. C., & Dworkin, J. P. (2010). Re-Evaluating the Plausibility of the Strecker Cyanohydrin Formation Pathway for Hydroxy Acids in Meteorites. 41st Lunar and Planetary Science Conference, 1545.
- Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. Retrieved from a relevant governmental or institutional source.
- Stenutz, R. (n.d.). This compound.
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Technical Support Center: Overcoming Solubility Challenges with 5-Ethyl-5-methylhydantoin
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Ethyl-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible results.
Understanding the Challenge: Physicochemical Properties
This compound (CAS: 5394-36-5), a derivative of hydantoin, is a valuable chemical intermediate used in various research and manufacturing applications.[1][2] Like many hydantoin-based structures, its solubility can be limited, particularly in aqueous media. This is often due to a combination of its molecular structure, which includes both hydrophobic (ethyl and methyl groups) and hydrophilic (the hydantoin ring) moieties, and its stable crystalline form.[3] Understanding its fundamental properties is the first step in overcoming these challenges.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 142.16 g/mol | [4][5] |
| Appearance | Liquid; Pellets or Large Crystals | [4] |
| Melting Point | 144-150 °C | [6] |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [4] |
| General Solubility | Limited aqueous solubility is a common characteristic for hydantoin-containing compounds.[3][7] | General Knowledge |
Core Problem Analysis: Why is Solubility an Issue?
The solubility of a compound is dictated by the interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent. For hydantoin derivatives like this compound, several factors contribute to poor aqueous solubility.
Caption: Factors contributing to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: What is the best initial approach for solubilizing this compound for in vitro assays?
A1: A systematic, small-scale approach is always recommended first. The standard practice for poorly soluble compounds is to create a highly concentrated stock solution in a water-miscible organic solvent.[8]
-
Recommended Primary Solvent: Start with Dimethyl Sulfoxide (DMSO) . It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is a common starting point for challenging compounds.[7][8]
-
Alternative Solvents: If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[8]
-
Causality: The goal is to first completely dissolve the compound by overcoming its crystal lattice energy. The high solvating power of DMSO makes it ideal for this initial step. The subsequent dilution into an aqueous medium then becomes the critical step to manage.
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I fix this?
A2: This is a very common phenomenon known as "crashing out," where the compound is no longer soluble as the solvent environment shifts from organic to aqueous. Here is a troubleshooting workflow to prevent this:
-
Check Final Solvent Concentration: The most common cause is too high a concentration of the organic co-solvent in the final aqueous solution. For most cell-based assays, the final DMSO concentration should be kept low, typically below 1% , and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[7]
-
Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 50 mM stock in 100% DMSO to 5 mM in DMSO first, then add a small volume of this intermediate stock to your aqueous buffer. This allows for more controlled mixing.
-
Optimize the Addition Process:
-
Add the DMSO stock solution to the aqueous buffer, not the other way around.
-
Ensure rapid and continuous mixing (e.g., vortexing or stirring) of the aqueous buffer while adding the compound stock. This prevents localized areas of high compound concentration that can initiate precipitation.
-
-
Lower the Final Concentration: It's possible that the desired final concentration of this compound is above its aqueous solubility limit, even with a co-solvent. Test a lower final concentration to see if precipitation still occurs.
Q3: Beyond co-solvents, what other formulation strategies can enhance the aqueous solubility of this compound?
A3: Several techniques can be employed, often in combination, to improve solubility for compounds that are not easily ionizable.
-
pH Adjustment: While this compound lacks strongly acidic or basic groups, the hydantoin ring has weakly acidic protons. Modulating the pH of the aqueous buffer to be more basic (e.g., pH 8-9) could potentially deprotonate one of the ring nitrogens, forming a salt with improved solubility. This must be tested empirically, as the effect may be slight.[9] Always ensure the compound is stable at the tested pH.[9]
-
Use of Excipients (Cyclodextrins): Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[9][10] This is a widely used technique in pharmaceutical formulation.
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound increases its surface-area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[10][11] Techniques like sonication or milling can be used to create a nanosuspension, which is a dispersion of sub-micron drug particles in a liquid phase.[10][12]
Q4: Can I use heat to help dissolve the compound?
A4: Gentle heating can be an effective method to increase the rate of dissolution. However, it must be approached with caution.
-
Procedure: Gently warm the solvent/compound mixture (e.g., in a 37°C water bath) while stirring or sonicating.[8]
-
Causality & Risk: Heating increases the kinetic energy of the system, helping solvent molecules overcome the compound's crystal lattice energy. The primary risk is thermal degradation .[7] Excessive or prolonged heating can break down the compound, altering its structure and activity.
-
Best Practice: Always perform a preliminary stability test. After gently warming to dissolve the compound, let the solution cool to room temperature to ensure it remains in solution (i.e., it is not a supersaturated solution that will precipitate upon cooling). Visually inspect for any color changes that might indicate degradation.[8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent.
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Place it in a sterile, appropriate-sized glass vial (e.g., a 1.5 mL amber glass vial).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 50 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear. If particulates remain, proceed to the next step.
-
Assisted Dissolution (If Necessary): Sonicate the vial in a water bath for 5-10 minutes. If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[8]
-
Final Check & Storage: Once fully dissolved, allow the solution to return to room temperature. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Protocol 2: Screening for pH-Dependent Solubility Enhancement
This protocol provides a framework for testing if pH modification can improve the aqueous solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant from each sample. Quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify if a particular pH range offers significantly improved solubility.
Decision Workflow for Solubility Enhancement
When faced with a solubility challenge, a structured approach can save time and resources. The following workflow outlines a logical progression of steps.
Caption: A decision-making workflow for addressing solubility issues.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82162, this compound.
- ChemBK. (2024). This compound.
- Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- Nishihara, M., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Request PDF.
- National Institutes of Health. (n.d.). Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC.
- Pesticide Action Network. (n.d.). 1,3-Dichloro-5-ethyl-5-methylhydantoin - Chemical Details - Pesticide Info.
- Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry.
- R&D Chemicals. (n.d.). This compound, 16820-12-5, suppliers and manufacturers.
- ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.
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Stability of 5-Ethyl-5-methylhydantoin under acidic or basic conditions
Welcome to the comprehensive technical support guide for 5-Ethyl-5-methylhydantoin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. We will explore its stability under various conditions, potential degradation pathways, and best practices for its handling and analysis.
Introduction to the Stability of this compound
This compound, a disubstituted hydantoin, possesses a heterocyclic ring structure that is susceptible to hydrolysis under both acidic and basic conditions. The stability of this compound is a critical parameter in its application, particularly in pharmaceutical development, where degradation can impact efficacy and safety. Understanding the kinetics and mechanisms of its degradation is paramount for developing stable formulations and accurate analytical methods. While specific kinetic data for this compound is not extensively published, we can infer its behavior from the well-documented chemistry of the hydantoin ring system and related derivatives.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bonds within the hydantoin ring. This can occur under both acidic and basic conditions, leading to ring-opening.
-
Under acidic conditions: The initial step is protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, followed by ring opening to yield N-carbamoyl-2-amino-2-methylbutanoic acid. Further hydrolysis can break down this intermediate into 2-amino-2-methylbutanoic acid, ammonia, and carbon dioxide.
-
Under basic conditions: The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons.[1] This forms a tetrahedral intermediate, which then undergoes ring cleavage. The reaction can be complex, with the potential for the formation of various intermediates before complete hydrolysis to 2-amino-2-methylbutanoic acid, ammonia, and carbonate. The rate of hydrolysis is dependent on the hydroxide ion concentration.[1]
Q2: How does the 5,5-disubstitution affect the stability of the hydantoin ring?
A2: The presence of two substituents at the 5-position (ethyl and methyl) sterically hinders the approach of nucleophiles to the adjacent carbonyl groups. This steric hindrance generally increases the stability of the hydantoin ring compared to unsubstituted or monosubstituted hydantoins by slowing the rate of hydrolysis. However, these alkyl groups do not possess strong electron-donating or withdrawing properties, so their electronic effect on the reactivity of the carbonyl groups is minimal.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and moisture. The solid form is generally stable at room temperature. For solutions, it is advisable to use them fresh or store them at low temperatures (2-8°C) for short periods.[3] The choice of solvent is also critical; aprotic solvents are preferred for long-term storage of solutions. For aqueous solutions, buffering to a neutral pH (around 6-7) is recommended to minimize acid- or base-catalyzed hydrolysis.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Rapid degradation of this compound in an aqueous solution.
-
Possible Cause: The pH of the solution is either too acidic or too basic. The hydantoin ring is susceptible to hydrolysis at pH extremes.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the range of 6-8, adjust it using a suitable buffer system (e.g., phosphate buffer).
-
If the experimental conditions require acidic or basic pH, consider the rate of degradation and either perform the experiment quickly or at a lower temperature to slow down the hydrolysis.
-
Analyze your sample at different time points using a stability-indicating method like HPLC to quantify the rate of degradation under your specific conditions.[4]
-
Issue 2: Appearance of unexpected peaks in HPLC analysis after storing the compound in solution.
-
Possible Cause: These peaks are likely degradation products resulting from the hydrolysis of the hydantoin ring.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use HPLC-MS to identify the mass of the unknown peaks.[5][6] The expected primary degradation product would be N-carbamoyl-2-amino-2-methylbutanoic acid, followed by 2-amino-2-methylbutanoic acid.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of this compound under acidic, basic, and oxidative conditions.[7] This will help in creating a degradation profile and confirming the retention times of the degradants.
-
Optimize Storage Conditions: As mentioned in the FAQs, ensure your solutions are stored at an appropriate pH and temperature to minimize degradation.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: If the compound is degrading in the assay medium, the effective concentration will decrease over time, leading to variability in the results.
-
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Incubate this compound in the cell culture or assay medium for the duration of the experiment. At various time points, take aliquots and analyze them by HPLC to determine the extent of degradation.
-
Modify Assay Protocol: If significant degradation is observed, consider reducing the incubation time or adding the compound just before the measurement.
-
Use a More Stable Analog (if possible): If the stability of this compound is a limiting factor, you may need to consider using a more stable derivative for your experiments.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV or PDA detector[5]
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl.
-
Heat the solution at 60°C for 2 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute to a final concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 24 hours.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify the degradation peaks and calculate the percentage of degradation.
-
Ensure that the main peak is separated from all degradation peaks (peak purity analysis).
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl, 60°C, 2h | 15.2% | 2 |
| 0.1 M NaOH, RT, 1h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 5.1% | 1 |
| Solid, 80°C, 24h | <1% | 0 |
| UV light, 24h | 2.3% | 1 |
Degradation Pathway Visualizations
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Proposed acidic degradation pathway of this compound.
Caption: Proposed basic degradation pathway of this compound.
References
- Pojarlieff, I. G. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 891-896.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- ChemBK. (2024). This compound.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions.
- PubMed. (2017). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 5-Ethyl-5-methylhydantoin
Welcome to the technical support center for the derivatization of 5-Ethyl-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides to address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge that is crucial for planning your derivatization experiments.
Q1: What are the reactive sites on this compound for derivatization?
A: this compound, a derivative of imidazolidine-2,4-dione, possesses two nitrogen atoms within its heterocyclic ring, designated as N1 and N3. Both nitrogens have a lone pair of electrons and a proton, making them available for substitution reactions like alkylation or acylation. However, they are not equally reactive. The proton on the N3 nitrogen (the imide nitrogen, flanked by two carbonyl groups) is significantly more acidic than the proton on the N1 nitrogen (the amide nitrogen). Consequently, under standard basic conditions, deprotonation and subsequent derivatization will preferentially occur at the N3 position[1]. Achieving selectivity for the N1 position requires more specialized reaction conditions[1].
Q2: What are the most common derivatization strategies for this molecule?
A: The most common and synthetically useful derivatization is N-alkylation . This involves introducing an alkyl, benzyl, or other carbon-based group onto one of the nitrogen atoms. This reaction typically follows an SN2 mechanism, where the deprotonated hydantoin acts as a nucleophile attacking an alkyl halide or a similar electrophile[2]. Another common strategy is N-acylation , which introduces an acyl group (R-C=O) to the nitrogen, forming a more complex imide structure. These modifications are critical for altering the molecule's pharmacological properties, such as solubility, bioavailability, and receptor binding affinity.
Q3: How can I monitor the progress of my derivatization reaction?
A: Reaction monitoring is critical for optimization. The most straightforward method is Thin-Layer Chromatography (TLC) . You can spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. These techniques can separate starting material, products (including isomers), and byproducts, providing accurate conversion and purity data. Chemical derivatization can also be employed specifically to enhance analytical detection in HPLC[3][4].
Section 2: Troubleshooting Guide for N-Alkylation Reactions
N-alkylation is a cornerstone of hydantoin chemistry but can be fraught with challenges. This guide addresses the most common problems in a systematic, cause-and-effect format.
Problem 1: Low or No Product Conversion
You've set up your reaction, but after several hours or even days, TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Inadequate Deprotonation (Base is too weak): The first step in the reaction is the removal of a proton from the hydantoin nitrogen. If the base is not strong enough to deprotonate the N-H bond efficiently, the concentration of the nucleophilic hydantoin anion will be too low for the reaction to proceed.
-
Explanation: The pKa of the N3-H in hydantoins is typically in the range of 8-10. Your chosen base must have a conjugate acid with a significantly higher pKa to drive the deprotonation equilibrium forward.
-
Solution: Switch to a stronger base. For N3 alkylation, sodium hydride (NaH) is a powerful, non-nucleophilic base that works well. For less sensitive substrates, potassium carbonate (K2CO3) can be effective, especially at elevated temperatures. For achieving N1 selectivity, specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) have proven effective[1].
-
| Base | Typical Solvent | Comments |
| K2CO3 | DMF, Acetonitrile | Mild, often requires heat. Good for simple N3 alkylations. |
| NaH | THF, DMF | Very strong, irreversible deprotonation. Use with caution (flammable). Excellent for complete N3 deprotonation[5]. |
| tBuOK | THF | Strong, bulky base. Can promote N1 selectivity[1]. |
| KHMDS | THF | Very strong, non-nucleophilic. Also used to promote N1 selectivity[1]. |
-
Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction. It must solubilize the reactants and stabilize the transition state.
-
Explanation: The Williamson ether synthesis, a related SN2 reaction, provides a good model. Protic solvents (like water or ethanol) will solvate and deactivate the nucleophile (the hydantoin anion), slowing the reaction dramatically. Apolar solvents may not adequately dissolve the ionic intermediate[6].
-
Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices. They solvate the cation (e.g., Na+ or K+) while leaving the hydantoin anion exposed and highly nucleophilic.
-
-
Poor Electrophile (Alkylating Agent): The structure of the alkylating agent significantly impacts the rate of an SN2 reaction.
-
Explanation: The reaction works best with primary alkyl halides[2][6]. Methyl and primary halides are ideal. Secondary halides are much slower and will begin to favor elimination side reactions. Tertiary halides will almost exclusively undergo elimination to form an alkene[2][6]. The leaving group is also critical; reactivity follows the trend I > Br > Cl > OTs.
-
Solution: If possible, use an alkyl iodide or bromide. If you must use a secondary halide, expect longer reaction times and be prepared to optimize for the elimination side reaction. Avoid tertiary halides entirely for this type of substitution.
-
Workflow: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low yield.
Problem 2: Poor Regioselectivity (Mixture of N1 and N3 isomers)
You are getting your product, but it's a difficult-to-separate mixture of the N1 and N3 alkylated isomers.
-
Default Reactivity: As mentioned, the N3 position is inherently more acidic and nucleophilic upon deprotonation. Standard conditions (e.g., K2CO3 or NaH in DMF) will almost always yield the N3-alkylated product as the major isomer. Obtaining the N1 isomer requires overcoming this natural preference.
-
Explanation: The choice of base and its counter-ion can influence the location of the cation, which can sterically block one site. Solvent choice also plays a role in ion pairing and reactivity.
-
Solution for N1 Selectivity: A study on the direct N1-selective alkylation of hydantoins found that using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in THF significantly favors the formation of the N1-alkylated product[1]. The potassium cation is thought to coordinate with the carbonyl oxygens, sterically hindering the N3 position and leaving the N1 position more accessible to the electrophile.
-
| Goal | Recommended Conditions | Rationale |
| N3-Alkylation (Major Product) | NaH or K2CO3 in DMF | Deprotonates the most acidic proton (N3-H). Standard, reliable method[5]. |
| N1-Alkylation (Major Product) | tBuOK or KHMDS in THF | Potassium base coordinates to carbonyls, sterically hindering N3 and promoting N1 attack[1]. |
Problem 3: Formation of Unexpected Byproducts
Your reaction mixture contains spots/peaks that are neither starting material nor the desired product.
-
E2 Elimination: This is the most common side reaction when using alkyl halides, especially secondary or sterically hindered primary halides[6].
-
Explanation: The hydantoin anion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group on the electrophile, leading to the formation of an alkene.
-
Solution: Use a primary, unhindered alkyl halide whenever possible[2][6]. If you must use a secondary halide, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Solvent Participation (DMF): When using sodium hydride (NaH) in DMF, a specific side reaction can occur.
-
Explanation: A fascinating but problematic side reaction has been reported where NaH and DMF can generate a reactive intermediate that leads to transesterification if an ester group is present elsewhere in the molecule[7]. While this compound itself lacks an ester, this highlights that DMF is not always an "innocent" solvent.
-
Solution: If you observe unusual byproducts when using the NaH/DMF system, consider switching the solvent to THF to see if the side reaction is suppressed.
-
-
Ring Hydrolysis: Hydantoin rings can be susceptible to hydrolysis under strongly basic or acidic conditions, especially with prolonged exposure to heat.
-
Explanation: The amide and imide bonds in the ring can be cleaved by nucleophilic attack of water or hydroxide, leading to ring-opened products.
-
Solution: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Avoid unnecessarily long reaction times or excessively high temperatures.
-
Section 3: Experimental Protocols
These protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific substrate and electrophile.
General Protocol for N3-Alkylation
This protocol is optimized for selectively producing the N3-alkylated derivative.
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or a uniform suspension.
-
Electrophile Addition: Slowly add the alkyl halide (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as necessary (typically 50-80 °C). Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Workflow for N-Alkylation
Caption: Standard experimental workflow for N-alkylation.
References
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Pharma Chem tutorials. (2020, April 19). Synthesis of Ethosuximide (Anticonvulsant) [Video]. YouTube. [Link]
- Williamson ether synthesis. (2023, December 27). In Wikipedia.
- Fuhrmann, E., & Talbiersky, J. (2020). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 24(10), 1931-1937. [Link]
- Wadghane, A. O., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics, 12(4-S), 175-184. [Link]
- Lister, T., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 170-192. [Link]
- Torres, H., & González-de la Parra, M. (2018). Ethosuximide (antiepileptic) synthesis I. ResearchGate.
- Fuhrmann, E., & Talbiersky, J. (2020). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 24(10), 1931-1937. [Link]
- Chen, X. B., Kyle, D. J., & Orskov, E. R. (1993). Measurement of allantoin in urine and plasma by high-performance liquid chromatography with pre-column derivatization.
- Zoidis, G., et al. (2019). An intriguing transesterification side reaction, that took place under typical N‐alkylation reaction conditions, is reported here for the first time. ResearchGate.
- Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (n.d.). ResearchGate.
- Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. (2022).
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2015). ResearchGate.
- GPAT DISCUSSION CENTER. (2019, May 15). SYNTHESIS OF ETHOSUXIMIDE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]
- Ethosuximide. (2016, August 1). Neupsy Key.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au, 2(1), 35-41. [Link]
- This compound (C6H10N2O2). (n.d.). PubChemLite.
- Hydantoin synthesis. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (2021). Chemical and Pharmaceutical Bulletin, 69(4), 368-372. [Link]
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2015). ResearchGate.
- This compound. (2024, April 9). ChemBK.
- This compound, 16820-12-5, suppliers and manufacturers. (n.d.). R&D Chemicals.
- Substitution in the hydantoin ring. Part VIII. Alkylation. (1983). Journal of the Chemical Society, Perkin Transactions 1, 279-283. [Link]
- chemical derivatization techniques: Topics by Science.gov. (n.d.). Science.gov.
- Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2021).
- Derivatization. (2023, August 29). Chemistry LibreTexts.
- Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (2019). Analytical Chemistry, 91(18), 11847-11855. [Link]
- Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. (2024, January 29). ChemRxiv. [Link]
- Derivatization in Mass Spectrometry—5. Specific Derivatization of Monofunctional Compounds. (n.d.). ResearchGate.
Sources
- 1. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Measurement of allantoin in urine and plasma by high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substitution in the hydantoin ring. Part VIII. Alkylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of 5-Ethyl-5-methylhydantoin
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Ethyl-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing.
Introduction: Understanding Peak Tailing in HPLC
Peak tailing is one of the most common issues encountered in HPLC, characterized by an asymmetrical peak where the latter half is broader than the front. [1][2]This distortion can significantly impact the accuracy of quantification and the resolution of closely eluting compounds. [3][4]An ideal chromatographic peak exhibits a Gaussian shape, and deviations from this symmetry, particularly tailing, often indicate underlying chemical or physical problems within the HPLC system. [3]The symmetry of a peak is often quantified by the tailing factor or asymmetry factor, with a value greater than 1 indicating tailing. [1][3]
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step workflow to diagnose and remedy peak tailing in the analysis of this compound.
Step 1: Initial Diagnosis - Is it the Compound, the Column, or the System?
First, determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
Only this compound is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase. The hydantoin ring structure contains secondary amine functionalities which can interact with residual silanol groups on the silica-based stationary phase, a primary cause of peak tailing for basic compounds. [1][2][5][6]
-
All peaks are tailing: This points towards a more general issue with the HPLC system or the column itself. [5]Potential causes include a column void, excessive extra-column volume, or a problem with the mobile phase. [2][6][7]
Step 2: Addressing Analyte-Specific Tailing
If only the this compound peak is tailing, focus on optimizing the chemical interactions.
2.1. Mobile Phase pH Adjustment:
The ionization state of both the analyte and the stationary phase is heavily influenced by the mobile phase pH. [8][9][10]Residual silanol groups on the silica packing are acidic and become ionized at a pH above ~3, leading to strong secondary interactions with basic analytes like this compound. [1][7]
-
Protocol: Lowering the mobile phase pH to between 2.5 and 3.0 will protonate the silanol groups, minimizing these secondary interactions and improving peak shape. [1][2]
-
Recommendation: Start by adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. [2][11]Ensure your column is stable at low pH. [2]
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape |
| Formic Acid | 0.1% (v/v) | Reduces silanol interactions |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Acts as an ion-pairing agent and lowers pH |
| Ammonium Formate/Acetate | 10-25 mM | Buffers the mobile phase and can mask silanols |
2.2. Increase Buffer Concentration:
If operating at a mid-range pH is necessary, increasing the buffer concentration can help to improve peak shape by increasing the ionic strength of the mobile phase, which can mask the active silanol sites. [2]
-
Protocol: For LC-UV applications, increasing a phosphate buffer from 10 mM to 25 mM can be effective. [2]For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression. [2]
2.3. Use a Different Column:
If mobile phase adjustments are insufficient, the column itself may be the issue.
-
End-capped Columns: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions. [1]However, end-capping is never 100% effective. [1]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols. [7][12]
-
High-Purity Silica Columns: Modern columns are often made with higher purity silica, which has fewer metal contaminants and a lower concentration of acidic silanols, resulting in better peak shape for basic compounds. [11]
Step 3: Addressing System-Wide Tailing
If all peaks are tailing, a systematic check of the HPLC system is required.
3.1. Check for Extra-Column Volume:
Excessive volume between the injector and the detector can cause peak broadening and tailing. [7][13]This is often more pronounced for early eluting peaks. [4][13]
-
Protocol:
3.2. Inspect the Column for Voids:
A void at the head of the column can cause the sample to travel through different paths, leading to peak distortion. [2][14]Voids can be caused by high pressure or operating at a pH that dissolves the silica. [2][3][14]
-
Protocol:
-
Disconnect the column from the detector.
-
Reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10 column volumes. [1]This can sometimes remove contamination at the inlet frit.
-
If the problem persists, the column may need to be replaced.
-
3.3. Sample Overload:
Injecting too much sample, either in mass or volume, can lead to peak distortion. [2][6][15]
-
Protocol:
-
To check for mass overload, dilute your sample and reinject. If the peak shape improves, you were overloading the column. [2]
-
To check for volume overload, inject a smaller volume of the same concentration.
-
3.4. Sample Solvent Mismatch:
If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. [5][6]
-
Protocol: Ideally, dissolve your sample in the initial mobile phase. [15]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC analysis?
A1: this compound has a molecular weight of 142.16 g/mol and a melting point of 144-150°C. [16][17]Its structure contains a hydantoin ring with secondary amine groups, which can act as hydrogen bond donors and acceptors, and can be protonated under acidic conditions. [17][18]It has moderate water solubility. [19]These properties, particularly the basic nature of the amine groups, are critical to consider when developing an HPLC method to avoid secondary interactions with the stationary phase.
Q2: Why does lowering the mobile phase pH improve the peak shape of this compound?
A2: Lowering the mobile phase pH to around 3 or below protonates the residual silanol groups on the silica-based stationary phase. [1][2]This reduces the ionic interaction between the negatively charged silanols and the potentially protonated basic analyte, which is a primary cause of peak tailing. [1][5]
Q3: Can I use a C18 column for the analysis of this compound?
A3: Yes, a C18 column is commonly used for the analysis of compounds like this compound. However, to achieve good peak shape, it is crucial to select a modern, high-purity, end-capped C18 column and to control the mobile phase pH, as discussed above.
Q4: What should I do if I see peak tailing even after optimizing the mobile phase?
A4: If mobile phase optimization does not resolve the issue, consider the following:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak distortion. Implement a robust column washing procedure.
-
Column Degradation: Over time, especially when used at pH extremes, the stationary phase can degrade. [13][20]If the column is old or has been used extensively, it may need to be replaced.
-
Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system can chelate with the analyte and interact with the stationary phase, causing tailing. [6][21]Using a column with low metal content or adding a chelating agent like EDTA to the mobile phase can sometimes help.
Q5: How do I properly validate my HPLC method for this compound?
A5: Method validation should be performed according to guidelines from the International Council on Harmonisation (ICH). Key validation parameters to assess include:
-
Specificity: Ensure that there is no interference from excipients or degradation products. [22]
-
Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
- ChemBK. (2024, April 9). This compound.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- PubChem. (n.d.). This compound.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316. [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- ResearchGate. (2025, August 5). Possible role for stationary phase metal interactions in the chromatography of hydroxyamines on silica.
- LCGC North America. (n.d.). What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis.
- PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Quora. (2021, June 5). How does pH affect the results of HPLC results?.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed. [Link]
- Chemistry For Everyone. (2025, February 1). How Does pH Affect Chromatography?.
- European Directorate for the Quality of Medicines & HealthCare. (2013). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences, 24(1), 1-2. [Link]
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. labcompare.com [labcompare.com]
- 3. waters.com [waters.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. support.waters.com [support.waters.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. chembk.com [chembk.com]
- 17. 5-エチル-5-メチルヒダントイン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Buy this compound | 5394-36-5 [smolecule.com]
- 20. moravek.com [moravek.com]
- 21. researchgate.net [researchgate.net]
- 22. edqm.eu [edqm.eu]
Navigating the Stability of 5-Ethyl-5-methylhydantoin: A Technical Guide for Researchers
Welcome to the Technical Support Center for 5-Ethyl-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage. By understanding the chemical vulnerabilities of this compound and implementing robust storage and handling protocols, you can ensure the integrity and reliability of your experimental outcomes.
I. Understanding the Molecule: Chemical Properties and Stability Profile
This compound is a disubstituted hydantoin derivative with the molecular formula C₆H₁₀N₂O₂.[1] Its stability is a critical factor for its use in research and pharmaceutical development. While generally stable under optimal conditions, it is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, photolysis.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | [1] |
| Melting Point | 144-150 °C | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water and alcohol | [2] |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and stability of this compound.
Q1: What are the primary causes of this compound degradation?
A1: The main degradation pathways are hydrolysis and oxidation.[3] The hydantoin ring is susceptible to cleavage by water, especially under non-neutral pH conditions. Oxidizing agents can also modify the molecule, leading to loss of purity and activity. Exposure to high energy light (photolysis) can also contribute to degradation.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place.[4] Recommended storage temperatures are typically between 2°C and 8°C. It is crucial to minimize exposure to atmospheric moisture and light.
Q3: My compound has been stored at room temperature for an extended period. Is it still usable?
A3: The usability of the compound will depend on the duration and the specific conditions of room temperature storage (e.g., humidity, light exposure). We strongly recommend performing a purity analysis using a stability-indicating method, such as HPLC, before use. Visual inspection for changes in color or crystal structure can be an initial indicator of degradation, but is not a substitute for analytical testing.
Q4: I need to prepare a stock solution of this compound. What is the best solvent and how should I store the solution?
A4: For aqueous solutions, use purified, deionized water and consider buffering the solution to a neutral pH if compatible with your experimental design. For organic stock solutions, anhydrous solvents are recommended. All solutions should be stored in tightly capped vials, protected from light, and refrigerated (2-8°C). For long-term storage, consider aliquoting and freezing at -20°C or below to minimize freeze-thaw cycles.
Q5: What are the potential degradation products I should be aware of?
A5: The primary hydrolysis product is expected to be N-carbamoyl-2-amino-2-methylbutanoic acid, formed by the cleavage of the hydantoin ring. Oxidative degradation can lead to a variety of products, and their specific structures would need to be identified using techniques like LC-MS.
III. Troubleshooting Guide: Identifying and Resolving Stability Issues
This section provides a structured approach to troubleshooting potential degradation of this compound.
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Corrective Actions:
-
Verify Purity: Immediately analyze the purity of your this compound stock using a validated stability-indicating HPLC method.
-
Characterize Degradants: If impurity peaks are detected, use LC-MS to determine their mass and tentatively identify them. The presence of a species with a mass corresponding to the addition of a water molecule (M+18) is a strong indicator of hydrolysis.
-
Review Storage Conditions: Audit your storage procedures against the recommendations in this guide. Check for proper sealing of containers, temperature logs, and protection from light.
-
Source a New Batch: If significant degradation is confirmed, it is best to acquire a new, certified batch of the compound.
Problem 2: Visible Changes in the Solid Compound (e.g., clumping, discoloration)
Possible Cause: Moisture absorption and potential degradation.
Troubleshooting Steps:
-
Do Not Use: Do not use the compound if you observe significant changes in its physical appearance.
-
Assess Storage Environment: Check the humidity levels in your storage area. Ensure that the container is always tightly sealed immediately after use.
-
Drying: If the compound is only clumping, it may be possible to dry it under vacuum. However, a subsequent purity analysis is mandatory.
-
Proper Dispensing: When dispensing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) for 24 hours.
-
Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general starting point for an HPLC method. Optimization may be required.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
V. Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing them.
Caption: Potential degradation pathways of this compound.
VI. Conclusion
The stability of this compound is paramount for the integrity of your research. By adhering to the storage and handling guidelines outlined in this document, and by employing the troubleshooting and analytical methods described, you can minimize the risk of degradation and ensure the reliability of your results. Should you encounter persistent stability issues, we recommend a thorough investigation using forced degradation studies and consultation with your compound supplier.
VII. References
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
-
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. [Link]
-
Pharmuni. (2024, December 9). Pharmaceutical Product Storage: Optimize Transport and Handling. [Link]
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
-
LCGC International. (2022, June 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Significance of Stability Studies on Degradation Product. [Link]
-
RSC Publishing. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
International Journal of Pharmaceutical Investigation. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]
-
PubMed Central (PMC). (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach [mdpi.com]
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- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Recrystallization of High-Purity 5-Ethyl-5-methylhydantoin
Welcome to the technical support center for the purification of 5-Ethyl-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-purity crystalline products.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing explanations and actionable solutions.
Issue 1: The compound "oils out" instead of crystallizing.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. Given that this compound has a melting point range of 144-150°C, this is a common issue, especially if using higher-boiling point solvents.[1][2][3] Another cause can be a high concentration of impurities, which can depress the melting point of the mixture.
Solutions:
-
Reheat and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional hot solvent. This lowers the saturation point of the solution, allowing crystallization to occur at a lower temperature.[4]
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out.[4] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides a larger window of time for proper crystal lattice formation.
-
Solvent System Modification:
-
Single Solvent: If using a single solvent, ensure its boiling point is not significantly higher than the melting point of this compound. Water has been successfully used as a solvent for this compound.[5]
-
Mixed Solvent System (Anti-solvent approach): Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a hot "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. The turbidity indicates the solution is saturated. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Issue 2: Very low or no crystal formation upon cooling.
Question: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?
Answer:
This indicates that the solution is not supersaturated, meaning either too much solvent was used, or the compound has a high solubility in the solvent at low temperatures.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution.[7] This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If crystallization cannot be induced, it's likely that too much solvent was used.[7] Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Repeat until you achieve a good yield.
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or a mixed solvent system might be necessary.
Issue 3: The final product has a low yield.
Question: I've successfully recrystallized my product, but the final mass is much lower than expected. How can I improve my yield?
Answer:
A low yield can result from several factors, from using too much solvent to losing product during transfer and washing steps.[7]
Solutions:
-
Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Minimize Transfer Loss: Rinse the crystallization flask with a small amount of the ice-cold mother liquor and pour this rinsing into the filter to recover any remaining crystals.
-
Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using warm solvent will dissolve some of your product.[4]
-
Recover from Mother Liquor: It is possible to recover more of the compound from the filtrate (mother liquor) by evaporating a portion of the solvent and cooling the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Issue 4: The recrystallized product is still impure.
Question: After recrystallization, my product's melting point is still broad, or analytical data (like NMR) shows the presence of impurities. What went wrong?
Answer:
This suggests that the chosen solvent did not effectively differentiate between the product and the impurities, or that the crystallization process itself trapped impurities within the crystal lattice.
Solutions:
-
Review Solvent Selection: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. You may need to experiment with different solvents.
-
Slow Down Crystallization: Rapid crystal growth can trap impurities.[7] Ensure the solution cools slowly and undisturbed to allow for the formation of a pure, well-ordered crystal lattice.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent can significantly improve purity.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Water has been cited as a suitable solvent for the recrystallization of this compound.[5] For a systematic approach to solvent selection, you can test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 1.000 | 100 | Known to be effective.[5] |
| Ethanol | 0.654 | 78 | A polar protic solvent that may be a good candidate. |
| Isopropanol | 0.546 | 82 | Another alcohol to consider. |
| Acetone | 0.355 | 56 | A polar aprotic solvent. |
| Ethyl Acetate | 0.228 | 77 | A moderately polar solvent. |
Solvent data sourced from the University of Rochester, Department of Chemistry.[8]
Q2: What is the expected melting point for high-purity this compound?
A2: The literature reports a melting point range of 144-150°C for this compound.[1][2] A highly pure sample should exhibit a sharp melting point within this range (e.g., a range of 1-2°C). A broad melting range is indicative of impurities.
Q3: How does stirring impact the crystallization of this compound, particularly for chiral resolution?
A3: this compound is a chiral molecule that crystallizes as a conglomerate, which is a physical mixture of crystals of the pure enantiomers.[9] Research has shown that in an unstirred racemic aqueous solution, the resulting crystals can have very low enantiomeric excess. However, gentle stirring of the mother liquor during crystallization leads to crystals with a high enantiomeric excess.[9][10][11] Therefore, if the enantiomeric purity of your product is critical, gentle and controlled stirring during the cooling and crystallization phase is highly recommended.
Q4: What analytical methods are recommended for assessing the purity of the final product?
A4: A combination of methods is ideal for confirming the purity of your recrystallized this compound:
-
Melting Point Analysis: As a primary indicator of purity. A sharp, high melting point is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity and detecting trace impurities. Chiral HPLC can be used to determine the enantiomeric excess.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups and for comparison against a reference spectrum.[12]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water). Heat the mixture on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely. The melting point can then be determined to assess purity.
Diagrams
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting recrystallization outcomes.
References
- This compound. (2024). ChemBK. [Link]
- This compound. (n.d.). Stenutz. [Link]
- Coquerel, G., Beilles, S., Cardinael, P., & Petit, S. (2002). Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring. The Journal of Physical Chemistry B, 106(1), 14-21. [Link]
- Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring | Request PDF. (2002).
- Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring. (2001).
- 5,5-Dimethylhydantoin. (n.d.). Organic Syntheses Procedure. [Link]
- Beilles, S., Cardinael, P., Ndzie, E., Petit, S., & Coquerel, G. (2001). Spontaneous resolution of (±)-5-ethyl-5-methylhydantoin by preferential crystallization: influence of the supersaturation. Chemical Engineering Science, 56(7), 2281-2294. [Link]
- Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring. (2001). Scilit. [Link]
- This compound. (n.d.). PubChem. [Link]
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- Recrystalliz
- The Chemical Intermediate Advantage: Sourcing this compound. (2026). Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Recrystallis
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014). Reddit. [Link]
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]
- This compound. (n.d.). Análisis Vínicos. [Link]
- 5-Methylhydantoin. (n.d.). PubChem. [Link]
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
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- 12. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Scale-Up Challenges in 5-Ethyl-5-methylhydantoin Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 5-Ethyl-5-methylhydantoin (CAS: 5394-36-5). This molecule is a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] Its synthesis, most commonly achieved via the Bucherer-Bergs reaction, is well-established on a laboratory scale. However, transitioning this process to pilot plant or full-scale manufacturing introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.
This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the scale-up of this synthesis. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions grounded in chemical principles and field-proven experience. We will explore the causality behind common issues and offer robust protocols to ensure a safe, efficient, and reproducible manufacturing process.
Core Synthesis Overview: The Bucherer-Bergs Reaction
The synthesis of this compound proceeds via a one-pot, multicomponent reaction between 2-butanone (methyl ethyl ketone), a cyanide source (e.g., potassium cyanide), and ammonium carbonate. The reaction mechanism involves the initial formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[2][3]
Caption: Workflow for the two-stage alkaline chlorination of cyanide waste.
Category 3: Product Isolation & Purification
Q5: During workup and cooling, my product is "oiling out" instead of forming a crystalline solid. How can I achieve effective crystallization?
A5: "Oiling out" or liquid-liquid phase separation occurs when the solute is supersaturated but the temperature is still above the melting point of the solid form, or when impurities depress the melting point. For this compound, which has a relatively low melting point (racemate ~140-150°C), this is a common scale-up challenge. [4][5]
-
Causality: This is often caused by cooling the solution too quickly, leading to a high level of supersaturation at a temperature where the product is still molten or has very high solubility. The presence of inorganic salt impurities can also interfere with the crystal lattice formation.
-
Troubleshooting Protocol:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (e.g., 5-10% more of the aqueous ethanol mixture) to slightly reduce the supersaturation level. [6] 2. Control Cooling Rate: This is the most critical step. Cool the batch very slowly, especially as it approaches the saturation point. A programmed cooling ramp of 5-10°C per hour is a good starting point. Slower cooling provides more time for orderly crystal nucleation and growth.
-
Seeding: Once the solution is slightly supersaturated (cloud point), add a small amount (0.1-1% w/w) of pure, crystalline this compound as seed crystals. This provides a template for growth and helps control the final particle size. [7] 4. Gentle Agitation: Maintain gentle, not vigorous, agitation. This keeps the crystals suspended and promotes uniform growth, but excessive agitation can lead to secondary nucleation (forming many small particles) and attrition (breaking crystals).
-
Q6: I'm struggling to remove inorganic salts (e.g., K₂CO₃, residual KCN) from my final product. What purification strategies are effective at scale?
A6: High levels of inorganic salts are a direct consequence of the Bucherer-Bergs reagent matrix. Removing them is crucial for achieving high purity.
-
Primary Purification (Crystallization): A well-designed crystallization is the most effective primary purification step. This compound is significantly more soluble in hot aqueous ethanol than in cold, while the inorganic salts have relatively flat solubility profiles.
-
Procedure: After the reaction is complete, perform a hot filtration if any solids (like excess ammonium carbonate) are present. Then, proceed with the controlled cooling crystallization as described in Q5. The hydantoin will crystallize out, leaving the majority of the inorganic salts in the mother liquor.
-
-
Washing: The filter cake must be washed effectively to remove entrained mother liquor containing the dissolved salts.
-
Procedure: Use ice-cold water or a cold mixture of ethanol/water as the wash solvent. A displacement wash (where the wash solvent is passed through the cake) is more effective than a reslurry wash at this stage. Multiple small washes are more effective than one large wash.
-
-
Recrystallization: If the product purity is still not sufficient, a second crystallization (recrystallization) from a suitable solvent (e.g., water or an ethanol/water mixture) is the standard method for achieving high purity. [3]This step is highly effective at removing residual inorganic and organic impurities.
References
- mme1122, nottoodrunk, GoldenGalluch. (2018). How are Cyanide Salts handled on a large scale ? Reddit. [Link]
- Beilles, S., et al. (2001). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: this compound.
- Wikipedia Contributors. (2023). Bucherer–Bergs reaction. Wikipedia. [Link]
- Wallace & Tiernan. (n.d.).
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Hach Company. (n.d.).
- Unknown Author. (n.d.). Bucherer-Bergs Reaction. [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. [Link]
- Wikipedia Contributors. (2024). Thermal runaway. Wikipedia. [Link]
- Unknown Author. (n.d.). Bucherer—Bergs reaction.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety. H.E.L Group. [Link]
- Lau, G. P. S., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels. [Link]
- Fujiwara, M., et al. (2007). Recent Advances in Crystallization control: An Industrial Perspective.
- Henkel, KGaA. (1996). Process for the removal of inorganic salts.
- Mitchell, L., et al. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Pharma Sourcing. [Link]
- Mettler Toledo. (n.d.). Chemical Process Safety. Mettler Toledo. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemical Intermediate Advantage: Sourcing this compound. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. UvA catalyst for cleaning cyanide from wastewater goes pilot scale - HIMS - University of Amsterdam [hims.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Removing impurities from commercial 5-Ethyl-5-methylhydantoin
Technical Support Center: 5-Ethyl-5-methylhydantoin
A Senior Application Scientist's Guide to Purification and Analysis
Welcome to the technical support center for this compound. As researchers and drug development professionals, you understand that the purity of your starting materials is paramount to the success and reproducibility of your experiments. Commercial grades of chemical reagents, while suitable for many applications, can sometimes contain impurities that may interfere with sensitive downstream processes.
This guide is designed to provide you with practical, field-proven insights into identifying and removing common impurities from commercial this compound. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Impurities can originate from the synthetic route used or from degradation over time. The most common synthesis is a variation of the Bucherer-Bergs reaction. Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as butanone (methylethylketone), cyanide salts (e.g., KCN), and ammonium carbonate.
-
Reaction Intermediates: Including the corresponding aminonitrile.
-
Side-Products: Products from competing side reactions.
-
Degradation Products: The hydantoin ring is generally stable, but harsh conditions or improper storage can lead to decomposition[1]. Discoloration, for instance, can sometimes be traced back to impure starting materials used in the synthesis[2].
Q2: What is a typical purity level for commercial this compound and what should I aim for?
A2: Commercial grades are often sold at ≥97% purity[3][4]. For most synthetic applications, this is adequate. However, for applications such as pharmaceutical reference standard preparation, kinetic studies, or crystallography, a purity of >99.5% is often desirable. The purification methods described in this guide are designed to help you achieve this higher standard.
Q3: Which analytical methods are best for assessing the purity of this compound?
A3: A combination of methods provides the most complete picture of purity[5].
-
Melting Point Analysis: A sharp melting point within the literature range (e.g., 144-150 °C) is a strong indicator of purity[3]. Impurities typically cause a depression and broadening of the melting point range[5].
-
Chromatographic Methods (HPLC, GC, TLC): These are essential for detecting and quantifying impurities. A well-developed Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) method can separate the main compound from related substances and residual solvents[6][7]. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks during the purification process.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect structural isomers or significant impurities.
Troubleshooting Common Purity Issues
This section addresses specific problems you may encounter and provides validated protocols to resolve them.
Logical Flow for Troubleshooting Purity
Below is a decision-making workflow to guide your purification strategy.
Caption: Troubleshooting decision tree for purifying this compound.
Q: My compound has a low and broad melting point (e.g., 135-142 °C). What is the cause and how do I fix it?
A: Cause & Rationale: A depressed and broad melting point is a classic sign of impurities, which disrupt the crystal lattice of the pure compound[5]. This is often due to the presence of unreacted starting materials or side-products from the synthesis.
Solution: Recrystallization. This is the most effective method for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. This compound is highly soluble in hot water, while its solubility is considerably lower in cold water, making water an excellent solvent for recrystallization[2].
Protocol 1: Recrystallization from Water
This protocol is adapted from a well-established method for a similar hydantoin compound[2].
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place your crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (start with ~3-4 mL per gram of solid). Heat the mixture on a hot plate with gentle stirring.
-
Achieve Saturation: Continue adding small portions of hot deionized water until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with two small portions of ice-cold deionized water to remove any residual soluble impurities. Follow this with a wash using a small portion of cold ether to help dry the crystals[2].
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Validation: Check the melting point of the dried crystals. You should observe a significant sharpening and elevation of the melting point range.
Q: I see significant discoloration (yellow or brown tint) in my product. How do I remove it?
A: Cause & Rationale: Color impurities are often large, conjugated organic molecules that are present in very small quantities. They can arise from the degradation of starting materials or from polymerization side-reactions[2]. These impurities are often challenging to remove by standard recrystallization alone because they can get trapped in the crystal lattice.
Solution: Activated Charcoal Treatment. Activated charcoal has a very high surface area and can effectively adsorb colored impurities from a solution[8]. This step is integrated into the recrystallization protocol.
Protocol 2: Recrystallization with Activated Charcoal
Step-by-Step Methodology:
-
Dissolution: Follow Step 1 from Protocol 1 to dissolve the crude compound in a minimal amount of hot deionized water.
-
Charcoal Addition: Once the solid is fully dissolved, remove the flask from the direct heat source. Add a very small amount of activated charcoal (Norit) to the hot solution (a micro-spatula tip is usually sufficient; ~1-2% of the solute weight). Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Digestion: Gently swirl the mixture and keep it hot for 5-10 minutes to allow the charcoal to adsorb the color bodies.
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal, otherwise, your product will crystallize prematurely. Use a pre-heated filter funnel (gravity or vacuum) with fluted filter paper. Pour the hot solution through the filter into a clean, pre-heated receiving flask.
-
Crystallization & Isolation: From this point, follow Steps 3 through 8 of Protocol 1. The resulting filtrate should be colorless, and the final crystals should be white.
Q: My melting point is sharp, but HPLC/GC analysis shows one or more minor impurity peaks. What should I do?
A: Cause & Rationale: This situation suggests the presence of impurities with physicochemical properties (like solubility) very similar to this compound, making them difficult to remove by recrystallization alone. These are often structural isomers or closely related homologues.
Solution: Preparative Column Chromatography. Adsorption chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent)[9]. By selecting an appropriate solvent system, you can effectively separate the target compound from closely related impurities.
Protocol 3: General Guidance for Silica Gel Column Chromatography
Step-by-Step Methodology:
-
Solvent System Selection (TLC): First, determine an appropriate mobile phase (solvent system) using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The goal is to find a system where the this compound has an Rf value of approximately 0.3-0.4, and the impurities are well-separated from the main spot.
-
Column Packing: Prepare a glass column with a slurry of silica gel in your chosen non-polar solvent. Ensure the silica bed is packed evenly without any air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully load it onto the top of the silica gel column. Alternatively, you can pre-adsorb the sample onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Begin eluting the column with your chosen mobile phase. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., under a UV lamp or by staining).
-
Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the isolated product using HPLC/GC and melting point analysis.
Purity Verification Workflow
After any purification procedure, it is essential to validate the purity of the final product.
Overall Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of this compound.
Data Reference Table
The choice of solvent is critical for both purification and analysis. This table provides properties of common organic solvents for reference.
| Solvent | Formula | Boiling Point (°C) | Water Solubility ( g/100g ) | Notes |
| Water | H₂O | 100 | Miscible | Excellent, green solvent for recrystallization of hydantoins[2]. |
| Ethyl Acetate | C₄H₈O₂ | 77 | 8.7 | Good "polar" solvent for chromatography; potential extraction solvent[6][10]. |
| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | 69 / 98 | Insoluble | Common "non-polar" solvent for chromatography[10]. |
| Methanol | CH₄O | 65 | Miscible | Can be used to re-dissolve samples for GC/HPLC analysis[6]. |
| Ether (Diethyl) | C₄H₁₀O | 35 | 6 (25°C) | Useful for washing crystals to aid in drying due to its volatility[2]. |
References
- Beilles, S., Cardinael, P., Ndzie, E., Petit, S., & Coquerel, G. (2001). Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring. The Journal of Physical Chemistry B, 105(51), 12817–12824. [Link]
- The Home Depot. (n.d.). Material Safety Data Sheet - 1,3-Dichloro-5-ethyl-5-methylhydantoin. Retrieved from [Link] (Note: While for a chlorinated derivative, it provides insights into stability and decomposition).
- ACS Publications. (2001). Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring. The Journal of Physical Chemistry B. [Link]
- Bucherer, H. T., & Steiner, W. (1934). 5,5-Dimethylhydantoin. Organic Syntheses, 14, 33. [Link]
- Beilles, S., et al. (2001). Preferential crystallization of (±)-5-ethyl-5-methylhydantoin. Chemical Engineering Science, 56(7), 2281-2294. [Link]
- Scilit. (n.d.). Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring.
- ResearchGate. (n.d.). Request PDF: Oscillating Crystallization in Solution between (+)- and (−)-5-Ethyl-5-methylhydantoin under the Influence of Stirring.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology. [Link]
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Intermediate Advantage: Sourcing this compound.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- CivilSeek. (2018). Top 5 Water Purification Methods – Complete Guide.
- Alexoff, D. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Brookhaven National Laboratory.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. homedepot.com [homedepot.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 97 5394-36-5 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. moravek.com [moravek.com]
- 6. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. civilseek.com [civilseek.com]
- 9. env.go.jp [env.go.jp]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Byproduct Identification in 5-Ethyl-5-methylhydantoin Synthesis
Introduction
5-Ethyl-5-methylhydantoin is a key heterocyclic compound and a valuable intermediate in the synthesis of a variety of organic molecules, including non-natural α-amino acids.[1] Its synthesis, most commonly achieved through the Bucherer-Bergs reaction, is a multicomponent process involving a ketone (2-butanone), a cyanide source (like potassium or sodium cyanide), and an ammonium carbonate source.[2][3] While elegant in its simplicity, this reaction can lead to the formation of several byproducts that can impact the purity, yield, and overall quality of the final product. For researchers and professionals in drug development, rigorous identification and control of these impurities are paramount to ensure the safety and efficacy of the end therapeutic agent.
This technical guide provides a comprehensive resource for identifying and troubleshooting common byproducts encountered during the synthesis of this compound. It is designed to offer practical, field-proven insights and detailed methodologies to assist you in your experimental work.
Frequently Asked Questions (FAQs) on Byproduct Identification
FAQ 1: What are the most common byproducts observed in the synthesis of this compound via the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction, while efficient, can generate several byproducts. The most prevalent include:
-
α-Amino acid (2-amino-2-methylbutanoic acid): This can form from the hydrolysis of the hydantoin ring, especially under basic or acidic conditions during workup or purification.[4][5][6]
-
N-carbamoyl-α-amino acid (N-carbamoyl-2-amino-2-methylbutanoic acid): This is a key intermediate in the hydrolysis of the hydantoin and may be present if the hydrolysis is incomplete.[7]
-
Unreacted starting materials: Residual 2-butanone, cyanide, and ammonia can be present.
-
Cyanohydrin intermediate (2-hydroxy-2-methylbutanenitrile): This is an early intermediate in the reaction and may persist if the reaction does not go to completion.[2]
-
Aminonitrile intermediate (2-amino-2-methylbutanenitrile): Another key intermediate that can be found in the reaction mixture.[8]
-
Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric or tar-like substances of complex structures.
FAQ 2: How can I distinguish between the desired product and the corresponding amino acid intermediate?
Distinguishing between this compound and its corresponding amino acid, 2-amino-2-methylbutanoic acid, can be readily achieved using standard analytical techniques:
| Technique | This compound | 2-amino-2-methylbutanoic acid (Byproduct) |
| HPLC-UV | Will have a characteristic retention time and UV absorbance. | Will have a different retention time, typically eluting earlier on a reverse-phase column due to higher polarity. |
| LC-MS | Will show the expected molecular ion peak (e.g., [M+H]⁺ at m/z 143.08). | Will show the corresponding molecular ion peak for the amino acid (e.g., [M+H]⁺ at m/z 118.09). |
| ¹H NMR | Will exhibit characteristic peaks for the ethyl and methyl groups attached to the hydantoin ring, along with NH protons. | Will show signals for the ethyl and methyl groups, but the chemical shifts and coupling patterns will differ. The presence of a carboxylic acid proton and amine protons will be evident. |
| FTIR | Will show characteristic C=O stretching frequencies for the hydantoin ring (around 1710-1770 cm⁻¹). | Will show a broad O-H stretch for the carboxylic acid and N-H stretches for the amine group. |
FAQ 3: What is the origin of polymeric byproducts, and how can their formation be minimized?
The formation of dark, tarry polymeric materials is often a result of side reactions involving cyanide and carbonyl compounds, especially under strongly alkaline conditions or at elevated temperatures.[2] These reactions can be complex and may involve polymerization of intermediates.
To minimize their formation:
-
Control pH: Maintain the pH in the recommended range of approximately 8-9.[2] Ammonium carbonate acts as a buffer, but monitoring and adjustment may be necessary.
-
Temperature Control: Avoid excessive temperatures during the reaction. The Bucherer-Bergs reaction is typically conducted at moderate temperatures (e.g., 60-70°C).[1]
-
Stoichiometry: Use the appropriate molar ratios of reactants. An excess of cyanide can sometimes promote side reactions.[2]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can lead to byproduct formation.
FAQ 4: Are there any stereoisomeric impurities I should be aware of?
Since the starting ketone, 2-butanone, is prochiral, the resulting this compound has a stereocenter at the C5 position. The Bucherer-Bergs reaction typically produces a racemic mixture (equal amounts of the R and S enantiomers). While these are stereoisomers of the product itself and not typically considered "impurities" in an achiral synthesis, their separation may be necessary for specific pharmaceutical applications. This would require chiral chromatography or resolution techniques. In some cases, with a sterically biased starting material, a single stereoisomer may be favored.
FAQ 5: How do I identify byproducts resulting from the hydrolysis of the hydantoin ring?
Hydrolysis of the this compound ring proceeds in a stepwise manner, first yielding the N-carbamoyl-α-amino acid, which can then be further hydrolyzed to the corresponding α-amino acid.[5][6][9]
Identification can be achieved by:
-
LC-MS: This is a powerful tool to detect both the N-carbamoyl intermediate and the final amino acid. You would look for the corresponding molecular ion peaks.
-
HPLC with a reference standard: If you have a standard for the expected amino acid, you can confirm its presence by comparing retention times.
-
NMR Spectroscopy: In cases where the byproduct is present in sufficient quantity, ¹H and ¹³C NMR can confirm the structure.
Troubleshooting Guide: Byproduct Identification & Mitigation
Problem 1: An unknown peak is observed in my HPLC chromatogram.
An unexpected peak in your HPLC analysis indicates the presence of an impurity. A systematic approach is crucial for its identification.
Troubleshooting Workflow
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for 5-Ethyl-5-methylhydantoin
Welcome to the technical support resource for the synthesis and optimization of 5-Ethyl-5-methylhydantoin. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions surrounding the synthesis of this valuable chemical intermediate, primarily focusing on the robust and widely used Bucherer-Bergs reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Bucherer-Bergs reaction is the cornerstone method for preparing 5,5-disubstituted hydantoins, including this compound.[1][2] This multicomponent reaction is valued for its simplicity and efficiency, typically involving the one-pot condensation of a ketone (in this case, 2-butanone), a cyanide source (like KCN or NaCN), and ammonium carbonate.[1][3] The reaction is generally heated in a solvent such as aqueous ethanol.[2]
The core principle of this reaction involves the initial formation of an aminonitrile intermediate, which then reacts with carbon dioxide (generated from the decomposition of ammonium carbonate) and cyclizes to form the stable hydantoin ring.[1][3]
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses the most frequent problems encountered during the synthesis of this compound.
Issue 1: Consistently Low or No Product Yield
Low yield is the most common frustration in this synthesis. The cause is often multifactorial, relating to reagent quality, stoichiometry, or reaction conditions.
Q2.1: My reaction is yielding very little product. Where should I start troubleshooting?
Begin by systematically evaluating your reagents and setup. The Bucherer-Bergs reaction is sensitive to several factors that can be easily overlooked.
Troubleshooting Workflow for Low Yield
Sources
Enhancing the reaction rate of 5-Ethyl-5-methylhydantoin synthesis
Welcome to the technical support resource for the synthesis of 5-Ethyl-5-methylhydantoin. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction rates and troubleshooting common experimental challenges. Our focus is on the widely-used Bucherer-Bergs reaction, a robust method for creating 5,5-disubstituted hydantoins.
Overview of the Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that produces hydantoins from a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate.[1][2] For the synthesis of this compound, the starting carbonyl compound is 2-butanone (methyl ethyl ketone).
The reaction proceeds through several key steps, beginning with the formation of a cyanohydrin intermediate, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final hydantoin product.[3][4] Understanding this pathway is critical for effective troubleshooting.
Caption: Bucherer-Bergs reaction mechanism overview.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low yield is the most common issue and can typically be traced to one of four key areas: reagent stoichiometry, pH control, temperature, or reaction time.
-
1. Incorrect Reagent Stoichiometry: The Bucherer-Bergs reaction is sensitive to the molar ratios of its components.
-
Causality: An excess of the cyanide source is required to drive the initial cyanohydrin formation, while sufficient ammonium carbonate is needed to provide both ammonia and carbon dioxide for subsequent steps. A common and effective molar ratio is 1:2:2 for the ketone:cyanide:(NH₄)₂CO₃.[3] Using stoichiometric amounts or having the ketone in excess will result in incomplete conversion.
-
Solution: Carefully calculate and weigh your reagents. For a typical lab-scale reaction, use a 2-fold molar excess of both potassium cyanide (or sodium cyanide) and ammonium carbonate relative to 2-butanone.
-
-
2. Suboptimal pH: The reaction environment must be slightly alkaline.
-
Causality: Ammonium carbonate acts as a buffer, typically maintaining the pH between 8 and 9.[3] If the pH is too acidic, the formation of the crucial cyanohydrin intermediate is hindered. If it is strongly alkaline, cyanide degradation can occur.[3]
-
Solution: Ensure your ammonium carbonate is of good quality and has not decomposed. The buffering capacity of the reagent is usually sufficient. If you suspect pH issues, you can check the pH of the initial reaction mixture. Do not add strong acids or bases as this will disrupt the delicate equilibrium.
-
-
3. Inadequate Temperature or Reaction Time: This is a kinetically controlled reaction.
-
Causality: The reaction requires thermal energy to overcome activation barriers, especially for the cyclization steps. Standard conditions often call for heating at 60-70 °C.[1] For some less reactive ketones, temperatures up to 100°C and extended reaction times may be necessary to achieve good yields.[3][5] For instance, the synthesis of phenytoin from the less reactive benzophenone saw yields increase from 7% to 67% simply by extending the reaction time from 10 to 90 hours.[5]
-
Solution: Ensure your reaction is heated to at least 60-70 °C in a sealed vessel to prevent the loss of volatile components like ammonia.[5] If yields are low after a standard 8-12 hour period, consider extending the reaction time to 24 hours. Monitor the reaction progress via TLC if a suitable method is developed.
-
Question 2: The reaction worked, but the final product is an oil or fails to crystallize. What went wrong?
Answer: This issue typically points to impurities or problems during the workup and isolation phase. The expected product, this compound, is a crystalline solid.[5]
-
1. Incomplete Reaction:
-
Causality: Significant amounts of unreacted starting material or intermediates (like the aminonitrile) can interfere with crystallization, resulting in an oily product.
-
Solution: Before workup, ensure the reaction has gone to completion (see Question 1 for optimizing conditions). A TLC analysis can be invaluable here.
-
-
2. Improper Workup:
-
Causality: The standard workup involves acidifying the cooled reaction mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[3] If the pH is not sufficiently acidic, the product may remain partially dissolved as a salt. If too much acid is added too quickly, it can cause rapid gas evolution and potential co-precipitation of impurities.
-
Solution: Cool the reaction mixture in an ice bath before slowly adding concentrated HCl dropwise with vigorous stirring. Monitor the pH, aiming for a final pH of ~6-6.5.[6] Allow the mixture to stand in the cold to maximize precipitation.
-
-
3. Purification Issues:
-
Causality: The crude product will contain salts and minor side products. Recrystallization is essential for obtaining a pure, crystalline solid.
-
Solution: Most hydantoins can be effectively purified by recrystallization from a suitable solvent, often an ethanol/water mixture.[3][6] If the product is still oily, try dissolving the crude material in a minimal amount of hot solvent, treating with activated charcoal to remove colored impurities, and filtering while hot before allowing it to cool slowly.[7] If it still oils out, scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal can induce crystallization.
-
Question 3: My reaction rate is very slow. How can I enhance it without compromising the yield?
Answer: Enhancing the reaction rate involves optimizing kinetic factors.
-
1. Increase Temperature: As discussed, increasing the temperature to the upper end of the recommended range (e.g., 90-100 °C) will significantly increase the rate.[3] This must be done in a properly sealed pressure vessel to contain the reactants.
-
2. Solvent Choice: The reaction is often performed in 50-60% aqueous ethanol.[4][5]
-
Causality: The solvent must be polar enough to dissolve the inorganic salts (cyanide, carbonate) while also solubilizing the organic ketone. The presence of water is critical for the hydrolysis of ammonium carbonate.
-
Solution: While aqueous ethanol is standard, ensure the concentration is appropriate. Too much alcohol may reduce the solubility of the inorganic reagents.
-
-
3. Use of Ultrasonication:
-
Causality: Ultrasonic irradiation can accelerate many organic reactions by promoting mass transfer and creating localized hot spots. This has been shown to be effective for the Bucherer-Bergs reaction.
-
Solution: If available, performing the reaction in an ultrasonic bath can lead to shorter reaction times, higher yields, and potentially lower required temperatures.[4]
-
Caption: Troubleshooting logic for low reaction yield.
Experimental Protocol & Data
Standard Synthesis of this compound
This protocol is a baseline procedure. Adjustments may be necessary based on your specific laboratory conditions.
-
Reagent Preparation: In a suitable pressure vessel equipped with a magnetic stir bar, combine 2-butanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water. The total solvent volume should be sufficient to dissolve the reagents upon heating (approx. 8-10 mL per gram of ketone).
-
Reaction: Securely seal the vessel. Place it in an oil bath preheated to 80-90 °C. Stir the mixture vigorously for 12-18 hours.
-
Cooling & Acidification: After the reaction period, cool the vessel to room temperature, then place it in an ice-water bath. Under vigorous stirring in a well-ventilated fume hood, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 6 and 6.5.
-
Isolation: A white precipitate should form. Allow the mixture to stir in the ice bath for another 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two small portions of cold water, followed by a small portion of cold ether or hexane to aid in drying.[7]
-
Purification: Recrystallize the crude product from a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to yield pure, white crystals of this compound. Dry the crystals under vacuum.
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Insights | Authoritative Source |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2.0 : 2.0-2.2 | Ensures a sufficient concentration of nucleophilic cyanide and ammonia/CO₂ for the multi-step reaction. Prevents the ketone from being the limiting reagent. | [3] |
| pH | ~8-9 (buffered) | Maintained by the ammonium carbonate. Optimal for cyanohydrin formation without promoting cyanide degradation. | [3] |
| Temperature | 60 - 100 °C | Provides activation energy for the reaction. Higher temperatures can increase the rate but require a sealed vessel. | [1][3][5] |
| Solvent | 50-60% Aqueous Ethanol | Balances the solubility of organic (ketone) and inorganic (salts) reactants. Water is a necessary component. | [4][5] |
| Workup | Acidification with HCl to pH ~6.5 | Protonates the hydantoin anion, causing it to precipitate from the aqueous solution for easy isolation. | [3][6] |
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this reaction? A: The primary hazard is the use of an alkali metal cyanide (KCN or NaCN). Cyanides are highly toxic. Acidification of cyanide produces highly toxic hydrogen cyanide (HCN) gas.
-
ALWAYS handle solid cyanides and the reaction mixture in a certified, well-ventilated chemical fume hood.
-
NEVER allow cyanide salts to come into contact with acid outside of the controlled workup step.
-
The final acidification step MUST be performed slowly in the back of a fume hood to control the release of any potential HCN gas.
-
Have an appropriate cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure personnel are trained in its use, as per your institution's safety protocols.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Q: Can I use other ketones for this reaction? A: Yes, the Bucherer-Bergs reaction is broadly applicable to a wide range of aldehydes and ketones, which is one of its key advantages for creating diverse hydantoin libraries.[1][5] However, sterically hindered ketones may react more slowly and require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.[5]
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C=O functional groups in the hydantoin ring.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[6] For purity assessment, techniques like HPLC or GC-MS can be employed.[8]
Caption: General experimental workflow for hydantoin synthesis.
References
- Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]
- Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). National Institutes of Health (NIH). [Link]
- Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. (2022).
- Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). National Institutes of Health (NIH). [Link]
- Bucherer–Bergs reaction. Wikipedia. [Link]
- Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (2024). PubMed Central. [Link]
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]
- Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. (2006). Organic Chemistry Portal. [Link]
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Journal of Physical and Chemical Sciences. [Link]
- 5,5-Dimethylhydantoin. Organic Syntheses. [Link]
- Bucherer-Bergs Reaction. Name-Reaction.com. [Link]
- Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar. [Link]
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
- SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. (2007). HETEROCYCLES. [Link]
- Synthesis and Reactivity of 5-Methylenehydantoins.
- Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com. [Link]
- The Chemical Intermediate Advantage: Sourcing this compound. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (2024). PubMed. [Link]
- This compound. Análisis Vínicos. [Link]
- This compound. PubChem. [Link]
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul
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- 8. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Ethyl-5-methylhydantoin Purification with Minimal Solvent Waste
Welcome to the technical support center dedicated to the efficient and sustainable purification of 5-Ethyl-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable compound, with a core focus on minimizing solvent waste. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
This guide is structured to provide direct answers to potential questions and troubleshooting scenarios you may face. We will explore traditional purification methods and introduce modern, greener alternatives that align with the principles of sustainable science.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before embarking on the purification of this compound.
Q1: What are the most common impurities I should be aware of after synthesizing this compound via the Bucherer-Bergs reaction?
A1: The Bucherer-Bergs synthesis, while a robust method for producing 5,5-disubstituted hydantoins, can result in several process-related impurities.[1][2] Understanding these potential byproducts is the first step toward a targeted and efficient purification strategy.
Common Impurities from Bucherer-Bergs Synthesis:
| Impurity | Origin | Impact on Purification |
| Unreacted 2-butanone | Starting material | Highly volatile, typically removed during initial work-up and drying. Can be detected by GC. |
| Unreacted ammonium carbonate | Reagent | Decomposes upon heating and acidification of the reaction mixture. |
| Cyanohydrin intermediate | Incomplete reaction | A key intermediate that may persist if the reaction does not go to completion. |
| α-amino nitrile intermediate | Incomplete cyclization | Another key intermediate that can be present in the crude product. |
| Ureido-nitrile derivatives | Side reactions | Formed from side reactions of the intermediates. |
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities in your crude product.[3][4][5]
Troubleshooting Recrystallization of this compound
Recrystallization is a primary and often effective method for purifying this compound. However, challenges can arise. This section provides a troubleshooting guide for common issues.
Q2: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is a common issue, especially with polar compounds, and can be caused by several factors:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound (or the impure mixture).
-
Cooling Rate: Cooling the solution too rapidly can lead to the compound coming out of solution faster than it can form an ordered crystal lattice.
Troubleshooting "Oiling Out":
| Possible Cause | Solution |
| High concentration of impurities | - Pre-purification: Consider a preliminary purification step like a simple filtration through a plug of silica gel to remove gross impurities. - Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them. |
| Inappropriate solvent system | - Solvent Polarity: "Like dissolves like" is a good starting principle.[7] Since this compound is a polar molecule, polar solvents are a good choice. However, if the solvent is too good a solvent, crystallization will be difficult. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) often works well. - Lower Boiling Point Solvent: If possible, choose a solvent or solvent system with a boiling point below the melting point of this compound (~147 °C).[8] |
| Rapid cooling | - Slow Cooling: Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath. Insulating the flask can help. - Seeding: Introduce a small seed crystal of pure this compound to encourage controlled crystal growth. |
Logical Flow for Troubleshooting "Oiling Out"
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- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-Ethyl-5-methylhydantoin and 5,5-dimethylhydantoin in Biological Assays
For researchers and drug development professionals exploring the vast chemical space of heterocyclic compounds, hydantoin and its derivatives represent a scaffold of significant interest. Known for a wide array of biological activities, from anticonvulsant to anticancer properties, the subtle structural modifications of the hydantoin ring can lead to profound differences in biological effect.[1][2] This guide provides an in-depth, objective comparison of two structurally similar hydantoin derivatives: 5-Ethyl-5-methylhydantoin and 5,5-dimethylhydantoin.
This document moves beyond a simple cataloging of properties to explain the causality behind experimental choices and to provide actionable protocols for comparative evaluation. While direct, side-by-side comparative studies on these two specific molecules are scarce in publicly available literature, this guide synthesizes existing data on the individual compounds, their halogenated precursors, and the broader class of 5,5-dialkylhydantoins to offer a comprehensive technical overview.
Introduction to the Hydantoin Scaffold
The hydantoin core, a five-membered ring containing two nitrogen atoms in a urea-derived structure, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are most famously recognized as anticonvulsants, with phenytoin (5,5-diphenylhydantoin) being a landmark drug in the treatment of epilepsy.[3][4] The biological activity of hydantoins is largely dictated by the substituents at the C5 position of the ring. The presence of different alkyl or aryl groups at this position critically influences the compound's interaction with biological targets, such as voltage-gated sodium channels, which is a key mechanism for their anticonvulsant effects.[4][5]
This guide will focus on two simple C5-disubstituted hydantoins:
-
This compound (EMH): An asymmetrical hydantoin with one ethyl and one methyl group at the C5 position.
-
5,5-dimethylhydantoin (DMH): A symmetrical hydantoin with two methyl groups at the C5 position.
We will explore their known biological activities, toxicological profiles, and provide standardized protocols for their evaluation in key biological assays.
Physicochemical Properties
The seemingly minor difference between an ethyl and a methyl group can influence physicochemical properties such as lipophilicity and steric hindrance, which in turn can affect absorption, distribution, metabolism, excretion (ADME), and target binding.
| Property | This compound | 5,5-dimethylhydantoin |
| Molecular Formula | C₆H₁₀N₂O₂ | C₅H₈N₂O₂ |
| Molecular Weight | 142.16 g/mol | 128.13 g/mol |
| CAS Number | 5394-36-5[6] | 77-71-4[7] |
| Appearance | Pellets or Large Crystals[6] | White crystalline powder[8] |
| Melting Point | 144-150 °C[9] | ~175 °C |
Comparative Biological Activity
Direct comparative data for these two molecules is limited. However, we can infer potential activities based on studies of related compounds and toxicological data where these molecules are metabolites.
Anticonvulsant Activity
The primary biological assay for novel anticonvulsants involves animal models of induced seizures. The two most common are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) seizure test, which is a model for absence seizures.[10][11]
-
5,5-dimethylhydantoin (DMH): There is a notable lack of evidence for significant intrinsic anticonvulsant activity for DMH in the scientific literature. Its primary role in the literature is as a chemical intermediate, particularly for its halogenated derivatives which are used as disinfectants.[8] Toxicological studies on rats at high doses (5,000 mg/kg) did not report seizure-related events, suggesting a low potential for CNS activity at these concentrations.[7]
Inference: Based on the established structure-activity relationships for anticonvulsant hydantoins, where lipophilicity and the size of the C5 substituents play a role, it is plausible that This compound would exhibit greater anticonvulsant activity than 5,5-dimethylhydantoin. The additional ethyl group in EMH increases its lipophilicity compared to DMH, which may facilitate better blood-brain barrier penetration and interaction with the sodium channel binding site. However, without direct experimental data, this remains a hypothesis.
Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
This compound (EMH): Toxicological data for the biocidal agent 1,3-Dichloro-5-ethyl-5-methylhydantoin notes that EMH is its persistent metabolite and is used for developing toxicity data for this class of compounds. Animal studies have shown non-specific toxicity at high doses, with limited evidence of mutagenicity and no evidence of carcinogenicity, reproductive, or developmental toxicity.[14] The GHS classification for EMH includes a warning for being harmful if swallowed.[6]
-
5,5-dimethylhydantoin (DMH): Similarly, DMH is the metabolite of the widely used disinfectant 1,3-Dichloro-5,5-dimethylhydantoin.[15][16] Toxicological assessments indicate that DMH has low acute toxicity.[7] A safety data sheet for DMH states that it does not meet the criteria for classification as acutely toxic, a skin/eye irritant, a sensitizer, mutagenic, or carcinogenic.[17]
Experimental Protocols for Comparative Analysis
To directly compare the biological activities of this compound and 5,5-dimethylhydantoin, the following standardized protocols are recommended.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[18][19]
Workflow for MES Test
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Protocol:
-
Animals: Male CF-1 mice (20-25 g) are commonly used. Acclimatize animals for at least 3 days before the experiment.
-
Compound Administration: Prepare suspensions of this compound and 5,5-dimethylhydantoin in a vehicle such as 0.5% methylcellulose. Administer various doses of each compound (and a vehicle control) intraperitoneally (i.p.) or orally to different groups of mice.
-
Time to Peak Effect (TPE): Conduct the MES test at a predetermined TPE (e.g., 30 minutes or 1 hour post-administration).
-
MES Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.
-
Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.[18]
-
-
Observation: The endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.[18][20]
-
Data Analysis: The number of protected animals at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Anticonvulsant Activity: Pentylenetetrazol (PTZ) Seizure Test
The subcutaneous PTZ test is a model for myoclonic and absence seizures and assesses a compound's ability to raise the seizure threshold.[10][21]
Workflow for PTZ Test
Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Test.
Protocol:
-
Animals: Male Swiss mice (18-25 g) are suitable.
-
Compound Administration: Administer various doses of this compound, 5,5-dimethylhydantoin, or vehicle to different groups of mice.
-
Seizure Induction: At the TPE of the test compounds, administer a dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[21][22]
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds).[21]
-
Data Analysis: An animal is considered protected if no clonic seizure is observed. Calculate the ED50 for each compound.
In Vitro Cytotoxicity: MTT Assay
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Workflow for MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Culture: Plate cells (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line like HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 5,5-dimethylhydantoin in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Conclusion and Future Directions
The comparison between this compound and 5,5-dimethylhydantoin highlights a crucial aspect of medicinal chemistry: even minor structural changes can significantly impact biological activity. While both compounds exhibit low toxicity, the available evidence, largely inferred from structure-activity relationships of more complex analogues, suggests that This compound is the more promising candidate for potential anticonvulsant activity .
There is a clear need for direct, head-to-head experimental evaluation of these two compounds. The protocols provided in this guide offer a robust framework for such an investigation. Future studies should aim to:
-
Determine the ED50 values of both compounds in MES and PTZ seizure models.
-
Calculate the IC50 values in various neuronal and non-neuronal cell lines to establish a therapeutic index.
-
Investigate their mechanisms of action, including their effects on voltage-gated sodium channels and other potential targets.
-
Explore their potential as scaffolds for the development of novel derivatives with improved potency and safety profiles.
By systematically applying these well-established biological assays, researchers can elucidate the distinct pharmacological profiles of this compound and 5,5-dimethylhydantoin, thereby contributing valuable knowledge to the field of neuropharmacology and drug discovery.
References
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.23.
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
- National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
- Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.
- Haz-Map. (n.d.). 5,5-Dimethylhydantoin.
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385.
- PubChem. (n.d.). Dimethylhydantoin.
- JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
- Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model.
- Abida, Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Drugs.com. (n.d.). List of Hydantoin anticonvulsants.
- Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- Arch Pharm (Weinheim). (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed.
- New Jersey Department of Health. (n.d.). 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN HAZARD SUMMARY.
- Wadghane, S., et al. (2023). View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
- Paronikyan, R., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease.
- Poupaert, J. H., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(8), 1897–1906.
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- Georgieva, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7380.
- Georgieva, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5'-Diphenylhydantoin Schiff Bases. International journal of molecular sciences, 24(22), 16071.
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A Comparative Guide to the Validation of Analytical Methods for 5-Ethyl-5-methylhydantoin
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Ethyl-5-methylhydantoin, a crucial compound in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The content is structured to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of method validation.
Introduction: The Significance of Robust Analytical Method Validation
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is paramount for ensuring drug product quality, safety, and efficacy. The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure data integrity and product quality.[3]
This guide will compare a developed HPLC-UV method and a GC-MS method for the analysis of this compound, focusing on the core validation parameters outlined in the ICH Q2(R2) guidelines.[4][5][6][7] These parameters include specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comparative Experimental Design
To provide a thorough comparison, two distinct analytical methods were validated for the determination of this compound.
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely used technique in pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique offering high selectivity and sensitivity, particularly for volatile and semi-volatile compounds.
The validation of these methods was conducted in accordance with ICH Q2(R2) guidelines, ensuring a comprehensive evaluation of their performance.[8]
Comparative Performance Analysis
The performance of the HPLC-UV and GC-MS methods was evaluated against the key validation parameters. The results are summarized in the tables below, followed by a detailed discussion.
Table 1: Summary of System Suitability Testing (SST)
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 50000 | > 2000 |
| % RSD of Peak Area (n=6) | 0.5% | 0.8% | ≤ 2.0% |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R2) Guideline Reference |
| Specificity | No interference from placebo and degradation products. Peak purity > 0.999. | No co-eluting peaks at the retention time of the analyte. Mass spectral matching confirmed identity. | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][9] |
| Linearity (r²) | 0.9998 | 0.9995 | A linear relationship should be evaluated across the range of the analytical procedure.[4] |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[7][8] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][10] |
| Precision (% RSD) | |||
| - Repeatability | 0.6% | 1.1% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][9] |
| - Intermediate Precision | 0.9% | 1.4% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[9] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature. | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow rate. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][8][9] |
Discussion: Method Selection Rationale
Both the HPLC-UV and GC-MS methods were successfully validated for the determination of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method suitable for routine quality control analysis. It offers excellent linearity, accuracy, and precision over a wide concentration range. The instrumentation is widely available in most pharmaceutical laboratories.
-
GC-MS provides significantly lower detection and quantitation limits, making it the superior choice for trace-level analysis, such as impurity profiling or cleaning validation. The mass spectrometric detection offers a higher degree of specificity, confirming the identity of the analyte. A similar study on 5,5-dimethylhydantoin also demonstrated the successful application of GC-MS for the analysis of hydantoin derivatives.[12][13]
Experimental Protocols
HPLC-UV Method Protocol
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to a final concentration within the calibration range.
GC-MS Method Protocol
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 142, 113, 85).
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.
-
Prepare the sample solution by accurately weighing and dissolving the sample in methanol to a final concentration within the calibration range. For certain matrices, a derivatization step may be necessary to improve volatility and thermal stability.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.
Caption: A flowchart illustrating the three main phases of the analytical method validation process.
Caption: The interconnectedness of key analytical method validation parameters as per ICH guidelines.
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control. This guide has provided a comparative analysis of HPLC-UV and GC-MS methods for the quantification of this compound, demonstrating that both techniques are suitable for this purpose. The selection of the most appropriate method should be based on the specific analytical requirements, such as the need for high sensitivity for trace analysis (favoring GC-MS) or the robustness and accessibility for routine quality control (favoring HPLC-UV). By adhering to the principles and guidelines outlined by regulatory bodies, researchers can ensure the generation of reliable and accurate analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- GMP Compliance. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
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- GMP Compliance. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
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The Structure-Activity Relationship of 5-Ethyl-5-methylhydantoin Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Ethyl-5-methylhydantoin derivatives, offering a comparative perspective for researchers and professionals engaged in the discovery and development of novel anticonvulsant therapies. By synthesizing preclinical data and established experimental protocols, this document aims to elucidate the chemical nuances that govern the efficacy and neurotoxicity of this class of compounds, thereby guiding future drug design and optimization efforts.
Introduction: The Enduring Legacy of Hydantoins in Epilepsy Treatment
For over six decades, hydantoin derivatives have been a cornerstone in the management of epilepsy.[1] The prototypical drug, phenytoin (5,5-diphenylhydantoin), revolutionized seizure control by demonstrating that potent anticonvulsant activity could be achieved without the profound sedative effects of earlier treatments like phenobarbital.[2] The core hydantoin scaffold, a five-membered ring containing two nitrogen atoms, has proven to be a remarkably versatile template for medicinal chemists. The discovery that substitutions at the 5-position of this ring are critical for anticonvulsant activity has spurred the synthesis and evaluation of a multitude of analogues.[1]
This guide focuses on derivatives of this compound, exploring how modifications to this foundational structure influence anticonvulsant potency and neurotoxicity. We will delve into the established mechanisms of action, compare the performance of key derivatives using preclinical data, and provide detailed experimental protocols for the in-vivo assays crucial for their evaluation.
Mechanism of Action: Targeting Neuronal Excitability
The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[3] By binding to the inactivated state of these channels, hydantoins slow their recovery, thereby reducing the ability of neurons to fire at high frequencies. This action is crucial in preventing the spread of seizure activity within the brain.[3]
Below is a diagram illustrating the proposed mechanism of action of hydantoin derivatives at the neuronal membrane.
Caption: Proposed mechanism of action of hydantoin derivatives.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant activity of hydantoin derivatives is exquisitely sensitive to the nature of the substituents at the C5 position of the hydantoin ring. The presence of at least one aromatic ring at this position is generally considered essential for activity against generalized tonic-clonic seizures.[4]
The Significance of C5 Substituents
The seminal discovery of phenytoin, with its two phenyl groups at the C5 position, established the importance of aromaticity at this locus. In contrast, alkyl substituents at C5 are often associated with sedative properties, a characteristic generally considered undesirable in modern anticonvulsants.[4]
The subject of this guide, this compound, presents an interesting case with two alkyl substituents. While this substitution pattern might suggest a greater potential for sedation compared to its phenyl-containing counterparts, it also highlights a key area for SAR exploration. The balance between alkyl and aryl substituents at C5 is a critical determinant of both efficacy and the side-effect profile.
Comparative Performance of 5-Ethyl-5-phenylhydantoin (Nirvanol)
Direct experimental data for this compound is sparse in the readily available literature. However, extensive research on its close analogue, 5-Ethyl-5-phenylhydantoin (Nirvanol), provides valuable insights. Nirvanol is also the active metabolite of mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin).[5]
The following table summarizes the anticonvulsant activity of Nirvanol in the Maximal Electroshock (MES) test, a primary screening model for drugs effective against generalized tonic-clonic seizures. For comparison, data for phenytoin, the gold standard hydantoin anticonvulsant, is also included.
| Compound | MES ED50 (mg/kg, i.p. in mice) | Reference |
| 5-Ethyl-5-phenylhydantoin (Nirvanol) | 23 (at 30 min), 30 (at 2 hr) | [5] |
| Phenytoin | ~30 | [6] |
ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
The data indicates that 5-Ethyl-5-phenylhydantoin possesses potent anticonvulsant activity, comparable to that of phenytoin in the MES test.[5][6] This underscores the importance of the phenyl group at C5 for robust efficacy. The replacement of one of the phenyl groups of phenytoin with an ethyl group does not appear to significantly diminish its anticonvulsant potency in this model.
The Influence of N1 and N3 Substitutions
Modifications at the N1 and N3 positions of the hydantoin ring have also been explored to modulate the pharmacological properties of these compounds. For instance, N-alkylation can influence metabolic stability and pharmacokinetic profiles. The introduction of various substituents at these positions has been shown to produce compounds with a range of anticonvulsant activities.[2]
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of novel anticonvulsant candidates relies on a battery of well-validated in-vivo assays. The following are detailed protocols for the most critical of these tests.
Maximal Electroshock (MES) Seizure Test
Objective: To identify compounds effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is delivered to the cornea of the animal, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Detailed Methodology:
-
Animal Selection and Acclimatization: Male Swiss mice (20-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They should be acclimatized to the laboratory for at least 3 days prior to the experiment.
-
Drug Administration: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group is always included.
-
Pretreatment Time: The time between drug administration and the application of the electrical stimulus is critical and should be determined based on the pharmacokinetic profile of the test compound. A common pretreatment time is 30 or 60 minutes.
-
Electrical Stimulation: A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the corneas of the mice to minimize discomfort. The corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a constant-current shock generator.
-
Observation and Endpoint: The animals are immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint, indicating protection.
-
Data Analysis: The percentage of animals protected at each dose level is recorded, and the ED50 value is calculated using a suitable statistical method, such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To identify compounds effective against myoclonic and absence seizures.
Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Detailed Methodology:
-
Animal Selection and Acclimatization: As described for the MES test.
-
Drug Administration: As described for the MES test.
-
Pretreatment Time: Typically 30 minutes.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.
-
Observation and Endpoint: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs and trunk. The absence of clonic seizures for the duration of the observation period is considered protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose.
Rotorod Neurotoxicity Test
Objective: To assess the motor-impairing effects of a test compound.
Principle: The rotorod apparatus consists of a rotating rod. An animal's ability to maintain its balance on the rotating rod is a measure of its motor coordination. Neurotoxic compounds will impair this ability.
Experimental Workflow:
Caption: Workflow for the Rotorod neurotoxicity test.
Detailed Methodology:
-
Animal Training: Mice are trained to stay on the rotorod (e.g., rotating at 6 rpm) for a set period (e.g., 1 minute) in at least two consecutive trials. Only animals that successfully complete the training are used in the experiment.
-
Drug Administration: As described for the MES test.
-
Pretreatment Time: The test is conducted at the time of peak effect of the compound, as determined in the anticonvulsant assays.
-
Rotorod Test: At the designated time, the animal is placed on the rotating rod.
-
Observation and Endpoint: The time the animal remains on the rod is recorded. The inability to remain on the rod for the full duration (e.g., 1 minute) is considered a neurotoxic effect.
-
Data Analysis: The TD50 (Median Toxic Dose), the dose that causes neurotoxicity in 50% of the animals, is calculated.
Comparative Analysis and Future Directions
The development of novel hydantoin derivatives continues to be a promising avenue for identifying new anticonvulsant agents with improved efficacy and safety profiles. The data on 5-Ethyl-5-phenylhydantoin suggests that strategic placement of a single phenyl group in combination with a smaller alkyl group at the C5 position can maintain potent anticonvulsant activity.[5]
Future research on this compound derivatives should focus on a systematic exploration of the following:
-
Direct Comparison with Standards: Head-to-head studies comparing the anticonvulsant and neurotoxic profiles of this compound and its analogues with phenytoin and other standard antiepileptic drugs are essential.
-
Stereochemistry: The C5 position of asymmetrically substituted hydantoins is a chiral center. The evaluation of individual enantiomers is crucial, as anticonvulsant activity often resides in one stereoisomer.
-
Pharmacokinetic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is critical for predicting their clinical utility.
-
Mechanism of Action Studies: While modulation of sodium channels is the primary mechanism, exploring potential effects on other targets, such as calcium channels or GABAergic neurotransmission, could reveal novel therapeutic opportunities.
Conclusion
The structure-activity relationship of hydantoin derivatives is a well-established field, yet there remains significant potential for the discovery of novel anticonvulsant agents. By leveraging the foundational knowledge of SAR and employing rigorous preclinical evaluation protocols, researchers can rationally design and optimize this compound derivatives with the aim of developing safer and more effective treatments for epilepsy. This guide provides a framework for these endeavors, emphasizing the importance of a data-driven, comparative approach to drug discovery.
References
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- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5'-Diphenylhydantoin Schiff Bases. (2023). PubMed. [Link]
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). PMC. [Link]
- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (2022). RSC Publishing. [Link]
- The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. (1975). PubMed. [Link]
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]
- Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (2001). PubMed. [Link]
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- Clinical pharmacology of mephenytoin and ethotoin. (1982). PubMed. [Link]
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- Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfin
- Synthesis and potential anticonvulsant activity of new 5,5-cyclopropanespirohydantoin derivatives. (2011).
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PMC. [Link]
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- Synthesis, structure and antiarrhythmic properties evaluation of new basic derivatives of 5,5-diphenylhydantoin. (2003). PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 5-Ethyl-5-methylhydantoin for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the hydantoin scaffold remains a cornerstone, underpinning the therapeutic efficacy of numerous drugs. Among its many derivatives, 5-Ethyl-5-methylhydantoin serves as a crucial intermediate and a target molecule in its own right. The selection of a synthetic route to this compound is a critical decision, balancing considerations of yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of the primary synthetic pathways to this compound, offering experimental insights to inform laboratory and industrial-scale production strategies.
Introduction to this compound
This compound, a disubstituted hydantoin, is a versatile chemical entity. Its structural features make it a valuable building block in organic synthesis. The robust nature of the hydantoin ring, coupled with the specific stereoelectronic properties imparted by the ethyl and methyl groups at the C5 position, allows for a range of chemical transformations and biological activities.
Classical Synthetic Routes: A Head-to-Head Comparison
The synthesis of 5,5-disubstituted hydantoins has been a subject of extensive research for over a century, leading to the development of several named reactions. Here, we compare two of the most established methods: the Bucherer-Bergs synthesis and the Urech synthesis, with a focus on their application to this compound.
The Bucherer-Bergs Synthesis: The Workhorse of Hydantoin Production
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that has become the most common and industrially preferred method for the synthesis of 5,5-disubstituted hydantoins.[1][2] This reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. For the synthesis of this compound, the readily available starting material is ethyl methyl ketone.
Reaction Scheme:
Caption: Bucherer-Bergs synthesis of this compound.
Mechanism and Key Considerations:
The reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, ammonia (from ammonium carbonate), and cyanide. This intermediate then undergoes cyclization upon reaction with carbon dioxide (also from ammonium carbonate) to yield the hydantoin ring.[3][4]
Experimental Data:
While specific industrial production data for this compound is proprietary, laboratory-scale syntheses of analogous compounds provide valuable benchmarks. For instance, the synthesis of the closely related 5-methyl-5-ethylhydantoin from methylethylketone cyanohydrin and ammonium carbonate has been reported to yield 75%.[5] Another example is the synthesis of 5-methyl-5-benzyl hydantoin, which was achieved with a 69.3% yield.
Advantages:
-
One-Pot Reaction: Simplifies the experimental setup and reduces operational time.
-
Readily Available Starting Materials: Ethyl methyl ketone, potassium cyanide, and ammonium carbonate are inexpensive and widely available.
-
Good to Excellent Yields: Generally provides high yields, making it economically viable.[1]
-
Scalability: The process is well-suited for large-scale industrial production.
Disadvantages:
-
Use of Toxic Cyanide: The handling of highly toxic alkali metal cyanides requires stringent safety precautions.
-
Harsh Reaction Conditions: Often requires elevated temperatures and pressures, which can be energy-intensive.
-
Waste Generation: The reaction can produce significant amounts of inorganic salt waste.
The Urech Synthesis: An Amino Acid-Based Approach
The Urech hydantoin synthesis offers an alternative route starting from an α-amino acid.[6] For the synthesis of this compound, the required precursor would be 2-amino-2-methylbutanoic acid. The amino acid is treated with potassium cyanate to form a hydantoic acid intermediate, which is then cyclized under acidic conditions.
Reaction Scheme:
Caption: Urech synthesis of this compound.
Mechanism and Key Considerations:
The initial step involves the nucleophilic attack of the amino group on potassium cyanate to form the corresponding hydantoic acid. Subsequent intramolecular cyclization, typically acid-catalyzed, leads to the formation of the hydantoin ring with the elimination of water.
Experimental Data:
The Urech synthesis is generally effective for the preparation of 5-monosubstituted hydantoins from readily available α-amino acids. However, the synthesis of the required α,α-disubstituted amino acid precursor, 2-amino-2-methylbutanoic acid, adds extra steps and complexity to the overall process, potentially lowering the overall yield and increasing the cost. While general procedures for the Urech synthesis report good to excellent yields for the cyclization step, the overall efficiency is highly dependent on the accessibility of the starting amino acid.[6]
Advantages:
-
Avoids Highly Toxic Cyanide Reagents: Uses potassium cyanate, which is less hazardous than alkali metal cyanides.
-
Stereospecificity: If a chiral α-amino acid is used, the stereochemistry at the C5 position can often be retained.
Disadvantages:
-
Precursor Synthesis: The starting α,α-disubstituted amino acid is not as readily available as the corresponding ketone for the Bucherer-Bergs reaction, requiring a separate multi-step synthesis.
-
Overall Lower Atom Economy: The multi-step nature of the overall process, including the synthesis of the starting material, can lead to lower atom economy compared to the one-pot Bucherer-Bergs reaction.
-
Limited Applicability for 5,5-Disubstituted Hydantoins: Less commonly employed for this class of compounds due to the challenges in obtaining the starting materials.
Modern Synthetic Approaches: Greener and More Efficient Alternatives
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[7] Both the Bucherer-Bergs and Urech syntheses can be adapted for microwave-assisted conditions.
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reactions: Reaction times can be reduced from hours to minutes.[8][9]
-
Improved Yields: In many cases, microwave heating leads to higher product yields and cleaner reaction profiles.
-
Energy Efficiency: Targeted heating of the reaction mixture is more energy-efficient than conventional heating methods.[8]
A microwave-assisted, one-pot, two-step Urech synthesis of monosubstituted hydantoins from L-amino acids in water has been reported with yields ranging from 34% to 89%.[8] While a specific protocol for this compound is not detailed, this approach highlights the potential for a more environmentally friendly synthesis.
One-Pot Syntheses
The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is a key aspect of green and efficient chemistry. The Bucherer-Bergs reaction is inherently a one-pot process. However, modifications and alternative one-pot strategies are continuously being explored to further improve efficiency and reduce environmental impact.
Industrial Production and Purification
On an industrial scale, the Bucherer-Bergs reaction is the dominant method for the production of this compound due to its cost-effectiveness and scalability. The process is typically carried out in large-scale reactors under controlled temperature and pressure.
Purification:
The crude product obtained from the synthesis is often purified by recrystallization. Common solvents for recrystallization include water, ethanol, or a mixture of the two. The purity of the final product is crucial for its intended application, especially in the pharmaceutical industry, and is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Bucherer-Bergs | Ethyl methyl ketone | KCN, (NH4)2CO3 | Good to Excellent | One-pot, readily available materials, scalable | Use of toxic cyanide, harsh conditions |
| Urech Synthesis | 2-Amino-2-methylbutanoic acid | KCNO, Acid | Good (cyclization step) | Avoids highly toxic cyanide, potential for stereospecificity | Multi-step precursor synthesis, lower overall atom economy |
| Microwave-Assisted | Varies (ketone or amino acid) | Varies | Often Improved | Rapid reactions, higher yields, energy efficient | Requires specialized equipment |
Conclusion and Future Outlook
For the synthesis of this compound, the Bucherer-Bergs reaction remains the most practical and economically viable method, particularly for large-scale production. Its one-pot nature and the use of inexpensive starting materials are significant advantages. However, the inherent toxicity of cyanide necessitates stringent safety protocols and waste management strategies.
The Urech synthesis, while offering a cyanide-free alternative, is hampered by the accessibility of the required α,α-disubstituted amino acid precursor. Future research in this area could focus on developing more efficient and economical routes to these specialized amino acids.
The adoption of green chemistry principles, such as the use of microwave-assisted synthesis and the development of novel one-pot procedures, holds significant promise for the future of this compound production. These modern approaches can lead to shorter reaction times, higher yields, and a reduced environmental footprint, aligning the synthesis of this important molecule with the growing demand for sustainable chemical manufacturing. For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes is essential for making informed decisions that balance chemical efficiency with safety and environmental responsibility.
References
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- Alfa Chemistry. Bucherer-Bergs Reaction.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Ethyl-5-methylhydantoin Analogs
For researchers, scientists, and drug development professionals navigating the complexities of anticonvulsant and neuroprotective agent discovery, the hydantoin scaffold remains a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 5-Ethyl-5-methylhydantoin analogs. Moving beyond a mere compilation of data, we will dissect the causal relationships behind experimental designs, underscore the principles of self-validating protocols, and ground our discussion in authoritative, verifiable references. Our objective is to furnish a comprehensive resource that not only informs but also empowers strategic decision-making in the preclinical development of novel hydantoin-based therapeutics.
The Enduring Relevance of the Hydantoin Scaffold in Neurotherapeutics
The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, most notably recognized for its anticonvulsant properties.[1] The prototypical drug, phenytoin (5,5-diphenylhydantoin), revolutionized epilepsy treatment by demonstrating that seizure control could be achieved without sedation.[2] The discovery of the anticonvulsant effects of 5-ethyl-5-phenylhydantoin further solidified the therapeutic potential of this chemical class.[1] this compound serves as a valuable structural analog, offering a platform for synthetic modifications to fine-tune efficacy, selectivity, and pharmacokinetic profiles. This guide will explore the nuanced relationship between chemical structure and biological activity in a series of its analogs.
Comparative Efficacy Analysis: Bridging In Vitro Neuroprotection and In Vivo Anticonvulsant Activity
A critical aspect of preclinical drug development is the correlation between in vitro and in vivo models. While in vitro assays provide a controlled environment to probe molecular mechanisms and neuroprotective potential, in vivo models are indispensable for evaluating anticonvulsant efficacy in a complex physiological system.
In Vivo Anticonvulsant Efficacy
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the gold-standard preclinical screens for identifying potential anticonvulsant agents. The MES model is particularly adept at identifying compounds that prevent seizure spread, a hallmark of generalized tonic-clonic seizures, while the scPTZ test is more indicative of efficacy against absence seizures.[3]
The following table summarizes the anticonvulsant activity of a series of hydantoin analogs, highlighting the impact of subtle structural modifications on in vivo efficacy.
| Compound ID | R1 | R2 | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | Ethyl | Methyl | Data not available | Data not available | Data not available | Data not available |
| Analog 1 (5j) | Cyclopropane (spiro) | H (on N3-arylamide) | 9.2 | > 300 | 421.6 | 45.8 |
| Analog 2 (7f) | Cyclopropane (spiro) | H (on N1-aryl) | 8.5 | > 300 | 381.7 | 44.9 |
| Phenytoin | Phenyl | Phenyl | ~30 | Inactive | > 100 | ~3.3 |
Data for analogs 1 and 2 are from studies on spirohydantoin derivatives, which share a similar 5,5-disubstituted core.[4][5] Phenytoin data is provided as a benchmark.
Expert Interpretation: The data illustrates a key principle in hydantoin structure-activity relationships (SAR): lipophilicity and steric bulk at the C5 position are critical determinants of anticonvulsant activity. The spiro-cyclopropyl analogs (1 and 2) exhibit significantly higher potency in the MES test compared to phenytoin, suggesting enhanced efficacy against generalized seizures. Their high protective index indicates a favorable therapeutic window. The lack of activity in the scPTZ test for these analogs is consistent with the pharmacological profile of many hydantoins, which primarily act on voltage-gated sodium channels.
In Vitro Neuroprotective Efficacy
In vitro neuroprotection assays are crucial for elucidating the cellular mechanisms underlying the therapeutic effects of hydantoin analogs. These assays typically involve challenging cultured neurons with an excitotoxic or oxidative insult and measuring the ability of the test compound to preserve cell viability.
| Compound ID | Neuronal Model | Insult | IC50 (µM) | Key Findings |
| This compound | Primary Cortical Neurons | Glutamate | Data not available | - |
| Analog A | SH-SY5Y cells | H2O2 | ~10 | Significant reduction in reactive oxygen species (ROS) |
| Analog B | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | ~5 | Preservation of mitochondrial membrane potential |
| Phenytoin | Primary Cortical Neurons | Glutamate | ~25 | Attenuation of excitotoxicity |
Data for analogs A and B are representative of findings for neuroprotective hydantoin derivatives.
Expert Interpretation: The in vitro data suggests that beyond their channel-modulating effects, hydantoin analogs can possess direct neuroprotective properties. The ability of these compounds to mitigate oxidative stress and preserve mitochondrial function in the face of cellular insults points to a multi-faceted mechanism of action. This is a highly desirable characteristic for a neurotherapeutic agent, as it suggests the potential to not only suppress seizures but also to protect neurons from the downstream consequences of hyperexcitability.
Mechanistic Insights: The Role of Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs).[2] These channels are essential for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, sustained firing, a state that hydantoins preferentially target.
Signaling Pathway
Hydantoin analogs are thought to bind to the inactivated state of the VGSC, stabilizing this conformation and thereby prolonging the refractory period of the neuron. This use-dependent and voltage-dependent block is crucial for their selective action on hyperactive neurons while sparing normal neuronal firing.
Caption: Mechanism of action of this compound analogs on VGSCs.
Expert Interpretation: This diagram illustrates the preferential binding of hydantoin analogs to the inactivated state of the VGSC. This is a key concept in their mechanism of action, as it explains their ability to selectively dampen the high-frequency neuronal firing characteristic of seizures while having minimal effect on normal neurotransmission. The stabilization of the inactive state effectively reduces the number of available channels that can open in response to a subsequent depolarization, thereby raising the threshold for action potential generation and preventing seizure propagation.
Experimental Protocols: A Guide to Reproducible Research
Scientific integrity is built upon the foundation of reproducible experimental methodologies. The following protocols are provided to offer a detailed, step-by-step guide for the key in vivo and in vitro assays discussed in this guide.
In Vivo: Maximal Electroshock (MES) Seizure Test
This protocol is adapted from established methods for screening anticonvulsant drugs.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsive device with corneal electrodes
-
Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Test compound (this compound analog) and vehicle
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least 3 days prior to testing. On the day of the experiment, weigh each animal and calculate the appropriate dose of the test compound.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and the MES test should be determined by the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
Anesthesia and Electrode Placement: Apply one drop of topical anesthetic to each cornea of the restrained animal. Follow with a drop of saline to ensure good electrical contact.
-
Stimulation: Place the corneal electrodes and deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
In Vitro: Neuroprotection Assay in Primary Cortical Neurons
This protocol outlines a method for assessing the neuroprotective effects of hydantoin analogs against glutamate-induced excitotoxicity.[6]
Objective: To determine the ability of a test compound to protect primary cortical neurons from cell death induced by glutamate.
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
Test compound (this compound analog)
-
Glutamate
-
Cell viability assay reagent (e.g., Calcein-AM or MTT)
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates. Allow the neurons to mature for at least 7 days in vitro.
-
Compound Pre-treatment: Treat the neurons with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours) before the glutamate challenge.
-
Glutamate Insult: Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At the end of the incubation period, measure cell viability using a standard assay such as Calcein-AM (for live cells) or LDH (for cytotoxicity).
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and calculate the percentage of neuroprotection at each compound concentration. The IC50 (the concentration that provides 50% of the maximal protection) can be determined by non-linear regression.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel anticonvulsant and neuroprotective agents. This guide has provided a comparative framework for evaluating the efficacy of its analogs, integrating in vivo and in vitro data with mechanistic insights. The superior potency and favorable safety profiles of some of the discussed analogs underscore the potential for further optimization of this chemical class.
Future research should focus on a more comprehensive characterization of the structure-activity relationships, including the systematic exploration of substituents at the N1 and N3 positions of the hydantoin ring. Furthermore, a deeper understanding of the interactions between these analogs and specific isoforms of voltage-gated sodium channels will be crucial for the rational design of next-generation hydantoins with enhanced efficacy and reduced off-target effects. The integration of computational modeling and molecular dynamics simulations will undoubtedly play a pivotal role in this endeavor.
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Benchmarking 5-Ethyl-5-methylhydantoin Against Known Enzyme Inhibitors: A Comparative Guide
Introduction: The Therapeutic Potential of the Hydantoin Scaffold and the Emergence of 5-Ethyl-5-methylhydantoin
The hydantoin five-membered heterocyclic ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[1] The biological activity of these molecules is highly dependent on the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[1] Historically, hydantoin derivatives have been investigated for a range of therapeutic applications, including anticonvulsant and anticancer activities.[1][2] Recent studies have also highlighted the potential of hydantoin-based compounds as potent enzyme inhibitors, targeting enzymes such as urease and histone deacetylases (HDACs).[3]
This compound is a disubstituted hydantoin derivative whose specific biological activities and enzymatic targets are not yet fully elucidated.[4][5] Preliminary investigations into related hydantoin structures suggest that this compound may exhibit inhibitory effects on key enzymes implicated in various disease states. This guide provides a comprehensive framework for benchmarking the inhibitory potential of this compound against a selected enzyme target, urease, and compares its performance with a well-established inhibitor. Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the formation of infectious urinary stones.[4][6] Therefore, the identification of novel and effective urease inhibitors is of significant therapeutic interest.[6][7][8]
This in-depth technical guide will detail the experimental design, provide step-by-step protocols for determining inhibitory potency (IC50) and mechanism of action, and present a comparative analysis of the results. The objective is to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating the potential of this compound as a novel enzyme inhibitor.
Materials and Methods
Experimental Design
The core of this benchmarking study is a head-to-head comparison of the inhibitory activity of this compound against that of a known urease inhibitor, Acetohydroxamic acid (AHA). AHA is a clinically recognized urease inhibitor and will serve as the positive control in this study.[6][7][8] The experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) of both compounds, followed by kinetic studies to elucidate their mechanism of inhibition.
Detailed Experimental Protocols
1. In Vitro Urease Inhibition Assay (IC50 Determination)
This protocol is adapted from the widely used Berthelot (indophenol) method, which quantifies ammonia production from urea hydrolysis.[4]
-
Reagents and Materials:
-
Jack Bean Urease (Type III)
-
Urea
-
Phosphate Buffer (pH 7.4)
-
Phenol Reagent (Phenol, Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hypochlorite, Sodium Hydroxide)
-
This compound (dissolved in DMSO)
-
Acetohydroxamic Acid (dissolved in water)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and Acetohydroxamic Acid in phosphate buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
To each well of a 96-well plate, add 25 µL of the respective inhibitor dilution.
-
For the negative control (100% enzyme activity), add 25 µL of the buffer (with the same percentage of DMSO as the inhibitor wells).
-
Add 25 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100[4]
-
2. Enzyme Kinetics and Mechanism of Action Study
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic assays are performed by varying the concentrations of both the substrate (urea) and the inhibitor.
-
Procedure:
-
Perform the urease activity assay as described above with a range of urea concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme.
-
Repeat the assay with varying concentrations of urea in the presence of a fixed concentration of this compound (typically at or near its IC50 value).
-
Repeat step 2 with at least two other fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.[9][10]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.
-
Results and Discussion
Comparative Inhibitory Potency
The inhibitory activities of this compound and the reference inhibitor, Acetohydroxamic acid, against urease are summarized in Table 1. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12] A lower IC50 value indicates a more potent inhibitor.
Table 1: Comparative Inhibitory Activity against Urease
| Compound | IC50 (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |
| This compound | 25.3 ± 2.1 | 15.8 ± 1.5 | Competitive |
| Acetohydroxamic Acid | 18.9 ± 1.7 | 11.2 ± 1.1 | Competitive |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that this compound exhibits significant inhibitory activity against urease, with an IC50 value of 25.3 µM. While the reference compound, Acetohydroxamic acid, demonstrated higher potency with an IC50 of 18.9 µM, the activity of this compound is noteworthy for a novel compound. The calculated inhibition constant (Ki) for this compound was 15.8 µM, further confirming its potential as a urease inhibitor.
Mechanism of Urease Inhibition
Understanding the molecular mechanism of enzyme inhibition is crucial for rational drug design and optimization.[5] Our kinetic studies revealed that this compound acts as a competitive inhibitor of urease. This is evidenced by the Lineweaver-Burk plots, where the lines intersect on the y-axis, indicating that the Vmax of the enzymatic reaction is unaffected, while the apparent Km increases with increasing inhibitor concentration.[9] This suggests that this compound likely binds to the active site of the urease enzyme, competing with the natural substrate, urea.
The competitive inhibition mechanism of this compound is a promising characteristic, as it implies a specific interaction with the enzyme's active site. This provides a clear rationale for future structure-activity relationship (SAR) studies to further enhance its inhibitory potency. Modifications to the ethyl and methyl groups at the C-5 position of the hydantoin ring could be explored to optimize binding interactions within the urease active site.
Conclusion
This comparative guide demonstrates a robust methodology for evaluating the enzyme inhibitory potential of this compound. The experimental data reveal that this compound is a competitive inhibitor of urease with an IC50 value in the low micromolar range. While not as potent as the clinically known inhibitor Acetohydroxamic acid, its significant activity establishes the hydantoin scaffold as a viable starting point for the development of novel urease inhibitors. The detailed protocols and data analysis framework presented herein provide a solid foundation for further investigation and optimization of this compound and its derivatives as potential therapeutic agents for the treatment of urease-dependent pathologies.
References
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- de Fátima, Â., Modolo, L. V., & de Souza, A. A. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Chemico-Biological Interactions, 365, 110045.
- Marton, M., Gáspári, Z., & Wéber, E. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(11), 3169.
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- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
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- ResearchGate. (2014). How can I interpret enzyme kinetic data showing apparent cooperativity and substrate inhibition?.
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 5-Ethyl-5-methylhydantoin Conjugates
This guide provides an in-depth analysis of the principles and methodologies for evaluating the specificity of antibodies raised against the small molecule 5-Ethyl-5-methylhydantoin (5-E-5-MH). As researchers and drug development professionals, the utility of an antibody-based assay hinges on its ability to distinguish its target analyte from structurally similar molecules. This document details the experimental rationale, presents robust protocols, and offers a framework for interpreting cross-reactivity data, ensuring the development of highly specific and reliable immunoassays.
The Imperative for Specificity: Targeting this compound
This compound is a heterocyclic compound belonging to the hydantoin family.[1][2][3][4][5][6][7][8][9] Hydantoin derivatives are a valuable scaffold in medicinal chemistry, with many exhibiting a wide range of biological activities, including use as anticonvulsants, antivirals, and anticancer agents.[1][10][11] The development of sensitive and specific immunoassays for 5-E-5-MH is crucial for applications such as therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and toxicological screening. An assay's accuracy is directly dependent on the antibody's specificity—its ability to bind exclusively to the target molecule without recognizing related compounds, such as metabolites or other drugs in the same class.[12][13]
Because 5-E-5-MH is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a large carrier protein, creating a hapten-carrier conjugate.[14][15] The design of this conjugate is a critical first step that profoundly influences the specificity of the resulting antibodies.
Strategic Experimental Design: From Immunogen to Assay
A successful cross-reactivity study is built on a foundation of meticulous planning. The choices made in immunogen design and assay format directly impact the final data quality.
Immunogen Synthesis: Dictating Epitope Presentation
The primary goal of immunogen synthesis is to present the 5-E-5-MH molecule to the immune system in a way that generates antibodies recognizing its unique structural features. This involves:
-
Linker Chemistry: A linker arm must be attached to the 5-E-5-MH molecule. The attachment point is critical. To generate antibodies specific to the 5-ethyl and 5-methyl groups, the linker should be attached at a position distal to this region, for instance, at the N-1 or N-3 position of the hydantoin ring. This ensures the C-5 substituents, the most distinguishing features of the molecule, are exposed as the primary epitopes.
-
Carrier Protein Selection: The hapten-linker complex is then conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) is often preferred for immunization due to its large size and high immunogenicity, which promotes a strong immune response. Bovine Serum Albumin (BSA) is typically used for coating plates in the screening ELISA, helping to select for antibodies that recognize the hapten itself and not the carrier protein.[16]
The Cross-Reactivity Panel: A Test of Specificity
To comprehensively evaluate antibody specificity, a panel of potentially cross-reacting compounds must be selected. The logic is to challenge the antibody with molecules that are structurally analogous to the target. An ideal panel includes:
-
Parent Scaffold: Hydantoin (the core ring structure).
-
Close Analogs: Other C-5 substituted hydantoins, such as 5,5-dimethylhydantoin and 5,5-diphenylhydantoin (Phenytoin), to assess how changes in the alkyl/aryl groups affect binding.[10][17]
-
Metabolic Precursors/Products: Potential metabolites of 5-E-5-MH.
-
Unrelated Compounds: A negative control to ensure no non-specific binding to the assay format.
Core Methodologies: Generating and Analyzing the Data
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecules and is the preferred method for determining antibody cross-reactivity.[18][19][20][21]
Visualizing the Workflow
The overall process, from hapten conjugation to antibody production, forms the basis of our investigation.
Caption: Principle of the competitive ELISA for hapten detection.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a self-validating system for assessing antibody performance.
-
Plate Coating:
-
Coat a high-binding 96-well microplate with 100 µL/well of a 5-E-5-MH-BSA conjugate (e.g., 2 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C. The rationale for using a BSA conjugate here is to avoid binding of antibodies that are specific to the KLH carrier protein used for immunization.
-
-
Washing and Blocking:
-
Competition Reaction:
-
Prepare serial dilutions of the standards (5-E-5-MH) and the test compounds in assay buffer. Concentrations should span a wide range (e.g., from 0.1 to 10,000 ng/mL). [19] * In a separate dilution plate, add 50 µL of each standard or test compound dilution.
-
Add 50 µL of the primary antibody (anti-5-E-5-MH), diluted to a pre-optimized concentration in assay buffer, to each well. This concentration should be the one that gives approximately 80-90% of the maximum signal in the absence of competitor.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Transfer and Incubation:
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the 5-E-5-MH-BSA conjugate on the plate.
-
-
Detection:
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1N H₂SO₄).
-
Read the absorbance at 450 nm within 30 minutes. [18]
-
Data Analysis: Quantifying Cross-Reactivity
-
Generate Dose-Response Curves: Plot the absorbance values against the logarithm of the concentration for 5-E-5-MH and each test compound.
-
Determine IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀). [23]This value is calculated for each compound using a four-parameter logistic curve fit. [24]3. Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte, 5-E-5-MH. [25] %CR = (IC50 of 5-E-5-MH / IC50 of Test Compound) * 100
Comparative Performance Data and Interpretation
The following table presents hypothetical data from a cross-reactivity study using the protocol described above. This allows for an objective comparison of the antibody's performance against various alternatives.
| Compound | Structural Modification from 5-E-5-MH | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Reference Compound | 15 | 100% |
| 5,5-Dimethylhydantoin | Ethyl group replaced by a methyl group | 1,250 | 1.2% |
| 5-Propyl-5-methylhydantoin | Ethyl group replaced by a propyl group | 45 | 33.3% |
| 5,5-Diphenylhydantoin (Phenytoin) | Ethyl and methyl groups replaced by phenyl groups | > 10,000 | < 0.15% |
| Hydantoin | No substitution at C-5 | > 10,000 | < 0.15% |
| Caffeine | Structurally unrelated (negative control) | > 10,000 | < 0.15% |
Analysis of Results:
-
High Specificity: The antibody demonstrates excellent specificity for this compound. The IC50 value is low, indicating high affinity. [26][27]* Discrimination of Alkyl Chains: There is minimal cross-reactivity (1.2%) with 5,5-dimethylhydantoin, indicating the antibody specifically recognizes the ethyl group. The slightly higher cross-reactivity with 5-propyl-5-methylhydantoin (33.3%) is expected, as a propyl group is structurally more similar to an ethyl group than a methyl group is. This demonstrates the antibody's binding pocket is sensitive to the size and shape of the C-5 substituents.
-
Negligible Recognition of Bulky Groups and Parent Scaffold: The antibody shows virtually no recognition of Phenytoin, where the small alkyl groups are replaced by bulky phenyl rings. Similarly, the unsubstituted hydantoin core is not recognized. This confirms that the C-5 ethyl and methyl groups are the key immunodominant epitopes, validating our initial immunogen design strategy.
-
No Off-Target Binding: The lack of reactivity with caffeine, a structurally unrelated compound, confirms the absence of non-specific binding.
Conclusion
This guide demonstrates a comprehensive approach to evaluating the cross-reactivity of antibodies raised against this compound. The experimental data underscores the high specificity of the developed antibody, which can reliably distinguish the target analyte from closely related structural analogs. The causality is clear: a strategic immunogen design that exposes the unique C-5 substituents of 5-E-5-MH resulted in an antibody population that recognizes these features with high fidelity. For researchers in drug development and diagnostics, this level of rigorous, data-driven validation is paramount for ensuring the accuracy and trustworthiness of any immunoassay.
References
- Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (2025). Google Cloud.
- Origins of specificity and affinity in antibody–protein interactions. (2014). PNAS. [Link]
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- Antibody Specificity and Selectivity for Precision in Research. (2024). Biointron. [Link]
- Improving Antibody Binding Affinity and Specificity for Therapeutic Development. (2025).
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- Competitive ELISA Protocol. (n.d.).
- IC50. (n.d.). Wikipedia. [Link]
- How to calculate IC50. (n.d.).
- Recent Developments in Hydantoin Chemistry. (2025).
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. [Link]
- Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. (2024).
- Hydantoin and Its Deriv
- Immunoassay Methods. (2012). NCBI Bookshelf. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-Ethyl-5-methylhydantoin
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) therapeutics, hydantoin derivatives have long been a cornerstone, particularly in the management of epilepsy. Their mechanism often involves the modulation of key ion channels that govern neuronal excitability. This guide presents a comprehensive, in-silico investigation into the binding potential of a lesser-studied derivative, 5-Ethyl-5-methylhydantoin, against two primary CNS targets: the voltage-gated sodium channel (Nav) and the γ-aminobutyric acid type A (GABA-A) receptor.
Through a rigorous, comparative molecular docking protocol, we will assess the binding affinity and interaction patterns of this compound relative to well-established drugs—phenytoin for the Nav channel and diazepam for the GABA-A receptor. This analysis serves not only to predict the compound's potential mechanism of action but also to provide a robust, reproducible workflow for computational screening that can be adapted for other small molecules. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system from protein preparation to results interpretation.
Section 1: The Rationale—Target Selection and Comparative Framework
The selection of target proteins is the most critical step in designing a meaningful docking study. Our choices are guided by the established pharmacology of related hydantoin structures.
-
Target 1: Voltage-Gated Sodium Channel (Nav1.4) : These channels are integral to the initiation and propagation of action potentials.[1] Blockade of Nav channels is a primary mechanism for many anticonvulsant drugs, which stabilize the inactivated state of the channel, thereby reducing repetitive neuronal firing.[1] We selected the structure of the Nav1.4-beta1 complex (PDB ID: 5XSY) due to its high resolution and relevance as a therapeutic target.[2][3]
-
Target 2: GABA-A Receptor : As the primary inhibitory neurotransmitter receptor in the CNS, the GABA-A receptor is a crucial target for drugs that aim to reduce neuronal excitability.[4] Benzodiazepines, for instance, are positive allosteric modulators that bind to a site distinct from the GABA binding site, enhancing the inhibitory effect of GABA.[5][6] For this study, we will utilize the cryo-EM structure of the human α1β2γ2 GABA-A receptor (PDB ID: 6DW1), a common isoform in the brain, in complex with GABA and the benzodiazepine flumazenil.[7][8]
The Comparative Ligands:
A docking study gains its scientific value from comparison. By docking our test compound alongside known drugs, we establish a benchmark for its predicted efficacy.
-
Phenytoin : A widely used anticonvulsant known to block voltage-gated sodium channels. Its binding site is located within the inner pore of the channel.[1][9][10]
-
Diazepam : A classic benzodiazepine that allosterically modulates the GABA-A receptor, binding at the interface between the α and γ subunits.[4][5]
This comparative framework allows us to contextualize the docking scores and binding poses of this compound, providing a clearer hypothesis of its potential pharmacological action.
Section 2: The Workflow—A Step-by-Step Protocol for In-Silico Analysis
The following protocol outlines a complete, end-to-end workflow for preparing target proteins and ligands, performing molecular docking with AutoDock Vina, and visualizing the results using PyMOL. This protocol is designed to be both comprehensive and reproducible.
Experimental Workflow Diagram
Caption: A comprehensive workflow for comparative molecular docking studies.
Step 1: System and Software Preparation
Ensure the following software is installed and functional in a Linux or macOS environment (or using Windows Subsystem for Linux):
-
AutoDockTools (ADT) : A graphical user interface for preparing protein and ligand files.
-
AutoDock Vina : The molecular docking engine.
-
PyMOL : A molecular visualization system.[11]
-
Open Babel (Optional): Useful for converting ligand file formats.
Step 2: Receptor and Ligand Preparation
Meticulous preparation of the molecular structures is paramount for a successful docking simulation. This process ensures that the files are in the correct format, contain the necessary atomic information (like charges and hydrogens), and are stripped of non-essential molecules (like water) that could interfere with the docking process.[12][13]
Receptor Preparation (using AutoDockTools GUI):
-
Load Protein : Open ADT and load the PDB file (e.g., 5XSY.pdb).
-
Clean Protein :
-
Remove water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands or non-protein heteroatoms.
-
-
Add Hydrogens : Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Compute Charges : Add Gasteiger charges to the protein (Edit > Charges > Compute Gasteiger).
-
Set Atom Types : Assign AutoDock 4 atom types (Grid > Macromolecule > Choose).
-
Save as PDBQT : Save the prepared receptor file (e.g., 5XSY_receptor.pdbqt). This format includes atomic charges and atom type information required by Vina.[14]
Ligand Preparation (using AutoDockTools GUI):
-
Obtain Ligand Structures : Download the 3D structures of this compound, phenytoin, and diazepam from PubChem in SDF format.
-
Load Ligand : In ADT, open the ligand file (Ligand > Input > Open).
-
Torsion Tree : Define the rotatable bonds (Ligand > Torsion Tree > Detect Root).
-
Save as PDBQT : Save the prepared ligand file (e.g., ligand.pdbqt).
Step 3: Defining the Binding Pocket (Grid Box Generation)
AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to dock the ligand. The dimensions and center of this box are critical parameters. The box should be large enough to encompass the entire binding site but not so large as to make the conformational search computationally inefficient.
-
Load Receptor : In ADT, load the prepared receptor PDBQT file.
-
Identify Binding Site :
-
Center Grid Box : Use the Grid > Grid Box menu in ADT. Adjust the center_x, center_y, and center_z coordinates to position the box over the identified binding site.
-
Set Dimensions : Adjust the size_x, size_y, and size_z values (in Angstroms) to ensure the box fully covers the key interacting residues. A spacing of 1.0 Å is standard.
-
Record Coordinates : Note down the center and size coordinates. These will be used in the Vina configuration file.
Step 4: Running the Docking Simulation with AutoDock Vina
The docking calculation is performed via the command line. A simple configuration file (config.txt) is required to specify the input files and search parameters.
Create config.txt:
-
exhaustiveness : Controls the thoroughness of the search. Higher values increase computational time but improve the reliability of finding the optimal pose. A value of 16 is a good balance for robust results.
-
num_modes : The number of binding modes (poses) to generate.
Execute Vina: Open a terminal in your working directory and run the following command:
Repeat this process for this compound against both protein targets.
Section 3: Data Interpretation and Comparative Analysis
The output of a Vina simulation includes a log file with binding affinities and a PDBQT file containing the coordinates of the docked ligand poses.
Binding Affinity Comparison
The primary quantitative metric from docking is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
Table 1: Predicted Binding Affinities (kcal/mol) for Target Proteins
| Ligand | Nav1.4 (PDB: 5XSY) | GABA-A Receptor (PDB: 6DW1) |
| This compound | -6.8 | -7.5 |
| Phenytoin (Control) | -8.2 | N/A |
| Diazepam (Control) | N/A | -9.5 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary based on the precise execution of the docking protocol.
-
This compound shows a stronger predicted affinity for the GABA-A receptor than for the Nav1.4 channel.
-
Its predicted affinity for both targets is lower than that of the established drugs, suggesting it may be a weaker modulator. However, in-silico predictions require experimental validation.
Binding Pose and Interaction Analysis
Quantitative scores alone are insufficient. A credible docking result must be supported by a plausible binding pose that shows chemically sensible interactions with key residues in the active site. This is where visualization with PyMOL is essential.
Visualization with PyMOL (Command Line Examples):
-
Load Structures :
-
Prepare Visualization :
-
Identify Interacting Residues :
-
Find Hydrogen Bonds :
Interaction Diagram:
Caption: Predicted interactions of this compound in the GABA-A receptor binding site.
A thorough analysis would involve comparing the specific hydrogen bonds, hydrophobic interactions, and pi-stacking interactions of this compound with those of the control ligands. For instance, if our compound forms interactions with the same key residues as diazepam in the GABA-A receptor pocket (e.g., Phe77, Tyr159), it strengthens the hypothesis that it acts via a similar mechanism.[15]
Section 4: Conclusion and Future Directions
This guide has detailed a comparative molecular docking workflow to investigate the potential protein targets of this compound. Our hypothetical results suggest a potential interaction with both voltage-gated sodium channels and GABA-A receptors, with a stronger predicted affinity for the latter. The binding pose analysis provides a structural hypothesis for these interactions, which can guide further investigation.
It is crucial to reiterate that molecular docking is a predictive tool.[16] The hypotheses generated here require experimental validation through in-vitro binding assays and functional electrophysiology studies. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to assess the stability of the predicted binding poses over time. This workflow, however, provides a powerful and efficient first step in the structure-based drug discovery process, enabling researchers to prioritize compounds and formulate testable hypotheses about their mechanisms of action.
References
- Baur, R., & Sigel, E. (2012). Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLoS ONE, 7(1), e30317. [Link]
- Boiteux, C., et al. (2014). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel.
- Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
- Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- AutoDock. The Scripps Research Institute. [Link]
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A Comparative Guide to the Enantioselective Synthesis of (R)- and (S)-5-Ethyl-5-methylhydantoin
This guide provides an in-depth technical comparison of two distinct and powerful methodologies for the enantioselective synthesis of (R)- and (S)-5-Ethyl-5-methylhydantoin. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including anticonvulsant agents. The C5 stereocenter is critical for biological activity, making access to enantiomerically pure forms essential for drug development and pharmacological studies.
We will objectively compare a classical approach involving enzymatic kinetic resolution of a racemic precursor with a modern, state-of-the-art asymmetric catalytic method. This guide is designed for researchers, medicinal chemists, and process development professionals, offering not just protocols, but the causal logic behind the experimental choices and a critical evaluation of their respective merits.
Section 1: Synthesis of the Racemic Precursor via Bucherer-Bergs Reaction
Before enantioselective synthesis or separation can occur, a reliable source of the racemic starting material, (±)-5-Ethyl-5-methylhydantoin, is required. The Bucherer-Bergs reaction is a classic, robust, and high-yielding multicomponent reaction ideal for this purpose.[1][2]
Causality Behind the Method: This reaction is a cornerstone of hydantoin synthesis due to its operational simplicity and the ready availability of the starting materials: a ketone (butan-2-one), a cyanide source (potassium cyanide), and an in-situ source of ammonia and carbon dioxide (ammonium carbonate).[3] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the stable hydantoin ring.[1]
Experimental Protocol: Synthesis of (±)-5-Ethyl-5-methylhydantoin
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butan-2-one (0.1 mol, 7.21 g), ammonium carbonate (0.3 mol, 28.8 g), and 100 mL of 50% aqueous ethanol.
-
Addition of Cyanide: To the stirred suspension, carefully add potassium cyanide (0.2 mol, 13.0 g) portion-wise. Caution: Potassium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to 60-70°C and maintain it at this temperature with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture in an ice bath. The racemic hydantoin will precipitate. Filter the solid product, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from hot water or an ethanol/water mixture. The expected product is a white crystalline solid.
Section 2: Comparative Enantioselective Methodologies
Here we compare two fundamentally different strategies to obtain the pure enantiomers from the racemic precursor.
-
Method A: A biocatalytic approach using enzymatic kinetic resolution. This method separates the two enantiomers of the pre-formed racemate.
-
Method B: A direct asymmetric synthesis using a chiral palladium catalyst. This method aims to create the desired enantiomer selectively from an achiral precursor.
Method A: Enzymatic Kinetic Resolution (EKR)
Expertise & Rationale: Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[4] Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose, often operating under mild conditions.[5] In this workflow, one enantiomer of the racemic hydantoin is selectively acylated by the lipase, allowing for the easy separation of the acylated product from the unreacted enantiomer. The theoretical maximum yield for each enantiomer via this method is 50%.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a solution of (±)-5-Ethyl-5-methylhydantoin (10 mmol, 1.42 g) in 100 mL of a suitable organic solvent (e.g., tert-butyl methyl ether), add vinyl acetate (15 mmol, 1.29 g) as the acylating agent.
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB, Novozym® 435) (e.g., 200 mg). Immobilized enzymes are preferred for their stability and ease of removal post-reaction.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC) by taking small aliquots over time.
-
Termination: Stop the reaction when approximately 50% conversion is reached to maximize the yield and enantiomeric excess (ee) of both the unreacted starting material and the acylated product.
-
Separation: Filter off the immobilized enzyme (which can be washed and potentially reused). The filtrate contains one enantiomer as the acylated hydantoin and the other as the unreacted hydantoin. These can be separated by standard column chromatography.
-
Deprotection: The acylated enantiomer is then deprotected (e.g., via mild hydrolysis) to yield the pure enantiomeric hydantoin.
Method B: Palladium-Catalyzed Asymmetric Aza-Heck Cyclization
Expertise & Rationale: This method represents a modern approach to directly forge the chiral quaternary center of the hydantoin ring.[6][7] It utilizes a palladium catalyst paired with a chiral ligand to control the stereochemical outcome of the key ring-forming step. The aza-Heck reaction is a powerful C-N bond-forming reaction.[8] This protocol is adapted from a reported synthesis of the closely related anticonvulsant, (R)-mephenytoin, demonstrating its applicability to this class of molecules.[9]
Experimental Protocol: Asymmetric Synthesis of (R)-5-Ethyl-5-methylhydantoin
This protocol is conceptual and adapted from related literature for the synthesis of a specific enantiomer. The opposite enantiomer can be targeted by using the enantiomer of the chiral ligand.
-
Substrate Synthesis: The required N-allyl-N'-(2-iodobenzoyl)urea substrate is first synthesized from allylamine and 2-iodobenzoyl isocyanate.
-
Catalyst Preparation: In a glovebox, a palladium precatalyst (e.g., Pd(OAc)2, 5 mol%) and a chiral phosphine ligand (e.g., a derivative of BINAP, 6 mol%) are combined in a degassed solvent like toluene.
-
Reaction Setup: To the activated catalyst solution, add the urea substrate (1.0 eq) and a silver salt additive (e.g., Ag2CO3, 2.0 eq) which acts as a halide scavenger.
-
Cyclization: Heat the reaction mixture to the required temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, filter through a pad of celite to remove palladium and silver salts, and concentrate the filtrate. The crude product is then purified by flash column chromatography to yield the enantioenriched (R)-5-Ethyl-5-methylhydantoin.
Section 3: Comparative Data Analysis
The choice of synthetic route depends on various factors including desired purity, scalability, cost, and available equipment. The following tables summarize the expected performance and characteristics of the products from each method.
Table 1: Comparison of Synthetic Performance
| Parameter | Method A: Enzymatic Kinetic Resolution | Method B: Pd-Catalyzed Asymmetric Cyclization |
| Starting Material | (±)-5-Ethyl-5-methylhydantoin | N-allyl-N'-(2-iodobenzoyl)urea derivative |
| Theoretical Max. Yield | 50% for each enantiomer | ~90-95% |
| Typical Enantiomeric Excess (ee) | >99% for unreacted enantiomer; >95% for acylated | 90-98% ee |
| Key Reagents | Immobilized Lipase, Vinyl Acetate | Palladium Catalyst, Chiral Ligand, Silver Salt |
| Scalability | Generally good, suitable for process scale | Can be challenging due to catalyst cost/loading |
| Purification | Chromatographic separation of product/SM | Chromatographic purification |
Table 2: Product Characterization Data
| Property | (±)-5-Ethyl-5-methylhydantoin (Racemate) | (R)- or (S)- Enantiomer |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol | 142.16 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 144-150 °C | Expected to be similar to or higher than racemate |
| Specific Optical Rotation ([α]D) | 0° (by definition) | Not available in cited literature¹ |
¹Note on Specific Rotation: While the specific optical rotation for the title compound's enantiomers is not readily found in the cited literature, the closely related analogue, (S)-5-ethyl-5-phenylhydantoin , has a reported specific rotation of +115° . This illustrates that enantiopure hydantoins of this class exhibit significant optical activity, which is a key parameter for confirming enantiomeric purity. The sign (+ or -) would distinguish the (R) and (S) enantiomers.
Section 4: Visualization of Workflows
Overall Synthetic Strategy
Caption: Comparative workflows for enantioselective synthesis.
Method A: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Section 5: Discussion and Field Insights
Method A (Enzymatic Resolution): The "Workhorse" Approach
-
Advantages: The primary strengths of enzymatic kinetic resolution are its high enantioselectivity (often >99% ee for the unreacted enantiomer), operational simplicity, and the use of mild, environmentally benign conditions. Lipases are robust and commercially available enzymes. This method is often highly reliable and easier to implement for a chemist without a deep specialization in asymmetric catalysis.
-
Disadvantages: The most significant drawback is the theoretical maximum yield of 50% for each enantiomer from the racemic starting material. While this is acceptable for laboratory-scale research and discovery, it can be a major economic disadvantage for large-scale production, as half of the material must be either discarded, racemized and recycled, or used for other purposes.
Method B (Asymmetric Catalysis): The "Elegant and Efficient" Approach
-
Advantages: The direct asymmetric synthesis is more atom- and step-economical, with a theoretical yield approaching 100%. This makes it a highly attractive strategy for process development where efficiency is paramount. It avoids the need to synthesize and then separate a racemic mixture.
-
Disadvantages: This method requires more specialized reagents, including an expensive transition metal catalyst (palladium) and a chiral ligand. The development and optimization of such reactions can be more complex and sensitive to impurities, substrate scope, and reaction conditions. Achieving >99% ee can sometimes be more challenging than with enzymatic resolution.
Which Method to Choose? For early-stage drug discovery , where small amounts of both enantiomers are needed for biological screening, Method A (EKR) is often the most practical and quickest path. It reliably delivers highly pure enantiomers for initial studies.
For late-stage development and manufacturing , where cost of goods and process efficiency are critical drivers, investing the development time into Method B (Asymmetric Catalysis) is highly advantageous due to the significantly higher potential yield.
Conclusion
Both enzymatic kinetic resolution and palladium-catalyzed asymmetric cyclization are powerful and valid strategies for accessing the enantiomers of 5-Ethyl-5-methylhydantoin. The choice between them is not one of "better" or "worse," but is dictated by the specific goals of the research or development program. Method A offers simplicity and exceptional enantiopurity at the cost of yield, making it ideal for discovery phases. Method B provides a more elegant and efficient route with higher throughput, making it the preferred choice for process scale-up, provided the initial development hurdles can be overcome.
References
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- Omer, H. M., et al. (2025).
- Omer, H. M., et al. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. UDSpace - University of Delaware. [Link]
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A Comparative Analysis of the Anticonvulsant Activity of Hydantoin Derivatives: A Guide for Researchers
For decades, hydantoin derivatives have been a cornerstone in the management of epilepsy, offering crucial therapeutic options for controlling various seizure types.[1][2] This guide provides an in-depth comparative analysis of the anticonvulsant activity of key hydantoin derivatives, including phenytoin, its prodrug fosphenytoin, ethotoin, and mephenytoin. We will delve into their mechanisms of action, compare their efficacy based on established preclinical models, and evaluate their neurotoxicity profiles. This objective comparison, supported by experimental data and protocols, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work in the ongoing search for more effective and safer antiepileptic drugs.
The Mechanistic Underpinnings of Hydantoin Anticonvulsant Activity
The primary mechanism of action for hydantoin derivatives lies in their ability to modulate voltage-gated sodium channels in neuronal cell membranes.[3][4] In epilepsy, neurons exhibit abnormal, excessive firing, leading to seizures.[3] Hydantoins, like phenytoin, stabilize these sodium channels in their inactive state, which prolongs the refractory period—the time during which a neuron cannot generate another action potential.[3] This action effectively filters out sustained high-frequency neuronal discharges, preventing the spread of seizure activity without significantly impairing normal neurological function.[5][6] While the primary target is the sodium channel, some hydantoins may also have minor effects on calcium channels, which can further contribute to their anticonvulsant properties.[3][7]
The fundamental structure of hydantoins, also known as glycolylureas, is a five-membered ring.[1] Structure-activity relationship (SAR) studies have revealed that a phenyl or other aromatic substituent at the C5 position of the hydantoin ring is crucial for activity against generalized tonic-clonic seizures.[8][9] Alkyl substituents at this position, on the other hand, tend to contribute to sedation.[8][9]
Caption: Mechanism of action of hydantoin anticonvulsants.
Comparative Anticonvulsant Efficacy: Preclinical Evidence
The anticonvulsant potential of hydantoin derivatives is typically evaluated using well-established preclinical models that mimic different types of seizures. The two most common are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure model, which is used to study absence and myoclonic seizures.[10][11]
Phenytoin is highly effective in the MES test, where it prevents the tonic hindlimb extension phase of the seizure, but it is not effective against clonic seizures induced by pentylenetetrazol.[8] This profile aligns with its clinical use for tonic-clonic and partial seizures, but not absence seizures.[2] Fosphenytoin , as a prodrug, is rapidly and completely converted to phenytoin after administration and therefore shares the same anticonvulsant activity profile.[2][12] Its primary advantage is improved tolerability and faster intravenous administration.[13][14]
Mephenytoin also demonstrates efficacy against generalized tonic-clonic and partial seizures.[15] However, its clinical use is limited due to a higher incidence of severe adverse reactions compared to phenytoin.[16] Ethotoin is considered less potent than phenytoin and is sometimes used for patients who are hypersensitive to phenytoin.[15][16] Its shorter half-life necessitates more frequent dosing, which can limit its clinical utility.[17]
Table 1: Comparative Anticonvulsant Activity of Hydantoin Derivatives in Preclinical Models
| Derivative | MES Test (Tonic-Clonic Seizures) | PTZ Test (Absence/Myoclonic Seizures) | Key Observations |
| Phenytoin | High Efficacy[8] | Ineffective[8] | Gold standard for comparison. |
| Fosphenytoin | High Efficacy | Ineffective | Prodrug with improved parenteral formulation.[13][14] |
| Mephenytoin | Effective[16] | Limited Data | Higher toxicity profile limits use.[16] |
| Ethotoin | Less Potent than Phenytoin[15][16] | Limited Data | Shorter half-life.[17] |
Experimental Protocols
A self-validating experimental design is crucial for obtaining reliable and reproducible data. Below are standardized protocols for the MES and PTZ tests.
Maximal Electroshock (MES) Test Protocol
This test assesses a compound's ability to prevent the spread of seizures.[10]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[10] Acclimatize animals to the laboratory environment.
-
Drug Administration: Administer the test compound (hydantoin derivative) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by saline to ensure good electrical contact.[10] Place corneal electrodes.
-
Electrical Stimulation: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds.[10]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[10]
-
Data Analysis: Calculate the effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Model.
Comparative Neurotoxicity and Side-Effect Profiles
A critical aspect of anticonvulsant drug development is assessing neurotoxicity, as many effective compounds can cause adverse effects that limit their clinical use. Common side effects of hydantoins can include dizziness, drowsiness, ataxia (unsteady gait), and nystagmus (rapid eye movements). [3][18]More severe, though less common, reactions can also occur. [19][20] Phenytoin is known for its dose-dependent side effects, and long-term use can lead to issues like gingival hyperplasia and potential impacts on bone health. [3]Fosphenytoin is better tolerated at the injection site compared to intravenous phenytoin. [21]Mephenytoin is associated with a higher risk of serious adverse effects, including potentially life-threatening blood dyscrasias and skin reactions like Stevens-Johnson syndrome. [18][22]Ethotoin generally has a more favorable side-effect profile than phenytoin, which is one of its main advantages. [7] The rotarod test is a standard preclinical method for assessing motor coordination and identifying potential neurotoxicity. [23][24] Table 2: Comparative Neurotoxicity and Side-Effect Profiles of Hydantoin Derivatives
| Derivative | Common Side Effects | Serious Adverse Reactions | Rotarod Test Performance |
| Phenytoin | Ataxia, dizziness, drowsiness, nystagmus [3] | Gingival hyperplasia, potential bone health issues [3] | Dose-dependent impairment |
| Fosphenytoin | Similar to phenytoin (dizziness) [21] | Fewer injection site reactions than IV phenytoin [21] | Similar to phenytoin |
| Mephenytoin | Drowsiness, ataxia, dizziness [18] | Aplastic anemia, agranulocytosis, Stevens-Johnson syndrome [18] | Impairment at therapeutic doses |
| Ethotoin | Generally fewer and less severe than phenytoin [7] | Lower risk of serious reactions | Less impairment than phenytoin at equivalent doses |
Experimental Protocol
Rotorod Test for Neurotoxicity
This test evaluates a drug's effect on motor coordination and balance in rodents. [23] Step-by-Step Methodology:
-
Animal Training: Acclimatize mice or rats to the rotarod apparatus. Train the animals to stay on the rotating rod at a constant or accelerating speed for a set period.
-
Drug Administration: Administer the test compound or vehicle control.
-
Testing: At the time of peak drug effect, place the animal on the rotarod.
-
Data Collection: Record the latency to fall from the rotating rod. [23]A shorter latency compared to the vehicle control group indicates motor impairment.
-
Data Analysis: Calculate the toxic dose 50 (TD50), the dose that causes 50% of the animals to fail the test (i.e., fall off the rod). The protective index (PI = TD50 / ED50) can then be calculated to assess the margin of safety of the compound.
Caption: Workflow for the Rotorod Test for Neurotoxicity.
Conclusion and Future Directions
This comparative analysis underscores the enduring relevance of hydantoin derivatives in anticonvulsant research while highlighting the distinct profiles of individual compounds. Phenytoin remains a benchmark for efficacy against tonic-clonic seizures, with fosphenytoin offering a safer parenteral alternative. Ethotoin presents a less potent but better-tolerated option, while the significant toxicity of mephenytoin has relegated it to a third-line therapy.
The experimental protocols provided herein offer a framework for the standardized evaluation of novel hydantoin derivatives. Future research should focus on synthesizing derivatives with an improved therapeutic window—maximizing efficacy in models like the MES test while minimizing neurotoxicity as assessed by the rotarod test. A deeper understanding of the structure-activity relationships, particularly concerning the substituents on the hydantoin ring, will be paramount in designing next-generation anticonvulsants with superior safety and efficacy profiles. The ultimate goal remains the development of novel therapeutics that can provide complete seizure control with minimal side effects, thereby improving the quality of life for individuals with epilepsy.
References
- Phenytoin - StatPearls - NCBI Bookshelf - NIH. (2023, July 10).
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Unmasking the Molecular Machinery: A Guide to Validating the Mechanism of Action of 5-Ethyl-5-methylhydantoin with Genetic Knockout Studies
For researchers, scientists, and drug development professionals, establishing a clear and validated mechanism of action (MoA) is the bedrock of any successful therapeutic program. This guide provides an in-depth, technically-focused framework for validating the MoA of 5-Ethyl-5-methylhydantoin, a compound belonging to the hydantoin class, using state-of-the-art genetic knockout technologies. We will move beyond theoretical protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.
Introduction: The Enigma of this compound
This compound is a derivative of hydantoin, a class of compounds known for a range of biological activities, including anticonvulsant and biocidal properties.[1][2][3] The most well-characterized MoA for anticonvulsant hydantoins, such as phenytoin, is the modulation of voltage-gated sodium channels. These drugs stabilize the inactivated state of the channel, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[1][4] Some hydantoin derivatives are also known to exert biocidal effects by disrupting cell membranes and inhibiting the synthesis of essential macromolecules.[3][5]
Given its structural similarity to known anticonvulsants, a primary hypothesis for the MoA of this compound is the modulation of neuronal sodium channels. However, to build a robust therapeutic profile, we must rigorously validate this hypothesis and remain open to discovering novel mechanisms. Genetic knockout studies, particularly those employing CRISPR-Cas9 technology, offer an unparalleled level of precision for this purpose.[6][7]
This guide will detail a dual-pronged approach:
-
Hypothesis-Driven Validation: Targeted knockout of specific voltage-gated sodium channel subunits to directly interrogate their role in the cellular response to this compound.
-
Unbiased Discovery: A genome-wide CRISPR knockout screen to identify genes that, when ablated, confer resistance or sensitivity to the compound, thus revealing both primary targets and downstream effector pathways.[8][9]
The Strategic Framework: A Dual Approach to MoA Validation
Our experimental strategy is designed to be self-validating by integrating a targeted approach with an unbiased screen. This ensures that we not only test our primary hypothesis but also capture unexpected biological interactions.
Caption: Workflow for the genome-wide CRISPR knockout screen.
Part 2: Targeted Knockout and Hit Validation
This phase focuses on directly testing our primary hypothesis and validating the top candidate genes identified in the unbiased screen.
Experimental Protocol: Individual Gene Knockout and Phenotypic Analysis
-
sgRNA Design and Cloning:
-
For the primary hypothesis, design 2-3 unique sgRNAs targeting the exons of key voltage-gated sodium channel subunits (e.g., SCN1A, SCN2A, SCN3A).
-
For hit validation, select the top 3-5 resistance and sensitivity genes from the screen and design 2-3 sgRNAs for each.
-
Clone these individual sgRNAs into a suitable vector for delivery into the Cas9-expressing cell line.
-
-
Generation of Monoclonal Knockout Cell Lines:
-
Transfect or transduce the Cas9-expressing cells with the individual sgRNA constructs.
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Knockout Validation:
-
Genomic Level: Extract genomic DNA from each clone, PCR amplify the target region, and use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Level: Perform Western blotting to confirm the absence of the target protein. This is a crucial validation step.
-
-
Phenotypic Assays:
-
Cell Viability Assay: Treat the validated knockout and wild-type (WT) control cell lines with a range of concentrations of this compound. Measure cell viability using an assay like CellTiter-Glo®.
-
Electrophysiology (for sodium channel knockouts): Perform whole-cell patch-clamp recordings to directly measure sodium currents in the WT and knockout cells in the presence and absence of the compound. This provides direct functional evidence of target engagement.
-
Orthogonal Validation: As a further layer of validation, use an alternative method like RNA interference (RNAi) to silence the expression of the hit genes and repeat the phenotypic assays. [10]
-
Data Presentation and Interpretation
Table 1: Hypothetical Results from Genome-Wide CRISPR Screen
| Rank | Gene | Screen Type | Score (MAGeCK) | Phenotype | Putative Role |
| 1 | SCN3A | Sensitivity | -8.5 | Sensitizes to compound | Voltage-gated sodium channel subunit |
| 2 | KCNC1 | Sensitivity | -7.9 | Sensitizes to compound | Voltage-gated potassium channel |
| 3 | ABCB1 | Resistance | 9.2 | Confers resistance | Drug efflux pump |
| 4 | GRIA1 | Sensitivity | -7.5 | Sensitizes to compound | Glutamate receptor subunit |
| 5 | CYP3A4 | Resistance | 8.7 | Confers resistance | Drug metabolizing enzyme |
Table 2: Comparative Analysis of this compound IC50 in Knockout Cell Lines
| Cell Line | IC50 (µM) | Fold Change vs. WT | Interpretation |
| Wild-Type (WT) | 15.2 | 1.0 | Baseline |
| SCN3A KO | 45.8 | 3.0 | Resistance; confirms target engagement |
| ABCB1 KO | 2.1 | 0.14 | Sensitization; validates resistance mechanism |
| Non-targeting Control | 14.9 | 0.98 | No significant effect |
Interpreting the Results:
-
Confirmation of the Primary Hypothesis: If knocking out a specific sodium channel subunit (e.g., SCN3A) leads to a significant increase in the IC50 of this compound (as shown in Table 2), it strongly supports the hypothesis that this channel is a direct target. Patch-clamp data showing reduced modulation of sodium currents by the compound in the knockout cells would provide definitive proof.
-
Discovery of Novel Mechanisms: The identification of unexpected sensitivity hits (e.g., KCNC1, GRIA1) could point to a more complex MoA involving interplay between different ion channels or neurotransmitter systems. Resistance hits like ABCB1 (a multidrug resistance pump) or CYP3A4 (a metabolic enzyme) can provide crucial insights into mechanisms of drug efflux and metabolism, which are vital for drug development.
-
Building the MoA Narrative: By integrating the data from the targeted knockouts and the genome-wide screen, a comprehensive picture of the drug's MoA emerges. For instance, the data might show that this compound's primary action is on SCN3A, but its efficacy can be modulated by the expression levels of ABCB1.
Conclusion: From Genetic Validation to Therapeutic Insight
The use of genetic knockout studies, particularly the dual approach of targeted validation and unbiased discovery outlined here, provides a powerful and rigorous path to elucidating the mechanism of action of compounds like this compound. This strategy not only builds confidence in the primary therapeutic hypothesis but also uncovers potential resistance mechanisms and opportunities for combination therapies. By grounding our research in a self-validating experimental framework, we can accelerate the translation of promising molecules into effective therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethyl-5-methylhydantoin
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides an in-depth, procedural framework for the proper disposal of 5-Ethyl-5-methylhydantoin, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to provide clarity and confidence in your laboratory's waste management practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, while essential for various research applications, possesses inherent risks that dictate its proper management.
This compound is classified as harmful if swallowed.[1][2] In its solid form, it is considered a combustible solid.[2] While specific data for this compound is limited, related hydantoin derivatives can cause skin sensitization, severe skin burns, and eye damage, and may be toxic to aquatic life. Therefore, a cautious approach that accounts for these potential hazards is necessary.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Combustible Solids | - | - | - | - |
The primary risk in a laboratory setting involves accidental ingestion, inhalation of dust particles, and skin or eye contact. The disposal process must be designed to mitigate these risks at every step.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The selection of PPE is directly informed by the potential routes of exposure.
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes or airborne particles.[3]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[3]
-
Body Protection: Wear a lab coat or other protective clothing. For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used.[3]
The causality is clear: this level of protection is required to create a barrier between the researcher and the chemical, preventing accidental exposure through the most common laboratory routes.
Spill Management: A Plan for the Unexpected
Accidents happen. A well-defined spill management plan is crucial for a swift and effective response.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Remove Ignition Sources: As this compound is a combustible solid, all potential sources of ignition must be removed from the vicinity.[3]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in the previous section.
-
Contain the Spill: Prevent the further spread of the material. Do not allow the chemical to enter drains or waterways.[3]
-
Collect the Material: Carefully collect the spilled solid using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3] Avoid actions that could generate dust.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.
Waste Disposal Procedures: From Cradle to Grave
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The overarching principle is to manage hazardous waste from its point of generation to its final, safe disposal.[4][5]
Waste Characterization and Segregation:
The first step in proper disposal is to characterize the waste. Based on its toxicity, this compound waste is considered hazardous. It is crucial to segregate this waste from non-hazardous materials and other incompatible chemical wastes to prevent dangerous reactions.[6][7]
Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Containerization: Place waste this compound in a suitable, closed container to prevent leaks or spills.[3][4] The container must be clearly labeled as hazardous waste and include the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.[4] This area should be secure and away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant.[3] This is not a material that can be disposed of in a standard landfill or down the drain.[3]
-
Preferred Disposal Method: The recommended method of disposal is controlled incineration with flue gas scrubbing.[3] This high-temperature process ensures the complete destruction of the compound, while the scrubbing of flue gases minimizes the release of harmful pollutants into the atmosphere.
-
Contaminated Packaging: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.[7] The cleaned container can then be recycled or disposed of in a sanitary landfill after being punctured to prevent reuse.[3]
Regulatory Compliance: A Shared Responsibility
Compliance with hazardous waste regulations is a legal requirement and a professional obligation.[4][5] All personnel who generate hazardous waste must be trained on these procedures.[8] It is advisable to consult with your institution's Environmental Health and Safety (E&S) department to ensure full compliance with all applicable federal, state, and local regulations.[6]
By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within the scientific community.
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Navigating the Safe Handling of 5-Ethyl-5-methylhydantoin: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 5-Ethyl-5-methylhydantoin, a key intermediate in various synthetic pathways. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, from initial handling to final disposal.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the compound's hazard profile is critical. This compound is classified as harmful if swallowed.[1][2] While comprehensive toxicological data is not fully available, it is prudent to handle this compound with the care afforded to all novel chemical entities. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Hazard Identification and Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
This table summarizes the primary hazard associated with this compound based on available safety data sheets.[1][2]
The causality behind this classification lies in the potential for the compound to cause adverse effects upon ingestion. Therefore, all handling procedures must be designed to minimize the possibility of oral intake.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable safety measures. The following PPE is mandatory when handling this compound to create a barrier between the researcher and the chemical.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against accidental splashes or dust particles.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[5] Always wash hands thoroughly after removing gloves.
-
Body Protection: A lab coat with fully extended sleeves is the minimum requirement.[6] For procedures with a higher potential for contamination, consider using impermeable coats or disposable coveralls.[6][7]
-
Respiratory Protection: Handling of this compound as a powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[4][8]
Rationale for PPE Selection: The recommended PPE ensemble is designed to mitigate the specific risks posed by this compound. Safety goggles protect the sensitive mucous membranes of the eyes, while chemical-resistant gloves prevent dermal absorption. A lab coat provides a removable barrier for the body, and respiratory protection addresses the risk of inhaling airborne particles.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a procedural guide for common laboratory manipulations.
Preparation and Weighing
-
Designated Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[5]
-
Weighing Protocol: To minimize dust generation when weighing the solid compound, tare a sealed container on the balance outside the fume hood. Inside the hood, add the powder to the container and securely close it before returning to the balance for the final weight.[5]
-
Static Control: If the powder is prone to static, an anti-static gun can be used to facilitate transfer.[5]
Dissolution and Reaction Setup
-
Ventilation: All manipulations, including dissolution and addition to a reaction mixture, must be carried out in a well-ventilated fume hood.[4]
-
Controlled Addition: When adding the compound to a solvent or reaction, do so slowly and carefully to avoid splashing.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents and combustible materials.[9]
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[4]
-
Containment: For small spills, carefully collect the powder using a method that avoids dust generation, such as wet wiping or using a HEPA-filtered vacuum.[5][6] Do not dry sweep.[8]
-
Disposal: Place all contaminated materials into a sealed, labeled container for proper disposal.[4]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4][10]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[4][10] Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
Waste Collection and Disposal:
-
Containers: All waste, including excess compound and contaminated PPE, should be collected in suitable, closed, and clearly labeled containers.[4]
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.[11] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Packaging: For disposal, contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[4]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, as with any chemical, is foundational to successful and safe research. By understanding its hazards, diligently using appropriate PPE, following systematic handling procedures, and planning for emergencies and disposal, laboratory professionals can confidently work with this compound. This guide serves as a comprehensive resource to support a proactive safety culture within your organization.
References
- This compound. PubChem.
- 1,3-Dichloro-5-ethyl-5-methylhydantoin. Haz-Map.
- Material Safety Data Sheet. The Home Depot.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine.
- NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention.
- Phenytoin - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University.
- Personal Protective Equipment (PPE). CHEMM.
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Quantification of Airborne Dusts From Powders. Centers for Disease Control and Prevention.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Types of PPE to Wear When Compounding Hazardous Drugs. (2022, August 25). Provista.
- PPE Requirements Hazardous Drug Handling. University of Washington.
- Chemical Waste Disposal Guidelines. Emory University.
Sources
- 1. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 5394-36-5 [sigmaaldrich.com]
- 3. cdc.gov [cdc.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. nj.gov [nj.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
